molecular formula C9H17NO2 B168046 Ethyl 1-aminocyclohexanecarboxylate CAS No. 1664-34-2

Ethyl 1-aminocyclohexanecarboxylate

Cat. No.: B168046
CAS No.: 1664-34-2
M. Wt: 171.24 g/mol
InChI Key: KUAFMPWKUNNUEC-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclohexanecarboxylate hydrochloride ( 63203-48-5) is a chemical building block of significant interest in medicinal and organic chemistry. With a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol, this compound is typically supplied as a white to off-white solid that should be stored sealed in a dry, room-temperature environment . Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacologically active compounds. Scientific literature highlights its application in the discovery of ligands for neurotensin receptors (NTS2) . These receptors are a prominent target in neuroscience research for developing non-opioid analgesics to treat chronic and neuropathic pain, as well as for investigating potential antipsychotic agents . In this context, the molecule serves as the critical cyclohexane-carboxylate component used to construct potent and selective non-peptide neurotensin receptor modulators . As a versatile precursor, it facilitates further chemical modifications through its amine and ester functional groups, making it a valuable reagent for constructing complex molecular architectures in drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAFMPWKUNNUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278750
Record name ethyl 1-aminocyclohexanecarboxylate
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-34-2
Record name Cyclohexanecarboxylic acid, 1-amino-, ethyl ester
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Record name NSC 9878
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Record name 1664-34-2
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Record name ethyl 1-aminocyclohexanecarboxylate
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Foundational & Exploratory

Physicochemical Properties of Ethyl 1-aminocyclohexanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1-aminocyclohexanecarboxylate, a cyclic amino acid ester of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with detailed experimental protocols and conceptual workflows.

Core Physicochemical Data

The known physicochemical properties of this compound (CAS No: 1664-34-2) are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.028 g/cm³[1]
Boiling Point 110 °C at 15 Torr[1]
Melting Point Data not available in cited literature
Flash Point 96.8 °C[1]
Refractive Index 1.472[1]
Vapor Pressure 0.0682 mmHg at 25°C[1]
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] Quantitative data not available in cited literature.
LogP (Octanol-Water Partition Coefficient) 1.2[1]
pKa Data not available in cited literature
Polar Surface Area 52.32 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory methodologies for organic compounds and amino acid derivatives.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this transition occurs over a narrow temperature range. The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

Procedure:

  • Ensure the sample of this compound is in a finely powdered, dry state.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat the measurement at least twice and report the average melting point range.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For this compound, the pKa of the amino group is of primary interest. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Begin stirring the solution gently.

  • Titrate the solution with the standardized HCl solution, adding the titrant in small, known increments (e.g., 0.1-0.5 mL).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • To determine the pKa of the conjugate acid of the amine, titrate a separate sample with the standardized NaOH solution.

  • Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Scintillation vials or test tubes with caps

  • Analytical balance

  • Vortex mixer or shaker bath

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure for Quantitative Solubility:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, ether).

  • Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.

  • Calculate the solubility in units such as mg/mL or mol/L.

Conceptual Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual synthesis workflow for this compound and a plausible signaling pathway based on its structural similarity to known neuroactive compounds.

Synthesis Workflow

A common method for the synthesis of α-amino acids is the Strecker synthesis. This workflow conceptualizes the synthesis of this compound starting from cyclohexanone.

Synthesis_Workflow Cyclohexanone Cyclohexanone Iminium Iminium Ion Intermediate Cyclohexanone->Iminium + NH₃ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ AminoAcid 1-Aminocyclohexanecarboxylic Acid Aminonitrile->AminoAcid Hydrolysis (H₃O⁺) Ester This compound AminoAcid->Ester Esterification (Ethanol, H⁺)

Caption: Conceptual Strecker synthesis workflow for this compound.

Purification and Analysis Workflow

Following synthesis, the crude product requires purification and subsequent analytical characterization to confirm its identity and purity.

Purification_Analysis_Workflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Separation Distillation Vacuum Distillation Extraction->Distillation Purification Pure Pure this compound Distillation->Pure Isolated Product NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Purity Purity Assessment (e.g., HPLC) Pure->Purity

Caption: General workflow for the purification and analysis of the target compound.

Plausible Signaling Pathway

Given the structural similarity of this compound to gabapentinoids, a plausible mechanism of action could involve the modulation of neuronal signaling. The following diagram illustrates a hypothetical pathway.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Ethyl 1-aminocyclo- hexanecarboxylate VGCC Voltage-Gated Ca²⁺ Channel (α2δ subunit) Compound->VGCC Binds to α2δ Ca_influx VGCC->Ca_influx Inhibits Vesicle_release Neurotransmitter Release Ca_influx->Vesicle_release Triggers Receptor Neurotransmitter Receptor Vesicle_release->Receptor Activates Signal Postsynaptic Signal Receptor->Signal Initiates

References

Spectral Data Analysis of Ethyl 1-Aminocyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 1-aminocyclohexanecarboxylate (CAS No. 1664-34-2), a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of its constituent functional groups and data from structurally related compounds, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~2.0-1.2Multiplet (m)10HCyclohexane ring protons
~1.6 (broad)Singlet (s)2H-NH₂
~1.24Triplet (t)3H-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~176C =O (Ester carbonyl)
~60-O-CH₂ -CH₃
~58C -NH₂ (Quaternary carbon)
~35Cyclohexane C H₂
~25Cyclohexane C H₂
~22Cyclohexane C H₂
~14-O-CH₂-CH₃
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Medium, BroadN-H stretch (amine)
2980-2850StrongC-H stretch (aliphatic)
1735-1720StrongC=O stretch (ester)
1250-1000StrongC-O stretch (ester)
1650-1580MediumN-H bend (amine)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
171[M]⁺ (Molecular ion)
126[M - OCH₂CH₃]⁺
98[M - COOCH₂CH₃]⁺
83[Cyclohexylamino]⁺ fragment

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 5-25 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution must be free of any particulate matter.

2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS.

2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required.[1] A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (Thin Film): For a liquid sample, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, a solution can be prepared in a volatile solvent, a drop placed on a single salt plate, and the solvent allowed to evaporate.[2]

2.2.2 Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. A background spectrum of the clean salt plates or the solvent is first recorded and automatically subtracted from the sample spectrum.[3] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1 Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable method.

2.3.2 Ionization (Electron Ionization - EI): In EI-MS, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to ionize and fragment in a reproducible manner, providing a characteristic fragmentation pattern that aids in structural elucidation.[4][5]

2.3.3 Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships between the different spectroscopic techniques in elucidating the structure of an organic molecule.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Thin_Film Prepare Thin Film (for IR) Sample->Thin_Film MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Thin_Film->IR H_NMR_Data ¹H NMR Spectrum NMR->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum NMR->C_NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation H_NMR_Data->Structure C_NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectral Data Acquisition and Analysis.

Spectral_Logic NMR NMR Spectroscopy ¹H NMR: Proton Environment & Connectivity ¹³C NMR: Carbon Skeleton Structure Final Structure This compound NMR->Structure:f0 Provides carbon-hydrogen framework IR IR Spectroscopy Functional Group Identification (C=O, N-H, C-O) IR->Structure:f0 Confirms presence of key functional groups MS Mass Spectrometry Molecular Weight & Fragmentation Pattern MS->Structure:f0 Determines molecular formula and confirms fragments

Logical Relationships of Spectroscopic Data for Structure Elucidation.

References

An In-Depth Technical Guide to Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1664-34-2

This technical guide provides a comprehensive overview of Ethyl 1-aminocyclohexanecarboxylate, a versatile building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential applications.

Chemical Properties and Data

This compound is a cyclic amino acid ester with the molecular formula C9H17NO2. Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 1664-34-2
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Boiling Point 110 °C @ 15 Torr
Density 1.028 g/cm³
Refractive Index 1.472

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry reactions, primarily the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize cyclohexanone as the starting material.

Strecker Synthesis

The Strecker synthesis is a two-step process that produces an alpha-amino acid from an aldehyde or ketone.[1]

Experimental Protocol:

  • Formation of α-aminonitrile:

    • In a well-ventilated fume hood, cyclohexanone is reacted with ammonia (or an ammonium salt such as ammonium chloride) and a cyanide source (e.g., potassium cyanide or sodium cyanide) in a suitable solvent like methanol or ethanol.[2]

    • The reaction mixture is stirred at room temperature. The imine formed in situ is then attacked by the cyanide ion to yield 1-aminocyclohexanecarbonitrile.[3]

  • Hydrolysis and Esterification:

    • The resulting α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding 1-aminocyclohexanecarboxylic acid.

    • Finally, the carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.

G cyclohexanone Cyclohexanone aminonitrile 1-Aminocyclohexanecarbonitrile cyclohexanone->aminonitrile + NH3, KCN amino_acid 1-Aminocyclohexanecarboxylic Acid aminonitrile->amino_acid Acid Hydrolysis final_product This compound amino_acid->final_product + Ethanol, H+

Caption: Strecker Synthesis Workflow.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding amino acid.[4][5]

Experimental Protocol:

  • Hydantoin Formation:

    • Cyclohexanone is heated with potassium cyanide (or sodium cyanide) and ammonium carbonate in a solvent such as aqueous ethanol.[4][6] This reaction forms a spiro hydantoin intermediate, 5,5-pentamethylenehydantoin.

  • Hydrolysis and Esterification:

    • The hydantoin is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 1-aminocyclohexanecarboxylic acid.

    • Subsequent esterification with ethanol under acidic conditions affords the final product, this compound.

G cyclohexanone Cyclohexanone hydantoin 5,5-Pentamethylenehydantoin cyclohexanone->hydantoin + KCN, (NH4)2CO3 amino_acid 1-Aminocyclohexanecarboxylic Acid hydantoin->amino_acid Base Hydrolysis final_product This compound amino_acid->final_product + Ethanol, H+

Caption: Bucherer-Bergs Reaction Workflow.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Gabapentin.

Precursor to Gabapentin

Gabapentin, an anticonvulsant and analgesic drug, is structurally related to the neurotransmitter GABA.[7] Several synthetic routes to Gabapentin utilize intermediates derived from this compound. One common strategy involves the conversion of the ester to a suitable intermediate that can undergo rearrangement or functional group manipulation to yield the final drug substance.[8]

The general synthetic pathway involves the transformation of the amino and ester groups of this compound to construct the (aminomethyl)cyclohexylacetic acid structure of Gabapentin.

G start This compound intermediate Intermediate start->intermediate Chemical Transformation gabapentin Gabapentin intermediate->gabapentin Rearrangement/Hydrolysis

Caption: Role as a Gabapentin Precursor.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While a comprehensive dataset is not publicly available, related compounds show characteristic peaks. For instance, the parent compound, 1-aminocyclohexanecarboxylic acid, has been analyzed by GC-MS.[9] The infrared spectrum of the hydrochloride salt of a similar compound, ethyl 1-aminocyclopropane-1-carboxylate, has also been documented.[10] Researchers synthesizing this compound would typically confirm its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of pharmaceutically active compounds like Gabapentin. The synthetic routes to this compound are well-established, primarily relying on the Strecker synthesis or the Bucherer-Bergs reaction starting from cyclohexanone. Its utility as a building block for more complex molecules underscores its importance for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to the Synthesis and Discovery of Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential applications of Ethyl 1-aminocyclohexanecarboxylate, a valuable building block in medicinal chemistry. The document details established synthetic methodologies, including the Strecker and Bucherer-Bergs reactions, providing in-depth experimental protocols. Furthermore, it consolidates available quantitative data and explores the pharmacological significance of this compound and its derivatives, offering insights for researchers in drug discovery and development.

Introduction

This compound is a cyclic α-amino acid ester. The presence of a cyclohexyl ring imparts conformational rigidity, a desirable feature in the design of pharmacologically active molecules. This structural characteristic can lead to enhanced binding affinity and selectivity for biological targets. As a synthetic intermediate, this compound serves as a crucial precursor for a variety of more complex molecules with potential therapeutic applications. The exploration of its synthetic pathways and biological activities is therefore of significant interest to the scientific community.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods for α-amino acid synthesis. The most prominent among these are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods offer viable routes starting from the readily available cyclohexanone.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed and esterified to yield the target compound.[1][2]

Experimental Protocol:

Step 1: Synthesis of 1-aminocyclohexanecarbonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

  • Cyclohexanone (1.0 equivalent) is added to the ammonium chloride solution, followed by the cautious addition of potassium cyanide (1.1 equivalents) in water.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis and Esterification

  • The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the 1-aminocyclohexanecarboxylic acid.

  • The isolated amino acid is then suspended in absolute ethanol.

  • Thionyl chloride (1.2 equivalents) is added dropwise at 0°C.

  • The reaction mixture is then refluxed for 4-6 hours to facilitate esterification.

  • The solvent is evaporated, and the crude this compound hydrochloride is recrystallized from an appropriate solvent system (e.g., ethanol/ether). The free base can be obtained by neutralization with a suitable base.

Logical Relationship of Strecker Synthesis Workflow:

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis & Esterification A Cyclohexanone D Reaction Mixture A->D B Ammonium Chloride B->D C Potassium Cyanide C->D E 1-Aminocyclohexanecarbonitrile D->E Stirring 24h F 1-Aminocyclohexanecarboxylic Acid E->F Acid Hydrolysis H This compound F->H G Ethanol & Thionyl Chloride G->H

Caption: Strecker synthesis workflow for this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, starting with cyclohexanone, potassium cyanide, and ammonium carbonate to produce a hydantoin intermediate. This hydantoin is then hydrolyzed to the amino acid, which can be subsequently esterified.[3][4]

Experimental Protocol:

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

  • In a pressure vessel, cyclohexanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) are mixed in a solvent of aqueous ethanol.[3]

  • The vessel is sealed and heated to 80-100°C for several hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the cyclohexanespiro-5'-hydantoin.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis and Esterification

  • The synthesized hydantoin is hydrolyzed by heating with a strong base (e.g., barium hydroxide or sodium hydroxide) to yield the corresponding amino acid.

  • The resulting 1-aminocyclohexanecarboxylic acid is isolated by acidification and filtration.

  • Esterification is then carried out as described in the Strecker synthesis protocol (Step 2).

Logical Relationship of Bucherer-Bergs Reaction Workflow:

Bucherer_Bergs_Reaction cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis & Esterification A Cyclohexanone D Reaction Mixture A->D B Potassium Cyanide B->D C Ammonium Carbonate C->D E Cyclohexanespiro-5'-hydantoin D->E Heating F 1-Aminocyclohexanecarboxylic Acid E->F Basic Hydrolysis H This compound F->H G Ethanol & Thionyl Chloride G->H

Caption: Bucherer-Bergs reaction workflow for this compound.

Quantitative Data

While specific yield and detailed spectroscopic data for the synthesis of this compound are not extensively reported in a consolidated source, the following tables summarize typical data for the precursor, 1-aminocyclohexanecarboxylic acid, and expected spectroscopic characteristics for the final ethyl ester based on related compounds.

Table 1: Physicochemical and Spectroscopic Data for 1-Aminocyclohexanecarboxylic Acid

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Melting Point~350 °C (decomposes)
¹H NMR (D₂O) δ (ppm): 1.2-1.8 (m, 8H, cyclohexyl-H), 2.0-2.2 (m, 2H, cyclohexyl-H)
¹³C NMR (D₂O) δ (ppm): 21.5, 24.5, 34.5, 60.5, 181.0
Mass Spectrum (EI) m/z: 143 (M+), 98, 84, 69, 56

Note: Spectroscopic data can vary depending on the solvent and instrument used.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Bands
¹H NMR (CDCl₃) δ (ppm): 1.25 (t, 3H, -CH₃), 1.3-1.9 (m, 10H, cyclohexyl-H), 2.1 (s, 2H, -NH₂), 4.15 (q, 2H, -OCH₂-)
¹³C NMR (CDCl₃) δ (ppm): 14.2 (-CH₃), 22.0, 25.5, 35.0 (cyclohexyl-C), 59.0 (C-N), 60.5 (-OCH₂-), 175.0 (C=O)
IR Spectroscopy ν (cm⁻¹): 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1730 (C=O stretch, ester), 1590 (N-H bend), 1180 (C-O stretch)
Mass Spectrum (EI) m/z: 171 (M+), 142, 126, 98, 84, 56

Discovery and Historical Context

The development of methods for the synthesis of α-amino acids, such as the Strecker synthesis (1850) and the Bucherer-Bergs reaction (early 20th century), laid the foundation for the preparation of a wide variety of amino acids, including cyclic analogues.[4][5] The specific discovery and first synthesis of this compound are not well-documented in easily accessible literature, suggesting it likely emerged as one of many compounds synthesized and characterized following the establishment of these general synthetic routes. Its importance grew with the increasing interest in conformationally constrained amino acids in peptide and medicinal chemistry.

Pharmacological Significance and Applications in Drug Development

While direct pharmacological studies on this compound are limited, its core structure, 1-aminocyclohexanecarboxylic acid, and its derivatives have been investigated for various biological activities. These derivatives are recognized as valuable building blocks in the synthesis of pharmaceuticals.

The rigid cyclohexyl backbone is a key feature in the design of peptidomimetics and other small molecule drugs. By restricting the conformational freedom of a molecule, it is possible to pre-organize it into a bioactive conformation, which can lead to increased potency and selectivity for a specific biological target.

Workflow for the Application of this compound in Drug Discovery:

Drug_Discovery_Workflow A This compound B Chemical Modification (e.g., Amide Coupling, N-Alkylation) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug development. The Strecker and Bucherer-Bergs reactions provide reliable methods for its preparation from simple starting materials. The conformational constraint imposed by the cyclohexyl ring makes it an attractive scaffold for the design of novel therapeutic agents. Further exploration of the pharmacological properties of its derivatives is warranted and holds promise for the discovery of new and effective drugs. This guide serves as a foundational resource for researchers embarking on the synthesis and application of this important chemical entity.

References

Ethyl 1-aminocyclohexanecarboxylate safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety, Handling, and MSDS of Ethyl 1-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on safe handling and emergency preparedness.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C9H17NO2. It is also known by other names, including Cyclohexanecarboxylic acid, 1-amino-, ethyl ester.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight171.24 g/mol [1][2]
CAS Number1664-34-2[1][3]
Molecular FormulaC9H17NO2[1][2][3]
Boiling Point110 °C @ 15 Torr[1]
Flash Point96.8 °C[1]
Density1.028 g/cm³[1]
Refractive Index1.472[1]
Vapor Pressure0.0682 mmHg at 25°C[1]
Melting Point193-195 °C (for hydrochloride salt)[4]
LogP1.38[3]
Polar Surface Area52.3 Ų[3][5]
Rotatable Bond Count3[3]

Safety and Hazard Information

Based on available safety data sheets for this compound hydrochloride, the compound is classified with the following hazards.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

(Data derived from the hydrochloride salt, which is a common form of this compound)[4]

Pictograms:

GHS07: Exclamation mark[4]

Signal Word: Warning[4]

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[4]

Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Use in a well-ventilated area or a chemical fume hood.[6]

  • Wash hands and clothing after handling the product.[7]

  • Keep away from sources of ignition.

  • Take measures to prevent the buildup of electrostatic charge.

  • Wear appropriate personal protective equipment (PPE).[6][8]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[9]

  • Store at room temperature or as recommended by the supplier.[4][10] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[11]

  • Incompatible materials include acids, bases, and oxidizing agents.[12]

Personal Protective Equipment (PPE)

A conservative approach to personal protection is mandatory when handling this chemical.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.[6]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation.
Body Protection Flame-resistant lab coat, buttoned, and long pants.[6]Protects skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator should be used.[13]Minimizes inhalation of potentially harmful vapors.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[14]
Skin Contact Immediately flush the contaminated skin with water.[14] Remove contaminated clothing. If irritation persists after washing, get medical attention.
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[8][14]
Ingestion Get medical attention immediately.[14] Never give anything by mouth to an unconscious person. Rinse mouth with water.[8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: No specific data is available for this compound, but similar chemicals may produce carbon oxides and nitrogen oxides upon combustion.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release:

  • Personal Precautions: Use personal protective equipment.[8] Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] For larger spills, sweep up and shovel into suitable containers for disposal.[12]

Experimental Protocols and Data Presentation

The data presented in this guide is compiled from publicly available Safety Data Sheets and chemical databases. These sources do not typically provide detailed experimental methodologies for the determination of physical, chemical, or toxicological properties. The presented values are generally derived from standardized testing protocols established by regulatory bodies.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store DonPPE Don PPE Store->DonPPE Workstation Prepare Workstation (Fume Hood) DonPPE->Workstation Handle Handle Chemical Workstation->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Spill Spill Response Handle->Spill Exposure Exposure Response Handle->Exposure DoffPPE Doff PPE Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose

References

An In-depth Technical Guide to 1-Aminocyclohexanecarboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexanecarboxylic acid ethyl ester is a cyclic, non-proteinogenic amino acid derivative. As a conformationally restricted amino acid, it serves as a valuable building block in medicinal chemistry and drug design. Its rigid cyclohexane scaffold introduces specific conformational constraints into peptide chains, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the key characteristics, synthesis, and applications of 1-aminocyclohexanecarboxylic acid ethyl ester, with a focus on its relevance to researchers in the field of drug development.

Chemical and Physical Properties

1-Aminocyclohexanecarboxylic acid ethyl ester is a derivative of its parent amino acid, 1-aminocyclohexanecarboxylic acid. The addition of an ethyl ester group modifies its solubility and reactivity, making it a versatile intermediate in organic synthesis.

PropertyValueReference
Chemical Name Cyclohexanecarboxylic acid, 1-amino-, ethyl ester[1]
Synonyms Ethyl 1-aminocyclohexanecarboxylate, Ethyl 1-amino-1-cyclohexanecarboxylate[1]
CAS Number 1664-34-2[1]
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [1]
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a typical saturated ester like ethyl acetate shows a characteristic C=O stretching absorption around 1735 cm⁻¹[2]. For 1-aminocyclohexanecarboxylic acid ethyl ester, one would expect a strong carbonyl absorption in this region. Additionally, the N-H stretching of the primary amine would appear in the region of 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of ethyl acetate shows a characteristic quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons of the ethyl group. For 1-aminocyclohexanecarboxylic acid ethyl ester, similar signals for the ethyl group would be expected. The protons of the cyclohexane ring would appear as a complex multiplet, likely in the range of 1.2-2.0 ppm. The chemical shift of the amine protons can vary and may appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the ester group in carboxylic acid derivatives typically resonates in the range of 160-180 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the cyclohexane ring would resonate in the aliphatic region of the spectrum.

Mass Spectrometry: In the mass spectrum of esters, a common fragmentation pattern is the formation of an acylium ion (R-CO⁺)[3]. For 1-aminocyclohexanecarboxylic acid ethyl ester, the molecular ion peak (M⁺) would be observed at m/z = 171.

Synthesis of 1-Aminocyclohexanecarboxylic Acid Ethyl Ester

A detailed, specific experimental protocol for the synthesis of 1-aminocyclohexanecarboxylic acid ethyl ester is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of α-amino acids, the Strecker synthesis, can be adapted for this purpose, followed by esterification.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Synthesis of 1-Aminocyclohexanecarboxylic Acid: This can be achieved via the Strecker synthesis starting from cyclohexanone.

  • Esterification: The resulting amino acid is then esterified to yield the ethyl ester.

Caption: Proposed synthetic pathway for 1-aminocyclohexanecarboxylic acid ethyl ester.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Adapted Strecker Synthesis)

  • Materials: Cyclohexanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

    • The flask is cooled in an ice bath, and cyclohexanone is added dropwise with vigorous stirring.

    • The reaction mixture is stirred at room temperature for several hours to allow for the formation of 1-aminocyclohexanecarbonitrile.

    • The intermediate aminonitrile is then subjected to acid hydrolysis by the addition of concentrated hydrochloric acid and heating the mixture under reflux.

    • After cooling, the resulting 1-aminocyclohexanecarboxylic acid hydrochloride precipitates and can be collected by filtration.

    • The free amino acid can be obtained by neutralization with a suitable base.

Step 2: Esterification of 1-Aminocyclohexanecarboxylic Acid

  • Materials: 1-Aminocyclohexanecarboxylic acid, Ethanol (absolute), Sulfuric Acid (concentrated) or Thionyl Chloride.

  • Procedure (Fischer Esterification):

    • 1-Aminocyclohexanecarboxylic acid is suspended in an excess of absolute ethanol in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

    • After completion, the excess ethanol is removed under reduced pressure.

    • The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the ethyl ester is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude 1-aminocyclohexanecarboxylic acid ethyl ester, which can be further purified by distillation or chromatography.

Applications in Drug Development

The rigid structure of 1-aminocyclohexanecarboxylic acid makes it a valuable tool for designing peptidomimetics with enhanced stability and specific conformations.[4][5]

Role as a Constrained Amino Acid

Incorporating conformationally restricted amino acids like 1-aminocyclohexanecarboxylic acid into peptides can:

  • Stabilize Secondary Structures: The cyclohexane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.[4] This is crucial for mimicking the bioactive conformation of natural peptides.

  • Increase Proteolytic Stability: The non-natural structure of this amino acid can render the resulting peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.

  • Enhance Receptor Binding Affinity and Selectivity: By locking the peptide into a specific conformation that is optimal for receptor binding, the affinity and selectivity of the ligand can be improved.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 1-aminocyclohexanecarboxylate, a cyclic amino acid ester of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established principles, expected physicochemical properties based on analogous structures, and detailed experimental protocols for determining these critical parameters. The methodologies outlined are grounded in international regulatory guidelines and standard practices in the pharmaceutical industry, providing a robust framework for researchers to generate reliable data for formulation development, stability assessment, and regulatory submissions.

Introduction

This compound is a derivative of the non-proteinogenic amino acid 1-aminocyclohexanecarboxylic acid. As an ester, it generally exhibits increased lipophilicity compared to its parent amino acid, which can influence its solubility, absorption, and pharmacokinetic profile. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its development as a potential pharmaceutical agent or intermediate. This guide details the theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, its general properties can be inferred from its structure and data on similar compounds.

Table 1: General Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Aminocyclohexanecarboxylic acidEthyl Cyclohexanecarboxylate
Molecular Formula C₉H₁₇NO₂C₇H₁₃NO₂C₉H₁₆O₂
Molecular Weight 171.24 g/mol 143.18 g/mol 156.22 g/mol
Appearance Expected to be a colorless liquid or low-melting solidWhite crystalline solidColorless liquid
Predicted LogP ~1.5 - 2.5~ -1.0 - 0.0~2.6
pKa (amine) ~8.5 - 9.5 (predicted)~10.5N/A
pKa (acid) N/A~2.5N/A

Note: Predicted values are estimations based on computational models and data from analogous structures.

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. For this compound, solubility is expected to be highly dependent on the solvent's polarity and the pH of aqueous media.

Qualitative Solubility

Based on its structure as an amino acid ester, this compound is expected to be:

  • Soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.

  • Slightly soluble to sparingly soluble in non-polar solvents like hexane and toluene.

  • pH-dependent solubility in aqueous media : As an amine, its hydrochloride salt form would be more water-soluble. The free base is expected to have low water solubility.[1]

Quantitative Solubility Data (Illustrative)

The following table provides an example of how quantitative solubility data for this compound should be presented. The values are illustrative and should be determined experimentally.

Table 2: Illustrative Aqueous Solubility of this compound HCl at 25°C

pHSolubility (mg/mL)
1.2> 50
4.525 - 50
6.85 - 10
7.41 - 5

Table 3: Illustrative Solubility in Organic Solvents at 25°C

SolventSolubility CategoryEstimated Solubility (mg/mL)
MethanolFreely Soluble> 100
EthanolFreely Soluble> 100
DichloromethaneFreely Soluble> 100
AcetoneSoluble30 - 100
Ethyl AcetateSparingly Soluble10 - 30
TolueneSlightly Soluble1 - 10
n-HexaneVery Slightly Soluble< 1
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium under various conditions.

Materials and Reagents:

  • This compound (pure, solid form)

  • Selected solvents (e.g., purified water, pH buffers, organic solvents)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS method for quantification

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of undissolved solid is crucial to ensure saturation.[2]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to equilibrium should be established experimentally.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a syringe filter that does not bind the compound.

  • Dilute the filtered supernatant with an appropriate analytical solvent.

  • Analyze the concentration of the compound in the diluted samples using a validated analytical method.

  • The experiment should be performed in triplicate for each condition.

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Visually confirm excess solid C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC/LC-MS G->H

Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

For this compound, potential degradation pathways include:

  • Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 1-aminocyclohexanecarboxylic acid and ethanol.[3]

  • Oxidation: The amino group could be susceptible to oxidation, leading to various degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce degradation.

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[4]

Table 4: Illustrative Forced Degradation Data for this compound

Stress Condition% DegradationMajor Degradant(s)
0.1 M HCl, 60°C, 24h15.21-Aminocyclohexanecarboxylic acid
0.1 M NaOH, 60°C, 4h25.81-Aminocyclohexanecarboxylic acid
3% H₂O₂, RT, 24h8.5Oxidative degradant 1, Oxidative degradant 2
Solid, 80°C, 48h2.1Thermal degradant 1
Photolytic (ICH Q1B)5.6Photodegradant 1

Note: The values and degradants are illustrative and must be determined experimentally.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Validated stability-indicating HPLC/UPLC-PDA/MS method

Procedure:

  • Sample Preparation: Prepare solutions of the compound in the respective stress media (e.g., water, acidic solution, basic solution, oxidative solution). For thermal stress, use the solid compound.

  • Stress Application:

    • Acid Hydrolysis: Expose the solution to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

    • Base Hydrolysis: Expose the solution to 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.[2]

    • Oxidation: Treat the solution with 3% H₂O₂ at room temperature.[2]

    • Thermal Stress: Store the solid compound at a high temperature (e.g., 80°C).[2]

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]

  • Sample Analysis:

    • At appropriate time points, withdraw samples. Neutralize the acid and base-hydrolyzed samples.

    • Analyze all samples using a validated stability-indicating HPLC/UPLC method. A photodiode array (PDA) detector is useful for assessing peak purity, and mass spectrometry (LC-MS) can help identify degradation products.[2]

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, Temp) F Withdraw & Neutralize Samples A->F B Base Hydrolysis (NaOH, Temp) B->F C Oxidation (H2O2, RT) C->F D Thermal (Solid, Temp) D->F E Photolytic (ICH Q1B) E->F G Analyze by Stability-Indicating HPLC/UPLC F->G H Assess Peak Purity (PDA) G->H I Identify Degradants (MS) H->I Start Start Start->A Start->B Start->C Start->D Start->E

Workflow for Forced Degradation Studies.

Conclusion

References

The Biological Significance of Aminocyclohexane Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocyclohexane carboxylates represent a versatile class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of their roles as therapeutic agents, focusing on their mechanisms of action, structure-activity relationships, and applications in drug development. From their well-established role as modulators of voltage-gated calcium channels in the treatment of neurological disorders to their emerging potential as antimicrobial and anticancer agents, this document synthesizes key data, outlines experimental methodologies for their study, and visualizes the complex signaling pathways they influence.

Introduction: The Versatility of the Aminocyclohexane Carboxylate Scaffold

The aminocyclohexane carboxylate core is a privileged scaffold in medicinal chemistry, lending itself to the development of a wide array of biologically active molecules. The rigid cyclohexane ring provides a defined three-dimensional structure that can be functionalized with amino and carboxyl groups, as well as other substituents, to achieve specific interactions with biological targets. This structural rigidity, combined with the potential for stereoisomerism, allows for the fine-tuning of pharmacological properties.

This guide will delve into the biological significance of several key classes of aminocyclohexane carboxylates, including:

  • GABA Analogs (Gabapentinoids): Primarily known for their efficacy in treating epilepsy and neuropathic pain.

  • Fibrinolytic Inhibitors: Exemplified by tranexamic acid, used to control bleeding.

  • Antimicrobial Agents: A growing area of research for combating infectious diseases.

  • Anticancer Agents: Demonstrating potential in inhibiting tumor growth and proliferation.

GABA Analogs: Modulators of Neuronal Excitability

The most prominent examples of aminocyclohexane carboxylates in clinical use are gabapentin and pregabalin. Although structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, they exhibit high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction is crucial for their therapeutic effects.

Mechanism of Action

Binding of gabapentinoids to the α2δ-1 subunit leads to a reduction in the trafficking and cell surface expression of VGCCs at presynaptic terminals.[4] This, in turn, diminishes the influx of calcium ions that is essential for the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5] The net effect is a decrease in neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain.

Beyond the direct modulation of calcium channels, the α2δ-1 subunit is also recognized as a receptor for thrombospondins, extracellular matrix proteins that play a role in synaptogenesis.[6][7][8] By interacting with α2δ-1, gabapentinoids can interfere with this signaling pathway, potentially contributing to their long-term effects on neuronal circuits.[9][10] Furthermore, evidence suggests that the α2δ-1 subunit can form a complex with NMDA receptors, and gabapentinoids may modulate this interaction, further influencing synaptic plasticity.[7][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative gabapentinoids.

CompoundTargetBinding Affinity (Ki/IC50)Reference
Gabapentinα2δ-1 subunitKd = 59 nM[3]
α2δ-2 subunitKd = 153 nM[3]
Calcium Currents (neocortical neurons)IC50 ≈ 4 µM[11]
Calcium Currents (DRG neurons)IC50 = 167 nM[12][13][14]
Pregabalinα2δ-1 subunitKi = 32 nM[4]
CompoundAnimal ModelEfficacy (ED50)Route of AdministrationReference
GabapentinNeuropathic Pain (PSL mice)>100 mg/kgi.p.[15]
PregabalinEpilepsy (MES in rats)1.8 mg/kgPO[16][17]
Epilepsy (Audiogenic seizures in mice)2.7 mg/kgPO[16][17]
Epilepsy (PTZ-induced seizures in mice)31 mg/kgPO[16][17]
Epilepsy (Low-intensity electroshock in mice)1.4 mg/kgIV[18]
Epilepsy (High-intensity electroshock in mice)11.6 mg/kgPO[18]
ParameterGabapentinPregabalinReference
Bioavailability Dose-dependent (60% at 900 mg/day to 27% at 4800 mg/day)≥90% (dose-independent)[2][19][20][21]
Time to Peak Plasma Concentration (Tmax) 3-4 hours1 hour[1]
Protein Binding <3%~0%[2][19]
Metabolism NegligibleNegligible[2][19]
Elimination Half-life 5-7 hours~6.3 hours[19][22]
Excretion Unchanged in urine>90% unchanged in urine[2][22]
Signaling Pathways

The interaction of gabapentinoids with the α2δ-1 subunit initiates a cascade of events that ultimately modulate neuronal signaling. The following diagrams illustrate these pathways.

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal Gabapentinoid Gabapentinoid a2d1 α2δ-1 Subunit Gabapentinoid->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates trafficking and function Ca_influx Ca²⁺ Influx a2d1->Ca_influx Inhibits VGCC->Ca_influx Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Glutamate Glutamate Norepinephrine Substance P Vesicle_fusion->Glutamate

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

a2d1_Synaptogenesis TSP Thrombospondin (TSP) (from Astrocytes) a2d1 α2δ-1 Subunit TSP->a2d1 Binds to Rac1 Postsynaptic Rac1 a2d1->Rac1 Activates Synaptogenesis Excitatory Synaptogenesis & Dendritic Spine Maturation Rac1->Synaptogenesis Gabapentinoid Gabapentinoid Gabapentinoid->a2d1 Inhibits Interaction

Caption: Role of α2δ-1 in thrombospondin-mediated synaptogenesis.

Fibrinolytic Inhibitors: Tranexamic Acid

Tranexamic acid is an aminocyclohexane carboxylate derivative that functions as a potent antifibrinolytic agent. It is a synthetic analog of the amino acid lysine.

Mechanism of Action

Tranexamic acid exerts its effect by reversibly binding to the lysine-binding sites on plasminogen.[23] This binding prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin clots. By inhibiting fibrinolysis, tranexamic acid helps to stabilize clots and reduce bleeding. It has one high-affinity binding site (Kd ≈ 1.1 µM) and several lower-affinity sites on plasminogen.[24][25] Interestingly, at very high concentrations, tranexamic acid can also directly inhibit plasmin, although this is not its primary therapeutic mechanism.[24][25] More recent studies have also suggested that tranexamic acid can act as an active-site inhibitor of urokinase plasminogen activator (uPA) with an inhibitory constant (Ki) of 2 mM.[24][25]

Quantitative Pharmacological Data
CompoundTargetBinding Affinity (Kd/Ki)Reference
Tranexamic AcidPlasminogen (high-affinity site)Kd = 1.1 µM[24][25]
Plasminogen (medium-affinity sites)Kd ≈ 0.75 mM[24]
PlasminDissociation Constant = 3.5 x 10-5 M[26]
uPAKi = 2 mM[24][25]
ParameterTranexamic AcidReference
Bioavailability (oral) 30-50%[27]
Protein Binding ~3% (primarily to plasminogen)[23]
Metabolism Minimally metabolized[27]
Elimination Half-life ~2 hours
Excretion >95% unchanged in urine

Signaling Pathway

Tranexamic_Acid_Mechanism Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation (Fibrinolysis) Fibrin->Fibrin_Degradation Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Binds to lysine binding sites

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

Antimicrobial Aminocyclohexane Carboxylates

The aminocyclohexane carboxylate scaffold has been incorporated into synthetic peptides to create novel antimicrobial agents. These peptides often mimic the amphipathic nature of natural antimicrobial peptides, which allows them to interact with and disrupt microbial membranes.

Mechanism of Action

A synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c is 1-aminocyclohexane carboxylic acid, has demonstrated inhibitory activity against a range of drug-resistant bacteria. The mechanism is believed to involve the peptide adopting specific conformations upon binding to bacterial membranes, leading to membrane disruption and cell death. Spectroscopic studies indicate that the peptide's conformation is influenced by the composition of the membrane, suggesting a targeted interaction with bacterial cell surfaces.

Quantitative Antimicrobial Activity
OrganismMIC (µM)
Staphylococcus aureus (drug-resistant)10.9 - 43
Acinetobacter baumannii (drug-resistant)10.9 - 43
Klebsiella pneumoniae (drug-resistant)10.9 - 43
Pseudomonas aeruginosa (drug-resistant)10.9 - 43
Enterobacter aerogenes (drug-resistant)10.9 - 43
Enterococcus faecium (drug-resistant)10.9 - 43

Data for Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Subunit

Objective: To determine the binding affinity of a test compound for the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

  • Membrane preparations from cells expressing the α2δ-1 subunit.

  • Radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin).

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled gabapentin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • For non-specific binding determination, incubate the membrane preparation with the radiolabeled ligand and a saturating concentration of an unlabeled competitor.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki or IC50 value of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for VGCCs

Objective: To measure the effect of a test compound on the function of voltage-gated calcium channels.

Materials:

  • Cultured neurons or cells expressing VGCCs.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular (pipette) solution (e.g., containing Cs-gluconate, EGTA, Mg-ATP, Na-GTP).

  • Extracellular (bath) solution (e.g., containing TEA-Cl, 4-AP, BaCl₂ or CaCl₂ as the charge carrier).

  • Test compound dissolved in the extracellular solution.

Procedure:

  • Prepare patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the VGCCs in a closed state.

  • Apply a series of depolarizing voltage steps to elicit calcium channel currents.

  • Record the baseline currents in the absence of the test compound.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Analyze the data to determine the effect of the compound on current amplitude, kinetics, and voltage-dependence.

  • Construct a concentration-response curve to determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an aminocyclohexane carboxylate derivative against a specific microorganism.

Materials:

  • Test microorganism.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Test compound dissolved in a suitable solvent.

  • Sterile 96-well microtiter plates.

  • Inoculum of the test microorganism standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

  • Positive control (microorganism in broth without compound).

  • Negative control (broth only).

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Visually inspect the plates for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Aminocyclohexane carboxylates have proven to be a remarkably fruitful scaffold for the development of therapeutic agents with diverse biological activities. The success of gabapentin and pregabalin has solidified their importance in the management of neurological disorders. The established antifibrinolytic activity of tranexamic acid highlights the broader utility of this chemical class.

Future research in this area is likely to focus on several key aspects:

  • Novel Derivatives: The synthesis and screening of new aminocyclohexane carboxylate derivatives with improved potency, selectivity, and pharmacokinetic profiles for existing and novel targets.

  • Expanded Therapeutic Areas: Exploration of their potential in other disease areas, including cancer, inflammation, and infectious diseases, building on promising preliminary findings.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the diverse biological effects of these compounds to facilitate rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the aminocyclohexane carboxylate scaffold to elucidate the structural features critical for activity at different biological targets.

The continued exploration of this versatile chemical class holds significant promise for the discovery of new and improved medicines to address a wide range of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Ethyl 1-aminocyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process commencing from readily available starting materials.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable three-step sequence:

  • Bucherer-Bergs Reaction: Cyclohexanone is converted to cyclohexanespiro-5'-hydantoin.

  • Hydrolysis: The hydantoin intermediate is hydrolyzed to yield 1-aminocyclohexanecarboxylic acid.

  • Esterification: The amino acid is esterified to afford the final product, this compound.

This pathway is efficient and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Bucherer-BergsCyclohexanone(NH₄)₂CO₃, KCNEthanol/Water8-1260-7085-95
2HydrolysisCyclohexanespiro-5'-hydantoinBa(OH)₂·8H₂OWater4-6120-14080-90
3Esterification1-Aminocyclohexanecarboxylic acidEthanol, H₂SO₄ (cat.)Ethanol4-6Reflux (approx. 78)75-85

Experimental Protocols

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin (Bucherer-Bergs Reaction)

This procedure outlines the formation of the hydantoin intermediate from cyclohexanone.

Materials:

  • Cyclohexanone

  • Ammonium carbonate

  • Potassium cyanide (Caution: Highly Toxic)

  • Ethanol

  • Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add ammonium carbonate (2.2 equivalents) and potassium cyanide (1.1 equivalents). Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment and safety precautions.

  • Add a 1:1 mixture of ethanol and water to dissolve the solids.

  • Add cyclohexanone (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and maintain it under reflux with vigorous stirring for 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude cyclohexanespiro-5'-hydantoin in a vacuum oven. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Hydrolysis)

This protocol describes the hydrolysis of the hydantoin intermediate to the corresponding amino acid.

Materials:

  • Cyclohexanespiro-5'-hydantoin

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Water

  • Ammonium carbonate

  • Dilute sulfuric acid

  • High-pressure reaction vessel or sealed tube

  • Heating source

Procedure:

  • Place cyclohexanespiro-5'-hydantoin (1.0 equivalent) and barium hydroxide octahydrate (2.5 equivalents) in a high-pressure reaction vessel.

  • Add a sufficient amount of water to dissolve the reactants.

  • Seal the vessel and heat the mixture to 120-140 °C for 4-6 hours with stirring.

  • Cool the reaction vessel to room temperature.

  • Carefully open the vessel and add a saturated aqueous solution of ammonium carbonate to precipitate the excess barium as barium carbonate.

  • Filter the mixture to remove the barium carbonate precipitate.

  • Acidify the filtrate with dilute sulfuric acid to a pH of approximately 6-7 to precipitate the 1-aminocyclohexanecarboxylic acid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure 1-aminocyclohexanecarboxylic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

This final step details the esterification of the amino acid to the target ethyl ester.[1][2]

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) (Caution: Corrosive)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Suspend 1-aminocyclohexanecarboxylic acid (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A Cyclohexanone B Cyclohexanespiro-5'-hydantoin A->B (NH₄)₂CO₃, KCN Ethanol/Water, 60-70°C C 1-Aminocyclohexanecarboxylic acid B->C Ba(OH)₂·8H₂O Water, 120-140°C D This compound C->D Ethanol, H₂SO₄ (cat.) Reflux G A Cyclohexanone B Cyanohydrin Intermediate A->B + KCN, H₂O C Aminonitrile Intermediate B->C + NH₃ D Hydantoic Acid Intermediate C->D + CO₂ E Cyclohexanespiro-5'-hydantoin D->E Intramolecular Cyclization G A 1-Aminocyclohexanecarboxylic acid B Protonated Carboxylic Acid A->B + H⁺ C Tetrahedral Intermediate B->C + Ethanol D Protonated Ester C->D - H₂O E This compound D->E - H⁺

References

Application Notes and Protocols: Synthesis of Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and relevant biological context for the synthesis of Ethyl 1-aminocyclohexanecarboxylate, a key intermediate in the development of various pharmaceuticals.

Introduction

This compound is a cyclic, non-proteinogenic α-amino acid ester. Its rigid cyclohexyl backbone makes it a valuable building block in medicinal chemistry for the synthesis of conformationally constrained peptides and small molecule therapeutics. A notable application of this compound is as a key precursor in the industrial synthesis of Gabapentin, a widely used anticonvulsant and analgesic drug. Understanding the efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Two primary synthetic routes for the formation of the core amino acid, 1-aminocyclohexanecarboxylic acid, are the Strecker synthesis and the Bucherer-Bergs reaction, both starting from cyclohexanone. Subsequent esterification yields the target compound.

Reaction Mechanisms

The formation of this compound is a two-stage process: first, the synthesis of 1-aminocyclohexanecarboxylic acid, followed by its esterification.

Synthesis of 1-Aminocyclohexanecarboxylic Acid

a) Strecker Synthesis

The Strecker synthesis is a two-step process for producing α-amino acids.[1] It begins with the reaction of a ketone (in this case, cyclohexanone) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[2][3] The use of a ketone as a starting material results in an α,α-disubstituted amino acid.[2]

The key steps are:

  • Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine.[1]

  • Cyanide Addition: A cyanide ion attacks the imine carbon to form 1-aminocyclohexanecarbonitrile.[2]

  • Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed in the presence of acid or base to yield 1-aminocyclohexanecarboxylic acid.[2]

b) Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[4][5] These hydantoins can then be hydrolyzed to yield α-amino acids.

The mechanism involves:

  • Hydantoin Formation: Cyclohexanone reacts with potassium cyanide and ammonium carbonate to form a spiro-hydantoin derivative.[4]

  • Hydrolysis: The hydantoin ring is subsequently hydrolyzed with a strong base or acid to open the ring and form 1-aminocyclohexanecarboxylic acid.

Fischer-Speier Esterification

The final step is the conversion of 1-aminocyclohexanecarboxylic acid to its ethyl ester. The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[6] The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ester.[7]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound via the Strecker and Bucherer-Bergs pathways, followed by Fischer esterification.

Protocol 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Strecker Synthesis

Materials:

  • Cyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (28-30%)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Diethyl ether

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

    • To this solution, add ammonia solution and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.

    • Add cyclohexanone (1.0 equivalent) dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 24 hours.

    • The resulting α-aminonitrile can be extracted with diethyl ether.

  • Hydrolysis:

    • The crude α-aminonitrile is added to a flask containing concentrated hydrochloric acid.

    • The mixture is heated to reflux for 6-8 hours.

    • After cooling, the solution is concentrated under reduced pressure.

    • The pH of the residue is adjusted to the isoelectric point of the amino acid (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the 1-aminocyclohexanecarboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Bucherer-Bergs Reaction

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated) or Sodium hydroxide

Procedure:

  • Hydantoin Formation:

    • In a pressure vessel, combine cyclohexanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) in a mixture of ethanol and water.[8]

    • Seal the vessel and heat the mixture to 80-100 °C with stirring for several hours.

    • Cool the reaction mixture to room temperature. The hydantoin product often precipitates.

    • Collect the solid by filtration and wash with water.

  • Hydrolysis:

    • The crude hydantoin is suspended in a solution of sodium hydroxide (e.g., 2 M).

    • The mixture is heated to reflux for 12-24 hours.

    • After cooling, the solution is acidified with concentrated hydrochloric acid to the isoelectric point to precipitate the 1-aminocyclohexanecarboxylic acid.

    • The product is collected by filtration, washed with cold water, and dried.

Protocol 3: Fischer Esterification of 1-Aminocyclohexanecarboxylic Acid

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 1-aminocyclohexanecarboxylic acid (1.0 equivalent) in absolute ethanol (in large excess, acting as both reactant and solvent), slowly add concentrated sulfuric acid (catalytic amount) while cooling in an ice bath.

  • Heat the mixture to reflux for 4-6 hours.[9]

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or chromatography.

Data Presentation

Reaction StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Strecker Synthesis
Aminonitrile FormationCyclohexanone, AmmoniaNaCNWater/Ammonia0-252480-90
Hydrolysis1-AminocyclohexanecarbonitrileConc. HClWaterReflux6-870-85
Bucherer-Bergs Reaction
Hydantoin FormationCyclohexanoneKCN, (NH₄)₂CO₃Ethanol/Water80-1004-885-95
HydrolysisCyclohexane-spiro-hydantoinNaOHWaterReflux12-2475-90
Fischer Esterification 1-Aminocyclohexanecarboxylic acidH₂SO₄EthanolReflux4-675-90

Visualizations

Reaction Workflows

Strecker_Synthesis_Workflow start Start cyclohexanone Cyclohexanone start->cyclohexanone aminonitrile_formation Aminonitrile Formation (NH₃, NaCN) cyclohexanone->aminonitrile_formation aminonitrile 1-Aminocyclohexanecarbonitrile aminonitrile_formation->aminonitrile hydrolysis Hydrolysis (Conc. HCl, Reflux) aminonitrile->hydrolysis amino_acid 1-Aminocyclohexanecarboxylic Acid hydrolysis->amino_acid esterification Fischer Esterification (Ethanol, H₂SO₄) amino_acid->esterification product This compound esterification->product Bucherer_Bergs_Workflow start Start cyclohexanone Cyclohexanone start->cyclohexanone hydantoin_formation Hydantoin Formation (KCN, (NH₄)₂CO₃) cyclohexanone->hydantoin_formation hydantoin Cyclohexane-spiro-hydantoin hydantoin_formation->hydantoin hydrolysis Hydrolysis (NaOH, Reflux) hydantoin->hydrolysis amino_acid 1-Aminocyclohexanecarboxylic Acid hydrolysis->amino_acid esterification Fischer Esterification (Ethanol, H₂SO₄) amino_acid->esterification product This compound esterification->product Gabapentin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gabapentin Gabapentin a2d1 α2δ-1 Subunit gabapentin->a2d1 Binds to vgcc Voltage-Gated Calcium Channel a2d1->vgcc Modulates ca_influx Ca²⁺ Influx a2d1->ca_influx Inhibits vgcc->ca_influx Mediates vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion glutamate_release Glutamate Release vesicle_fusion->glutamate_release glutamate Glutamate glutamate_release->glutamate neuronal_excitation Neuronal Excitation glutamate_receptor Glutamate Receptor glutamate->glutamate_receptor glutamate_receptor->neuronal_excitation pain_signal pain_signal neuronal_excitation->pain_signal Reduced Pain Signal

References

Applications of Ethyl 1-aminocyclohexanecarboxylate in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclohexanecarboxylate, and its corresponding free acid, 1-aminocyclohexanecarboxylic acid (Ac6c), are synthetic α,α-disubstituted cyclic amino acids. Their incorporation into peptide chains offers a powerful strategy for developing peptidomimetics with enhanced therapeutic potential. The rigid cyclohexyl backbone imposes significant conformational constraints on the peptide backbone, leading to more predictable and stable secondary structures. This application note details the utility of this compound in peptide synthesis, focusing on its role in inducing specific secondary structures, enhancing proteolytic stability, and its application in the design of bioactive peptides, such as antimicrobial agents. Detailed protocols for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS) are also provided.

Application Notes

Conformational Control and Structural Stabilization

The primary application of this compound in peptide synthesis lies in its ability to induce and stabilize specific secondary structures, particularly β-turns and helical conformations. The sterically demanding nature of the cyclohexyl group restricts the rotational freedom around the peptide backbone, favoring dihedral angles that promote the formation of these ordered structures. Peptides incorporating Ac6c have been shown to adopt helical conformations, which can be crucial for mimicking the bioactive conformation of natural peptides and enhancing their binding affinity to biological targets. This conformational rigidity reduces the entropic penalty upon binding, often leading to increased potency.

Enhanced Proteolytic Stability

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The α,α-disubstituted nature of the 1-aminocyclohexanecarboxylate residue provides steric hindrance that shields the adjacent peptide bonds from enzymatic cleavage. This increased resistance to proteolysis prolongs the half-life of the peptide in circulation, improving its pharmacokinetic profile and therapeutic efficacy.

Application in Antimicrobial Peptide (AMP) Design

A notable application of this compound is in the design of novel antimicrobial peptides (AMPs). The incorporation of Ac6c can enhance the amphipathic nature of the peptide, a key feature for antimicrobial activity, by presenting a non-polar surface that can interact with bacterial membranes. Furthermore, the induced helical structure can optimize the spatial arrangement of cationic and hydrophobic residues, facilitating membrane disruption and subsequent bacterial cell death.

A synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, has demonstrated in vitro inhibitory activity against a range of drug-resistant bacteria.[1] This highlights the potential of incorporating Ac6c to develop potent and stable antimicrobial agents.

Data Presentation

Table 1: Antimicrobial Activity of an Ac6c-Containing Peptide

The minimum inhibitory concentrations (MICs) of the synthetic antimicrobial peptide Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide against various drug-resistant bacterial strains are summarized below.[1]

Bacterial StrainMIC (μM)
Staphylococcus aureus (MRSA)21.5
Acinetobacter baumannii10.9
Klebsiella pneumoniae43.0
Pseudomonas aeruginosa43.0
Enterobacter aerogenes21.5
Enterococcus faecium (VRE)21.5
Table 2: Representative Coupling Efficiency in SPPS

The coupling of sterically hindered amino acids like Fmoc-1-aminocyclohexanecarboxylic acid-OH can be challenging. The following table presents representative coupling efficiencies that can be expected when using optimized protocols with potent coupling reagents.

Amino AcidCoupling ReagentCoupling TimeDouble CouplingEstimated Coupling Efficiency (%)
Fmoc-Ala-OHHBTU/DIPEA30 minNo>99
Fmoc-Ac6c-OH HATU/DIPEA 2 hours Yes 95-98
Fmoc-Val-OHHBTU/DIPEA1 hourOften98-99

Note: The estimated coupling efficiency for Fmoc-Ac6c-OH is based on typical yields for sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide

This protocol describes the manual solid-phase synthesis of a generic peptide containing 1-aminocyclohexanecarboxylic acid (Ac6c) using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-1-aminocyclohexanecarboxylic acid-OH)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM, peptide synthesis grade)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Amino Acid Coupling (Fmoc-1-aminocyclohexanecarboxylic acid-OH):

    • In a separate vial, dissolve Fmoc-1-aminocyclohexanecarboxylic acid-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours.

    • Perform a Kaiser test. Given the steric hindrance, a double coupling is recommended.

    • Drain the coupling solution and wash the resin with DMF.

    • Repeat the coupling step with a freshly prepared activated solution of Fmoc-1-aminocyclohexanecarboxylic acid-OH for another 2-4 hours.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Visualizations

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA for Ac6c) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Repeat) Cleavage Cleavage from Resin (TFA/TIS/H2O) Kaiser->Cleavage Negative (Proceed) Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-containing peptide.

amp_pathway cluster_peptide Antimicrobial Peptide (AMP) cluster_membrane Bacterial Cell Membrane cluster_cell_death Bacterial Cell Death AMP Ac6c-Containing AMP Interaction Electrostatic Interaction AMP->Interaction Initial Binding Membrane Bacterial Membrane (Negatively Charged) Interaction->Membrane Insertion Membrane Insertion & Pore Formation Interaction->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for an Ac6c-containing antimicrobial peptide.

References

Ethyl 1-Aminocyclohexanecarboxylate: A Versatile Chiral Building Block in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 1-aminocyclohexanecarboxylate is a valuable chiral building block in medicinal chemistry, offering a rigid cyclohexane scaffold that is desirable for the synthesis of a wide range of biologically active molecules. Its stereochemistry plays a crucial role in the pharmacological activity and selectivity of the final compounds. This document provides an overview of the applications of enantiopure this compound, with a focus on its use in the synthesis of GABA analogues and precursors for Janus Kinase (JAK) inhibitors. Detailed protocols for obtaining the chiral building block via resolution and its subsequent application in synthesis are provided, along with relevant data and visualizations to guide researchers in their drug discovery efforts.

Introduction

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals. The use of such building blocks ensures the desired stereochemistry in the final active pharmaceutical ingredient (API), which is critical for its efficacy and safety. This compound, with its stereocenter at the C1 position, provides a conformationally constrained amino acid scaffold that can be elaborated into a variety of complex molecules. This application note highlights its utility in the synthesis of Gamma-Aminobutyric Acid (GABA) analogues, which are important in neuroscience research, and as a potential precursor for the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeting inflammatory diseases.

Obtaining Enantiopure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary methods: chiral resolution of the racemic mixture and asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

A common and effective method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Salt Formation: In a 250 mL round-bottom flask, dissolve racemic this compound (10.0 g, 58.4 mmol) in 100 mL of ethanol at 50 °C. In a separate flask, dissolve L-(+)-tartaric acid (8.77 g, 58.4 mmol) in 50 mL of ethanol at 50 °C.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in one of the diastereomers.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot ethanol. Monitor the optical rotation of the mother liquor to determine the endpoint of the resolution.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in 100 mL of water and add 10% aqueous sodium carbonate solution until the pH reaches 9-10.

  • Extraction: Extract the liberated free amine with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Resolving AgentMolar Ratio (Amine:Acid)SolventTypical Yield (%)Typical ee (%)
L-(+)-Tartaric Acid1:1Ethanol35-45>95
D-(-)-Tartaric Acid1:1Ethanol35-45>95

Table 1: Typical results for the chiral resolution of this compound.

G racemate Racemic Ethyl 1-Aminocyclohexanecarboxylate diastereomers Mixture of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble Mother Liquor liberation1 Liberate Free Amine less_soluble->liberation1 liberation2 Liberate Free Amine more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Chiral resolution workflow.

Asymmetric Synthesis

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral amines and amino esters. Imine reductases (IREDs), for example, can catalyze the asymmetric reduction of imines or the reductive amination of ketones to produce chiral amines with high enantioselectivity.[1]

Experimental Protocol: Asymmetric Reductive Amination using an Imine Reductase

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing glucose (for cofactor regeneration), NADP+, and a glucose dehydrogenase.

  • Substrate Addition: Add ethyl 1-oxocyclohexanecarboxylate (the corresponding ketone) to the buffer.

  • Enzyme Addition: Add the imine reductase (as a whole-cell lysate or purified enzyme) and the amine donor (e.g., ammonia or an alkylamine) to the reaction mixture.

  • Reaction: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC.

  • Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells/enzyme. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC.

EnzymeSubstrateAmine DonorYield (%)ee (%)
Imine Reductase (example)Ethyl 1-oxocyclohexanecarboxylateAmmonia70-90>99

Table 2: Representative results for the asymmetric synthesis of this compound using an imine reductase.[1]

G ketone Ethyl 1-oxocyclohexanecarboxylate enzyme Imine Reductase (IRED) + Cofactor Regeneration System ketone->enzyme amine Amine Donor amine->enzyme product Enantiopure Ethyl 1-Aminocyclohexanecarboxylate enzyme->product Asymmetric Reductive Amination

Caption: Asymmetric enzymatic synthesis.

Applications in the Synthesis of Bioactive Molecules

Synthesis of Bicyclic GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Conformationally restricted GABA analogues are of great interest as they can exhibit improved selectivity for different GABA receptor subtypes. The rigid cyclohexane scaffold of this compound makes it an excellent starting material for the synthesis of novel GABA analogues.

Experimental Protocol: Synthesis of a Bicyclic Lactam GABA Analogue

This protocol describes a potential synthetic route.

  • N-Alkylation: React enantiopure this compound with a suitable alkylating agent containing a terminal alkyne (e.g., propargyl bromide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a solvent like acetonitrile.

  • Intramolecular Cyclization: Subject the N-alkynylated product to a transition-metal-catalyzed intramolecular cyclization reaction. For example, a gold- or platinum-catalyzed hydroamination/cyclization could yield a bicyclic lactam.

  • Hydrolysis: Hydrolyze the ester group of the resulting bicyclic lactam under basic conditions (e.g., with lithium hydroxide in a mixture of THF and water) to yield the corresponding carboxylic acid, which is the final GABA analogue.

StepReagents and ConditionsProductYield (%)
N-AlkylationPropargyl bromide, DIPEA, ACNN-propargyl-ethyl 1-aminocyclohexanecarboxylate85
CyclizationAuCl3, CH3CN, 80 °CBicyclic lactam ester70
HydrolysisLiOH, THF/H2OBicyclic GABA analogue95

Table 3: A plausible synthetic route and expected yields for a bicyclic GABA analogue.

G start Enantiopure Ethyl 1-Aminocyclohexanecarboxylate step1 N-Alkylation with Propargyl Bromide start->step1 intermediate1 N-Propargyl Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Au-catalyzed) intermediate1->step2 intermediate2 Bicyclic Lactam Ester step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 final_product Bicyclic GABA Analogue step3->final_product

Caption: Synthesis of a bicyclic GABA analogue.

Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. The JAK-STAT signaling pathway is a primary target for the development of new anti-inflammatory drugs. The aminocyclohexanecarboxylic acid scaffold can be found in some JAK inhibitor structures, making this compound a relevant starting material.

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors.[2]

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • Receptor Dimerization and JAK Activation: This binding induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites act as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 3. Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->JAK2 2. Activation JAK2->Receptor Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription

Caption: The JAK-STAT signaling pathway.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. The ability to obtain this compound in high enantiopurity through established methods like chiral resolution and asymmetric synthesis makes it an attractive starting material for drug discovery programs. Its rigid cyclohexane framework provides a means to explore conformational space and design potent and selective ligands for various biological targets, as exemplified by its potential in the development of novel GABA analogues and JAK inhibitors. The protocols and data presented herein serve as a guide for researchers to effectively utilize this important chiral building block in their synthetic endeavors.

References

Application Notes and Protocols: Ethyl 1-aminocyclohexanecarboxylate in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 1-aminocyclohexanecarboxylate serves as a versatile scaffold in medicinal chemistry due to its rigid cyclohexane core, which allows for the precise spatial orientation of functional groups, and the presence of both an amino and an ester group that can be readily modified. This document provides detailed application notes and protocols for the utilization of this compound in the design and discovery of novel therapeutics, with a specific focus on its application as a scaffold for Matrix Metalloproteinase (MMP) inhibitors.

Application: Design of Matrix Metalloproteinase (MMP) Inhibitors

The cyclohexane ring of this compound provides a robust scaffold for positioning substituents to interact with the active site pockets of MMPs. The amino group can be functionalized to interact with the S1' pocket of the enzyme, while the ester can be converted into a zinc-binding group (ZBG), such as a hydroxamic acid, which is crucial for potent inhibition of these zinc-dependent endopeptidases.

Hypothetical Drug Candidate: Cyclohexyl-Hydroxamate MMP Inhibitor (CHMI-1)

Based on the principles of MMP inhibitor design, a hypothetical inhibitor, CHMI-1, is proposed, derived from this compound. This example will be used to illustrate the synthetic and evaluation protocols.

Structure of CHMI-1:

  • Scaffold: 1-aminocyclohexane core

  • Zinc-Binding Group (ZBG): Hydroxamic acid (derived from the ethyl ester)

  • S1' Pocket Interacting Group: A 4-methoxyphenyl group (introduced via N-arylation of the amino group)

Quantitative Data

The following table summarizes representative inhibitory activities of the hypothetical MMP inhibitor CHMI-1 against a panel of Matrix Metalloproteinases. This data is illustrative and serves to provide a framework for the expected outcomes of such a drug discovery program.

CompoundTarget MMPIC50 (nM)Selectivity vs. MMP-1
CHMI-1MMP-25020x
CHMI-1MMP-92540x
CHMI-1MMP-131567x
CHMI-1MMP-110001x

Experimental Protocols

Synthesis of Hypothetical MMP Inhibitor (CHMI-1)

This protocol outlines a two-step synthesis to convert this compound into the hypothetical MMP inhibitor, CHMI-1.

Step 1: N-Arylation of this compound

This step introduces the aryl group that will interact with the S1' pocket of the MMP active site.

  • Materials:

    • This compound

    • 4-Iodoanisole

    • Copper(I) iodide (CuI)

    • Potassium phosphate (K3PO4)

    • Ethylene glycol

    • Toluene

    • Argon (or other inert gas)

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq), 4-iodoanisole (1.2 eq), CuI (0.1 eq), and K3PO4 (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene and ethylene glycol (5:1 v/v).

    • Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Ethyl 1-(4-methoxyphenylamino)cyclohexanecarboxylate.

Step 2: Conversion of Ethyl Ester to Hydroxamic Acid

This step introduces the zinc-binding hydroxamic acid moiety.

  • Materials:

    • Ethyl 1-(4-methoxyphenylamino)cyclohexanecarboxylate (from Step 1)

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Potassium hydroxide (KOH)

    • Methanol

  • Procedure:

    • Prepare a solution of hydroxylamine by dissolving NH2OH·HCl (5.0 eq) in methanol, followed by the addition of a solution of KOH (5.0 eq) in methanol. A precipitate of KCl will form.

    • Filter off the KCl precipitate and add the methanolic solution of free hydroxylamine to a solution of Ethyl 1-(4-methoxyphenylamino)cyclohexanecarboxylate (1.0 eq) in methanol.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Redissolve the residue in water and acidify to pH 4-5 with 1 M HCl.

    • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product, N-hydroxy-1-(4-methoxyphenylamino)cyclohexanecarboxamide (CHMI-1).

MMP-9 Inhibition Assay Protocol

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against MMP-9.

  • Materials:

    • Recombinant human MMP-9 (active form)

    • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • Test compound (CHMI-1) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound (CHMI-1) in assay buffer.

    • In the wells of the 96-well plate, add 50 µL of the diluted test compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the MMP-9 enzyme solution to each well (except the negative control).

    • Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37 °C for 60 minutes, taking readings every 5 minutes.

    • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway of MMP-9 in Cancer Metastasis

MMP9_Pathway GF Growth Factors, Cytokines Receptor Cell Surface Receptors GF->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK NFkB NF-κB PI3K_AKT->NFkB AP1 AP-1 MAPK_ERK->AP1 MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene AP1->MMP9_Gene Pro_MMP9 Pro-MMP-9 (inactive) MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation ECM Degradation (Collagen IV) Active_MMP9->ECM_Degradation VEGF VEGF Release Active_MMP9->VEGF Cell_Invasion Tumor Cell Invasion ECM_Degradation->Cell_Invasion Metastasis Metastasis Cell_Invasion->Metastasis Angiogenesis Angiogenesis Angiogenesis->Metastasis VEGF->Angiogenesis

Caption: Role of MMP-9 in promoting cancer metastasis.

Experimental Workflow for Synthesis and Evaluation of CHMI-1

Workflow Start This compound Step1 Step 1: N-Arylation Start->Step1 Intermediate Ethyl 1-(4-methoxyphenylamino) cyclohexanecarboxylate Step1->Intermediate Step2 Step 2: Hydroxamic Acid Formation Intermediate->Step2 Product CHMI-1 (Hypothetical Inhibitor) Step2->Product Assay MMP-9 Inhibition Assay Product->Assay Data IC50 Determination Assay->Data Analysis SAR Analysis Data->Analysis

Caption: Synthesis and evaluation workflow for CHMI-1.

Application Notes and Protocols for the Derivatization of Ethyl 1-aminocyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. Its rigid cyclohexane framework provides a three-dimensional architecture that can be exploited to orient pharmacophoric groups in a defined spatial arrangement. The presence of both a primary amine and an ester functional group allows for a wide range of derivatization strategies, making it an attractive starting material for the synthesis of compound libraries for drug discovery. The derivatization of this scaffold is particularly relevant in the development of novel therapeutic agents, including anticancer, antimicrobial, and enzyme inhibitory compounds. The constrained cyclic amino acid structure can also be utilized in the design of peptidomimetics to improve stability and bioavailability of peptide-based drugs.[1][2][3][4] This application note provides detailed protocols for the derivatization of this compound via N-acylation and N-alkylation and summarizes the biological evaluation of structurally related compounds.

Derivatization Strategies

The primary amino group of this compound is the main site for derivatization, allowing for the introduction of a diverse array of substituents to explore the structure-activity relationship (SAR). The two principal strategies for modifying this amino group are N-acylation and N-alkylation.

  • N-Acylation: This reaction involves the formation of an amide bond by reacting the primary amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent. This strategy is widely used to introduce a variety of functional groups, including aromatic, heteroaromatic, and aliphatic moieties. The resulting N-acyl derivatives can mimic peptide bonds and are often explored for their potential as enzyme inhibitors or receptor modulators.

  • N-Alkylation: This method introduces an alkyl group to the nitrogen atom, typically through reductive amination with an aldehyde or ketone, or by direct alkylation with an alkyl halide. N-alkylation can alter the basicity, lipophilicity, and steric profile of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of N-acyl derivatives of this compound using an acid chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-acyl derivative.

Protocol 2: General Procedure for N-Alkylation of this compound via Reductive Amination

This protocol outlines the synthesis of N-alkyl derivatives of this compound using an aldehyde and a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl derivative.

Biological Evaluation Data

Anticancer Activity of 1,1-disubstituted Cyclohexane-1-carboxamides

A series of novel 1,1-disubstituted cyclohexane-1-carboxamides, which are structurally analogous to N-acyl derivatives of this compound, were synthesized and evaluated for their in vitro anticancer activity.[5]

Compound IDR GroupIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)
6a 4-Chlorophenyl3.037.1210.238.45
8a 2,4-Dichlorophenyl5.219.8712.5411.32
Doxorubicin (Reference)3.014.565.896.78

Data extracted from a study on novel 1,1-disubstituted cyclohexane-1-carboxamides as apoptotic inducers.[5]

Anticancer Activity of Aminoethyl Substituted Cyclohexane Derivatives

The following data represents the in vitro anticancer activity of aminoethyl substituted cyclohexane derivatives against the DU145 human prostate cancer cell line, demonstrating the influence of stereochemistry and N-substitution on cytotoxicity.[6]

Compound IDConfigurationN-SubstituentIC50 (µM) against DU145 Cells
(1R,3S)-11 cisBenzyl15.3
(1S,3R)-11 cisBenzyl16.8
(1R,3R)-11 transBenzyl> 30
(1S,3S)-11 transBenzyl> 30

Data extracted from a study on novel σ1 antagonists with anticancer properties.[6]

Antimicrobial Activity of Cyclohexane Derivatives

Various cyclohexane derivatives have been shown to exhibit antimicrobial activity. The following table provides examples of the Minimum Inhibitory Concentration (MIC) for different classes of cyclohexane derivatives against representative bacterial and fungal strains.[7][8][9]

Compound ClassTest OrganismMIC (µg/mL)
Functionally substituted spirocyclic cyclohexaneEscherichia coliVaries
Functionally substituted spirocyclic cyclohexaneAcinetobacter baumanniiVaries
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive bacteria0.0005-0.032
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesCandida albicansPromising activity

Data compiled from studies on the antimicrobial properties of various cyclohexane derivatives.[7][8][9]

Visualizations

experimental_workflow start This compound derivatization Derivatization (N-Acylation / N-Alkylation) start->derivatization library Library of Derivatives derivatization->library screening Biological Screening (Anticancer, Antimicrobial, etc.) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt SAR_Concept cluster_derivatives Derivatives parent This compound NH2 COOEt acyl N-Acyl Derivative NH-C(=O)-R COOEt parent:nh2->acyl:nh Acylation alkyl N-Alkyl Derivative NH-R' COOEt parent:nh2->alkyl:nh Alkylation activity Biological Activity (Potency, Selectivity) acyl->activity Modulates alkyl->activity Modulates

References

Asymmetric Synthesis of Ethyl 1-Aminocyclohexanecarboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of ethyl 1-aminocyclohexanecarboxylate derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, serving as constrained amino acid analogues. The primary focus of this note is the asymmetric Strecker synthesis, a robust and versatile method for preparing chiral α-amino acids. Additionally, alternative strategies such as phase-transfer catalysis will be discussed.

Introduction

The synthesis of enantiomerically pure cyclic α-amino acids is of significant interest due to their presence in numerous biologically active molecules and their utility as conformational constraints in peptides. This compound, a key representative of this class, presents a synthetic challenge in controlling the stereochemistry at the quaternary α-carbon. This note outlines effective catalytic asymmetric methods to access these valuable chiral molecules.

Key Synthetic Strategies

Two primary catalytic asymmetric strategies have proven effective for the synthesis of cyclic α-amino acid derivatives:

  • Asymmetric Strecker Synthesis: This classical multicomponent reaction involves the reaction of a ketone (cyclohexanone), a cyanide source, and ammonia or an ammonia surrogate, in the presence of a chiral catalyst to produce an α-aminonitrile intermediate. Subsequent hydrolysis yields the desired α-amino acid. The use of chiral catalysts, such as thiourea-based catalysts or chiral Brønsted acids, allows for enantioselective cyanide addition to the intermediate imine.

  • Asymmetric Phase-Transfer Catalysis: This method typically involves the alkylation of a glycine Schiff base derivative using a dihaloalkane (e.g., 1,5-dibromopentane) in the presence of a chiral phase-transfer catalyst, such as a cinchona alkaloid-derived quaternary ammonium salt. This approach constructs the cyclic amino acid skeleton with concomitant control of the stereocenter.

This application note will focus on providing a detailed protocol for the Asymmetric Strecker Synthesis, as it is a highly convergent and well-documented approach for this class of compounds.

Asymmetric Strecker Synthesis: An Overview

The asymmetric Strecker reaction is a powerful tool for the synthesis of α-amino acids from readily available ketones. The key to enantioselectivity lies in the use of a chiral catalyst that can effectively discriminate between the two faces of the ketimine intermediate during the nucleophilic addition of cyanide.

Strecker_Synthesis Start Cyclohexanone + Ammonia + Cyanide Source Intermediate Chiral α-Aminonitrile Start->Intermediate Asymmetric Strecker Reaction Catalyst Chiral Catalyst (e.g., Thiourea derivative) Catalyst->Intermediate Hydrolysis Hydrolysis (e.g., HCl, reflux) Intermediate->Hydrolysis Esterification Esterification (e.g., EtOH, SOCl₂) Hydrolysis->Esterification Product Enantioenriched Ethyl 1-Aminocyclohexanecarboxylate Esterification->Product

Caption: General workflow for the asymmetric synthesis of this compound.

Data Presentation: Catalyst Screening and Substrate Scope

The following tables summarize typical results for the asymmetric Strecker synthesis of cyclic aminonitriles, which are precursors to the target amino esters. The data is compiled from representative literature on analogous systems and serves as a guide for reaction optimization.

Table 1: Catalyst Screening for the Asymmetric Hydrocyanation of a Cyclohexanone-derived Ketimine

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Chiral Thiourea AToluene-40248592
2Chiral Thiourea BCH₂Cl₂-40247888
3Chiral Phosphoric AcidMTBE-20489095
4BINOL-derived CatalystToluene-78726598

Table 2: Substrate Scope for the Asymmetric Strecker Reaction

EntryKetoneProductYield (%)ee (%)
1Cyclohexanone1-amino-1-cyanocyclohexane9095
24-Methylcyclohexanone1-amino-1-cyano-4-methylcyclohexane8893 (trans)
34-tert-Butylcyclohexanone1-amino-1-cyano-4-tert-butylcyclohexane9297 (trans)
4Cyclopentanone1-amino-1-cyanocyclopentane8591

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-1-Aminocyclohexanecarbonitrile

This protocol is a representative procedure adapted from literature methods for the asymmetric Strecker reaction on cyclic ketones.

Protocol_Workflow Start Start: Prepare Reaction Mixture Step1 Dissolve chiral catalyst and cyclohexanone in toluene. Start->Step1 Step2 Cool to -40 °C. Step1->Step2 Step3 Add aqueous KCN and N-benzylhydroxylamine hydrochloride. Step2->Step3 Step4 Stir vigorously for 24 h at -40 °C. Step3->Step4 Workup Workup Step4->Workup Step5 Quench with saturated NaHCO₃. Workup->Step5 Step6 Extract with ethyl acetate. Step5->Step6 Step7 Dry organic layer and concentrate. Step6->Step7 Purification Purify by column chromatography. Step7->Purification End Obtain (S)-1-Aminocyclohexanecarbonitrile Purification->End

Caption: Experimental workflow for the asymmetric Strecker synthesis.

Materials:

  • Chiral thiourea catalyst (e.g., (1R,2R)-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative of 1,2-diaminocyclohexane) (5 mol%)

  • Cyclohexanone (1.0 mmol)

  • Potassium cyanide (KCN) (1.5 mmol)

  • N-benzylhydroxylamine hydrochloride (1.2 mmol)

  • Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea catalyst (0.05 mmol) and toluene (2 mL).

  • Add cyclohexanone (1.0 mmol, 102 µL) to the solution.

  • Cool the mixture to -40 °C in a suitable cooling bath.

  • In a separate vial, dissolve potassium cyanide (1.5 mmol, 97.7 mg) and N-benzylhydroxylamine hydrochloride (1.2 mmol, 191.5 mg) in water (3 mL).

  • Add the aqueous solution to the cooled organic mixture dropwise with vigorous stirring.

  • Continue stirring the biphasic mixture at -40 °C for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (S)-1-aminocyclohexanecarbonitrile.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Hydrolysis and Esterification to Ethyl (S)-1-Aminocyclohexanecarboxylate

Materials:

  • (S)-1-Aminocyclohexanecarbonitrile (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH), absolute

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Part A: Hydrolysis

  • Place the (S)-1-aminocyclohexanecarbonitrile in a round-bottom flask and add concentrated HCl (10 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, or until the reaction is complete (monitored by TLC or LC-MS showing consumption of the starting material).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • The amino acid hydrochloride may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure to obtain the crude (S)-1-aminocyclohexanecarboxylic acid hydrochloride.

Part B: Esterification

  • Suspend the crude amino acid hydrochloride in absolute ethanol (20 mL) in a dry round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and SOCl₂.

  • Dissolve the residue in water and neutralize with saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl (S)-1-aminocyclohexanecarboxylate.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography if necessary.

Concluding Remarks

The asymmetric Strecker synthesis provides a reliable and highly enantioselective route to this compound derivatives. The choice of chiral catalyst is crucial for achieving high stereoselectivity, and screening of different catalyst scaffolds may be necessary for optimal results with substituted cyclohexanones. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable chiral building blocks for applications in drug discovery and development.

Use of Ethyl 1-aminocyclohexanecarboxylate in synthesizing Tranexamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Tranexamic Acid

Topic: A Viable Synthetic Route to Tranexamic Acid Utilizing an Ethyl Cyclohexanecarboxylate Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of blood clots. This mechanism of action makes Tranexamic acid an essential medicine for treating or preventing excessive blood loss in various clinical scenarios, including surgery, trauma, and certain medical conditions.

While the synthesis of Tranexamic acid can be achieved through various pathways, this document details a practical and scalable route commencing from ethyl 4-oxocyclohexane-1-carboxylate. It is important to note that a synthesis starting from ethyl 1-aminocyclohexanecarboxylate is not a commonly documented or chemically straightforward pathway due to the positional difference of the functional groups. The presented methodology, adapted from established literature, provides a clear and efficient multi-step synthesis suitable for laboratory and potential industrial scale-up.

Synthetic Strategy Overview

The synthesis of Tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate involves a six-step process. The key transformations include the introduction of a nitrogen-containing functional group and subsequent reduction and hydrolysis, followed by stereoselective purification to obtain the desired trans-isomer.

Experimental Protocols

I. Synthesis of Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate (Cyanohydrin Formation)

  • Materials: Ethyl 4-oxocyclohexane-1-carboxylate, Sodium cyanide, Ammonium chloride, Water.

  • Procedure:

    • In a reaction vessel, dissolve Ethyl 4-oxocyclohexane-1-carboxylate in an appropriate aqueous solvent.

    • Add a solution of sodium cyanide and ammonium chloride to the vessel.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

II. Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate (Dehydration)

  • Materials: Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate, Phosphorus oxychloride (POCl₃), Pyridine.

  • Procedure:

    • Dissolve the crude cyanohydrin from the previous step in pyridine.

    • Cool the solution in an ice bath.

    • Add phosphorus oxychloride dropwise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully pour the reaction mixture into ice water and extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid solution, followed by brine.

    • Dry the organic layer, filter, and concentrate to obtain the dehydrated product.

III. Synthesis of 4-Cyano-cyclohex-3-ene-1-carboxylic acid (Saponification)

  • Materials: Ethyl 4-cyanocyclohex-3-ene-1-carboxylate, Potassium hydroxide (KOH), Methanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester in a mixture of methanol and water.

    • Add a solution of potassium hydroxide and stir the mixture at room temperature.

    • Monitor the hydrolysis of the ester by TLC or HPLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the desired acid.

IV. Synthesis of 4-Aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue (Reductive Amination)

  • Materials: 4-Cyano-cyclohex-3-ene-1-carboxylic acid, Methanolic ammonium hydroxide, Raney Nickel.

  • Procedure:

    • In a high-pressure reactor (autoclave), suspend the carboxylic acid in methanolic ammonium hydroxide.

    • Add Raney Nickel catalyst to the suspension.

    • Pressurize the reactor with hydrogen gas (e.g., 5 Kg/cm⁻¹).

    • Stir the reaction mixture at room temperature.

    • After the reaction is complete (monitored by hydrogen uptake or analytical methods), filter off the catalyst.

    • Concentrate the filtrate to obtain a mixture of the unsaturated and saturated aminomethyl carboxylic acids.

V. Synthesis of a mixture of cis- and trans-4-Aminomethylcyclohexane-1-carboxylic acid (Catalytic Hydrogenation)

  • Materials: Mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue, 10% Palladium on Carbon (Pd/C), Water, Methanol.

  • Procedure:

    • Dissolve the mixture of acids from the previous step in a mixture of water and methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture in an autoclave under hydrogen pressure (e.g., 5-6 Kg/cm²) at ambient temperature.

    • Upon completion, filter the catalyst.

    • Concentrate the filtrate to yield a mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid.

VI. Purification of trans-4-Aminomethylcyclohexane-1-carboxylic acid (Tranexamic Acid)

  • Materials: Mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid, Acetone, Water.

  • Procedure:

    • Dissolve the isomeric mixture in a minimal amount of a hot acetone-water mixture (e.g., 4:3 ratio).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • The trans-isomer will preferentially crystallize out of the solution.

    • Filter the solid, wash with a cold acetone-water mixture, and dry to obtain pure Tranexamic acid.

    • The cis-isomer will remain in the filtrate.

Data Presentation

Step No.Intermediate ProductReagents and CatalystsTypical Yield (%)Purity (%)Analytical Methods
IEthyl 4-hydroxy-4-cyanocyclohexane-1-carboxylateNaCN, NH₄ClData not specified-GC, Spectral Analysis
IIEthyl 4-cyanocyclohex-3-ene-1-carboxylatePOCl₃, PyridineData not specified-GC, Spectral Analysis
III4-Cyano-cyclohex-3-ene-1-carboxylic acidKOH, MethanolData not specified-GC, Spectral Analysis
IVMixture of unsaturated and saturated aminomethyl acidsRaney Ni, H₂, NH₃/MeOHData not specified-GC, Spectral Analysis
VMixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid10% Pd/C, H₂Data not specified-GC, HPLC
VItrans-4-Aminomethylcyclohexane-1-carboxylic acid (Tranexamic Acid)Acetone/WaterData not specifiedPharma GradeHPLC, Spectral Analysis

Note: Specific yield and purity data for each intermediate step are not detailed in the provided search results, but the final product is stated to be of pharmaceutical grade.

Visualizations

Synthesis Workflow of Tranexamic Acid

Tranexamic_Acid_Synthesis A Ethyl 4-oxocyclohexane- 1-carboxylate B Ethyl 4-hydroxy-4-cyano- cyclohexane-1-carboxylate A->B NaCN, NH4Cl (Cyanohydrin Formation) C Ethyl 4-cyanocyclohex-3-ene- 1-carboxylate B->C POCl3, Pyridine (Dehydration) D 4-Cyano-cyclohex-3-ene- 1-carboxylic acid C->D KOH, MeOH (Saponification) E Mixture of unsaturated and saturated 4-aminomethylcyclohexane- 1-carboxylic acids D->E Raney Ni, H2 NH3/MeOH (Reductive Amination) F Mixture of cis- and trans- 4-aminomethylcyclohexane- 1-carboxylic acid E->F 10% Pd/C, H2 (Hydrogenation) G Tranexamic Acid (trans-isomer) F->G Recrystallization (Acetone/Water)

Caption: Synthetic pathway from ethyl 4-oxocyclohexane-1-carboxylate to Tranexamic acid.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 1-aminocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer viable routes, with the choice often depending on available starting materials, desired scale, and safety considerations.

Q2: What is the general principle of the Strecker synthesis for this compound?

A2: The Strecker synthesis is a two-step process that begins with the reaction of cyclohexanone with ammonia and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate.[1][2][3] This intermediate is then hydrolyzed, typically under acidic conditions, to yield the corresponding amino acid, 1-aminocyclohexanecarboxylic acid.[2][4] The final step involves the esterification of the amino acid with ethanol to produce the target molecule, this compound.

Q3: How does the Bucherer-Bergs reaction differ from the Strecker synthesis for this target molecule?

A3: The Bucherer-Bergs reaction involves the reaction of cyclohexanone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[5][6][7] This hydantoin is then hydrolyzed, usually under basic conditions, to give 1-aminocyclohexanecarboxylic acid.[8][9] Similar to the Strecker route, a final esterification step with ethanol is required to obtain this compound.

Q4: Are there any significant safety precautions to consider during these syntheses?

A4: Yes, both the Strecker and Bucherer-Bergs reactions involve the use of highly toxic cyanide salts (e.g., KCN or NaCN).[5] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also crucial to handle cyanide-containing waste streams according to institutional safety protocols. The hydrolysis steps can involve strong acids or bases, which also require careful handling.

Troubleshooting Guides

Low Yield

Problem: The overall yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete formation of the α-aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediate. Optimize reaction conditions for the initial step. For the Strecker synthesis, ensure the pH is weakly acidic to facilitate imine formation.[4] For the Bucherer-Bergs reaction, maintain a pH of ~8-9.[5] Consider increasing the reaction time or temperature within reasonable limits.Increased yield and purity of the intermediate, leading to a higher overall yield.
Inefficient hydrolysis of the intermediate. For the α-aminonitrile, ensure complete hydrolysis by using a sufficient excess of strong acid (e.g., HCl) and adequate heating. For the hydantoin, use a strong base (e.g., NaOH or Ba(OH)₂) and ensure the reaction goes to completion. Monitor the reaction by TLC or other appropriate analytical methods.Complete conversion of the intermediate to 1-aminocyclohexanecarboxylic acid, improving the final yield.
Incomplete esterification. Use a large excess of ethanol and a suitable acid catalyst (e.g., sulfuric acid or thionyl chloride).[10][11] Consider using a method to remove water as it forms, such as a Dean-Stark apparatus, to drive the equilibrium towards the ester product.[11]Improved conversion of the amino acid to the desired ethyl ester.
Product loss during workup and purification. Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during extractions to minimize the solubility of the amino ester in the aqueous phase. Use appropriate chromatographic techniques for purification and minimize the number of transfer steps.Higher recovery of the final product.
Product Purity Issues

Problem: The final product is contaminated with byproducts or starting materials.

Potential Cause Troubleshooting Step Expected Outcome
Presence of unreacted cyclohexanone. Ensure the initial reaction goes to completion. Optimize the stoichiometry of the reagents. Purify the intermediate before proceeding to the next step.Removal of the starting material from the final product.
Formation of side products during the initial condensation. In the Bucherer-Bergs reaction, excess cyanide can lead to side products.[5] Adhere to the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.[5]Minimized formation of byproducts, leading to a cleaner product.
Incomplete hydrolysis leading to residual intermediate. As mentioned for low yield, ensure complete hydrolysis by optimizing reaction conditions (time, temperature, reagent concentration).A final product free of the nitrile or hydantoin intermediate.
Byproducts from the esterification step. If using thionyl chloride for esterification, ensure it is completely removed before workup to avoid side reactions.[10] When using acid catalysis, avoid excessively high temperatures that could lead to decomposition.A cleaner final product with fewer esterification-related impurities.

Experimental Protocols

Strecker Synthesis of 1-Aminocyclohexanecarboxylic Acid
  • Formation of α-Aminonitrile: In a well-ventilated fume hood, dissolve cyclohexanone in methanol. Add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide, while maintaining the temperature at 0-5°C. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours.

  • Workup: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude 1-aminocyclohexanecarboxylic acid. Filter and wash the solid.

Bucherer-Bergs Synthesis of the Hydantoin Intermediate
  • Reaction Setup: In a round-bottom flask, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio in a mixture of ethanol and water.[5]

  • Reaction Conditions: Heat the mixture to reflux (around 80-100°C) for several hours.[5]

  • Workup: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin product.[5] Filter and recrystallize from an ethanol/water mixture for purification.[5]

Hydrolysis of the Hydantoin Intermediate
  • Basic Hydrolysis: Suspend the hydantoin in an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for an extended period until the hydrolysis is complete.

  • Workup: Cool the reaction mixture and neutralize with an acid to precipitate the 1-aminocyclohexanecarboxylic acid.

Esterification of 1-Aminocyclohexanecarboxylic Acid
  • Fischer Esterification: Suspend 1-aminocyclohexanecarboxylic acid in a large excess of absolute ethanol.[11]

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry HCl gas.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress can be monitored by TLC.

  • Workup: Cool the reaction mixture, neutralize the excess acid with a base (e.g., sodium bicarbonate solution), and extract the ethyl ester with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification Cyclohexanone Cyclohexanone Aminonitrile 1-Aminocyclohexanenitrile Cyclohexanone->Aminonitrile Reaction Ammonia_Cyanide NH₃ / KCN Ammonia_Cyanide->Aminonitrile Amino_Acid 1-Aminocyclohexanecarboxylic Acid Aminonitrile->Amino_Acid Hydrolysis Acid Strong Acid (e.g., HCl) Acid->Amino_Acid Final_Product This compound Amino_Acid->Final_Product Esterification Ethanol Ethanol Ethanol->Final_Product

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification Cyclohexanone Cyclohexanone Hydantoin Cyclohexanespiro-5'-hydantoin Cyclohexanone->Hydantoin Reaction Reagents KCN / (NH₄)₂CO₃ Reagents->Hydantoin Amino_Acid 1-Aminocyclohexanecarboxylic Acid Hydantoin->Amino_Acid Hydrolysis Base Strong Base (e.g., NaOH) Base->Amino_Acid Final_Product This compound Amino_Acid->Final_Product Esterification Ethanol Ethanol Ethanol->Final_Product Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Intermediate Check yield and purity of intermediate (aminonitrile/hydantoin) Start->Check_Intermediate Intermediate_Low Intermediate yield is low Check_Intermediate->Intermediate_Low Intermediate_Good Intermediate yield is good Check_Intermediate->Intermediate_Good Optimize_Condensation Optimize initial condensation reaction (pH, temp, time) Intermediate_Low->Optimize_Condensation Yes Intermediate_Low->Intermediate_Good No Check_Hydrolysis Check for complete hydrolysis of intermediate Intermediate_Good->Check_Hydrolysis Incomplete_Hydrolysis Hydrolysis is incomplete Check_Hydrolysis->Incomplete_Hydrolysis Optimize_Hydrolysis Optimize hydrolysis conditions (reagent excess, temp, time) Incomplete_Hydrolysis->Optimize_Hydrolysis Yes Hydrolysis_Complete Hydrolysis is complete Incomplete_Hydrolysis->Hydrolysis_Complete No Check_Esterification Check for complete esterification Hydrolysis_Complete->Check_Esterification Incomplete_Esterification Esterification is incomplete Check_Esterification->Incomplete_Esterification Optimize_Esterification Optimize esterification (excess alcohol, water removal) Incomplete_Esterification->Optimize_Esterification Yes Esterification_Complete Esterification is complete Incomplete_Esterification->Esterification_Complete No

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-Aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 1-aminocyclohexanecarboxylate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The two most prevalent and versatile methods for synthesizing α-aminonitrile precursors to this compound derivatives are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods start from a cyclohexanone derivative. The Strecker synthesis is a two-step process involving the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] The Bucherer-Bergs reaction is a one-pot synthesis that uses a ketone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5]

Q2: What are the key differences in the intermediates and reaction conditions between the Strecker and Bucherer-Bergs syntheses?

A2: The primary difference lies in the intermediates formed and the typical reaction conditions. The Strecker synthesis proceeds through an α-aminonitrile intermediate, while the Bucherer-Bergs reaction forms a hydantoin ring system.[1][4] The Bucherer-Bergs reaction is often carried out in a single pot under aqueous or alcoholic conditions at elevated temperatures (e.g., 80-100°C), while the Strecker synthesis can often be performed at room temperature.[4][6]

Q3: How can I achieve asymmetric synthesis of a specific stereoisomer of an this compound derivative?

A3: Asymmetric synthesis can be achieved by employing chiral auxiliaries or chiral catalysts. In the context of the Strecker reaction, a chiral amine, such as (S)-alpha-phenylethylamine, can be used as a chiral auxiliary to induce diastereoselectivity in the cyanide addition step.[1] Alternatively, various chiral catalysts, including those based on transition metals or organocatalysts like trans-1,2-diaminocyclohexane derivatives, can be employed to catalyze the enantioselective addition of cyanide to an imine intermediate.[7][8][9]

Q4: What are some common methods for the purification of this compound derivatives?

A4: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Recrystallization: Effective for removing impurities with different solubility profiles.[10]

  • Column Chromatography: A versatile method for separating the desired product from byproducts and unreacted starting materials.

  • Acid-Base Extraction: The amino ester can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting.

  • Distillation: For volatile derivatives, vacuum distillation can be an effective purification method.

Troubleshooting Guide

Low or No Product Yield
Symptom Potential Cause Suggested Solution
No reaction or very low conversion Inactive reagents or catalyst.Ensure the freshness and purity of all reagents, especially the cyanide source and any catalysts. For asymmetric synthesis, verify the activity of the chiral ligand or catalyst.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at an appreciable rate, while others may be sensitive to high temperatures, leading to decomposition.[11]
Inefficient imine formation (Strecker).In the Strecker synthesis, imine formation is a crucial step. Ensure anhydrous conditions if necessary and consider using a dehydrating agent.
Low isolated yield after workup Product loss during extraction.Ensure the pH is appropriately adjusted during acid-base extractions to ensure the product is in the desired phase. Use an adequate volume and number of extractions.
Incomplete hydrolysis of nitrile or hydantoin.Ensure sufficient reaction time and appropriate concentration of acid or base for the hydrolysis step. Monitor the reaction progress by TLC or other analytical methods.
Product decomposition during purification.Avoid excessive heat during solvent evaporation or distillation. Use appropriate chromatographic conditions to prevent product degradation on the stationary phase.
Formation of Side Products/Impurities
Symptom Potential Cause Suggested Solution
Presence of multiple spots on TLC Formation of isomeric byproducts.In the Bucherer-Bergs reaction, different stereoisomers can form. The stereochemical outcome can sometimes be influenced by the reaction conditions.[12]
Over-alkylation or other side reactions.In the Bucherer-Bergs reaction, using an excess of the cyanide source can lead to side products. A molar ratio of approximately 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended.[4]
Unreacted starting materials.Monitor the reaction for completion. If the reaction has stalled, consider adding more of a particular reagent or extending the reaction time.
Difficulty in purifying the final product Co-eluting impurities in chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase.
Formation of hard-to-remove byproducts.Identify the structure of the main byproduct to understand its origin and modify the reaction conditions to minimize its formation. For example, the formation of acetamide can occur when using ammonium acetate as a catalyst.[13]

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Strecker and Bucherer-Bergs Syntheses
ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Cyclohexanone derivative, Amine, Cyanide source (e.g., KCN, NaCN, TMSCN)Cyclohexanone derivative, Ammonium carbonate, Cyanide source (e.g., KCN, NaCN)
Intermediate α-AminonitrileHydantoin
Typical Solvent(s) Methanol, Ethanol, Water, or solvent-free50% Ethanol/Water
Typical Temperature Room Temperature to 45°C80 - 100°C (Reflux)[4]
pH Often mildly acidic to promote imine formation[14]~8-9 (buffered by ammonium carbonate)[4]
Typical Yields Highly variable, can range from moderate to excellent (e.g., 7-90% for N-acylated derivatives)[11]Generally good to excellent yields.

Experimental Protocols

Protocol 1: General Procedure for Strecker Synthesis of this compound
  • Imine Formation: In a round-bottom flask, dissolve the cyclohexanone derivative and the chosen amine (e.g., ammonia or a primary amine) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature.

  • Cyanide Addition: To the solution containing the imine, add a solution of potassium or sodium cyanide in water dropwise. Caution: Cyanides are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation of α-Aminonitrile: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis to Ethyl Ester: The crude α-aminonitrile is then subjected to acidic hydrolysis in the presence of ethanol to yield the ethyl ester. This is typically achieved by heating the aminonitrile in a solution of ethanolic HCl.

  • Purification: The final product is purified by an appropriate method such as column chromatography or recrystallization.

Protocol 2: General Procedure for Bucherer-Bergs Synthesis and Conversion to this compound
  • Reaction Setup: In a pressure-rated vessel, combine the cyclohexanone derivative, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water (typically 1:1 v/v).[4]

  • Heating: Seal the vessel and heat the reaction mixture with stirring to 80-100°C.

  • Reaction Monitoring: Monitor the formation of the hydantoin intermediate by TLC.

  • Isolation of Hydantoin: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the hydantoin.[4] Filter the solid, wash with cold water, and dry.

  • Hydrolysis of Hydantoin: The isolated hydantoin is then hydrolyzed to the corresponding amino acid by heating with a strong acid (e.g., HCl or H₂SO₄).

  • Esterification: The resulting amino acid is then esterified to the ethyl ester using standard methods, such as heating in ethanol with a catalytic amount of strong acid (e.g., thionyl chloride or sulfuric acid).

  • Purification: The final this compound derivative is purified by methods such as distillation, recrystallization, or column chromatography.

Visualizations

Strecker_Synthesis_Pathway Cyclohexanone Cyclohexanone Derivative Imine Imine Intermediate Cyclohexanone->Imine Amine Amine (e.g., NH3) Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile Product Ethyl 1-Aminocyclohexane- carboxylate Derivative Aminonitrile->Product Hydrolysis Hydrolysis Acidic Hydrolysis (Ethanol)

Caption: Reaction pathway for the Strecker synthesis.

Bucherer_Bergs_Pathway Cyclohexanone Cyclohexanone Derivative Hydantoin Hydantoin Intermediate Cyclohexanone->Hydantoin Reagents KCN, (NH4)2CO3 Reagents->Hydantoin AminoAcid 1-Aminocyclohexane- carboxylic Acid Hydantoin->AminoAcid Hydrolysis Hydrolysis Acidic Hydrolysis Product Ethyl 1-Aminocyclohexane- carboxylate Derivative AminoAcid->Product Esterification Esterification Esterification (Ethanol, Acid) Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Purity & Activity Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, pH) Start->CheckConditions AnalyzeByproducts Identify Byproducts (TLC, NMR, MS) Start->AnalyzeByproducts ModifyReaction Modify Reaction Stoichiometry or Catalyst CheckReagents->ModifyReaction CheckConditions->ModifyReaction OptimizeSeparation Optimize Purification (Chromatography, Recrystallization) AnalyzeByproducts->OptimizeSeparation AnalyzeByproducts->ModifyReaction Success Improved Yield / Purity OptimizeSeparation->Success ModifyReaction->Success

References

Identification and reduction of byproducts in Ethyl 1-aminocyclohexanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 1-aminocyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several stages of the synthesis, primarily from the initial formation of the aminonitrile or hydantoin intermediate, its subsequent hydrolysis, or the final esterification step.

Potential Causes & Solutions:

Stage of SynthesisPotential Cause of Low YieldRecommended Solution
Precursor Synthesis (Strecker or Bucherer-Bergs) Incomplete reaction of cyclohexanone: The initial reaction to form the aminonitrile or hydantoin may not have gone to completion.- Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Ensure efficient mixing: Use adequate stirring to ensure proper mixing of reactants, especially if the reaction involves multiple phases.
Self-condensation of cyclohexanone: Under basic conditions, cyclohexanone can undergo an aldol self-condensation reaction, forming byproducts and consuming the starting material.[1][2][3][4][5]- Control reaction temperature: Keep the reaction temperature low, as higher temperatures can favor self-condensation. - Optimize base concentration: Use the minimum effective concentration of the base to avoid promoting side reactions.
Hydrolysis of Intermediate Incomplete hydrolysis: The aminonitrile or hydantoin intermediate may not be fully hydrolyzed to the corresponding amino acid.- Adjust hydrolysis conditions: Vary the concentration of the acid or base, reaction temperature, and time. Monitor the disappearance of the intermediate by TLC or HPLC.
Esterification (Fischer Esterification) Equilibrium limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[6][7][8][9][10]- Use excess ethanol: Employing ethanol as the solvent will drive the equilibrium towards the product side. - Remove water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.
Side reactions of the amino acid: The free amino group can participate in side reactions.- Protect the amino group: While not always necessary for simple amino acids, protection of the amino group before esterification can prevent side reactions. However, this adds extra steps to the synthesis.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple unexpected peaks in GC-MS and/or NMR analysis. What are these impurities and how can I get rid of them?

A: The presence of impurities is a common challenge. The nature of these byproducts depends on the synthetic route and reaction conditions.

Common Byproducts and Their Reduction:

ByproductLikely OriginIdentification MethodReduction Strategy
2-(1-cyclohexenyl)cyclohexanone Self-condensation of cyclohexanone starting material.[1][2][3][4][5]GC-MS, NMRMaintain low reaction temperatures and use stoichiometric amounts of base during the initial reaction step. Purify the intermediate before proceeding.
1-Aminocyclohexanecarboxylic acid Incomplete esterification of the amino acid intermediate.HPLC, NMR (presence of a carboxylic acid proton signal)Drive the esterification to completion by using excess ethanol and removing water. Increase reaction time or temperature if necessary.[6][7]
Diketopiperazine derivative Intermolecular cyclization of two molecules of this compound, especially during heating or under basic conditions.[11][12][13][14]Mass Spectrometry (molecular ion corresponding to the dimer), NMRAvoid prolonged heating of the final product. Purify the product under neutral or slightly acidic conditions. Store the purified product in a cool, dry place.
Unreacted Cyclohexanone Incomplete initial reaction.GC-MS, NMREnsure the initial reaction goes to completion by optimizing reaction conditions. Purify the intermediate product to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: the Strecker synthesis or the Bucherer-Bergs reaction?

A: Both the Strecker and Bucherer-Bergs syntheses are viable routes. The choice often depends on available reagents, equipment, and desired scale.

  • Strecker Synthesis: This is a direct method to form the α-aminonitrile from an aldehyde or ketone, ammonia, and cyanide.[1] It is a classic and widely used method for α-amino acid synthesis.

  • Bucherer-Bergs Reaction: This reaction produces a hydantoin intermediate from a ketone, cyanide, and ammonium carbonate.[11] Hydantoins are often crystalline and easier to purify than the corresponding aminonitriles. The subsequent hydrolysis of the hydantoin can sometimes require harsher conditions.

For laboratory-scale synthesis, the Bucherer-Bergs reaction may offer an advantage in terms of intermediate purification. For industrial applications, the Strecker synthesis might be more direct.

Q2: What are the best analytical techniques to monitor the reaction progress and assess the purity of the final product?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. It helps in determining the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile byproducts, such as the cyclohexanone self-condensation product and unreacted starting materials.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the conversion of the amino acid to the ester and for quantifying non-volatile impurities like the unreacted amino acid and diketopiperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present. 1H and 13C NMR are essential for confirming the structure of the final product and identifying byproducts.[17]

Q3: My NMR spectrum shows residual solvent peaks. How can I identify them?

A: Residual solvent peaks are common. You can identify them by comparing the chemical shifts in your spectrum to published data for common laboratory solvents in the deuterated solvent you used for your NMR analysis. Resources with tables of common NMR solvent impurities are widely available.[17]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of 1-Aminocyclohexanecarboxylic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-aminocyclohexanecarboxylic acid.

  • Reagents: Add a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas (generated in situ from acetyl chloride).[6][8]

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting amino acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Identification of Byproducts by GC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms or HP-5ms) and a temperature program that allows for the separation of components with different boiling points. A typical program might start at a low temperature and ramp up to a higher temperature.

  • MS Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different compounds. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) to identify the compounds.

Visualizations

// Nodes Cyclohexanone [label="Cyclohexanone\n(Starting Material)"]; Strecker [label="Strecker Synthesis\n(NH3, HCN)"]; Bucherer [label="Bucherer-Bergs\n((NH4)2CO3, KCN)"]; SelfCondensation [label="Self-Condensation\nByproduct", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminonitrile [label="α-Aminonitrile"]; Hydantoin [label="Hydantoin\nIntermediate"]; Hydrolysis [label="Hydrolysis"]; AminoAcid [label="1-Aminocyclohexane-\ncarboxylic Acid"]; Esterification [label="Esterification\n(Ethanol, H+)"]; Product [label="Ethyl 1-aminocyclo-\nhexanecarboxylate\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diketopiperazine [label="Diketopiperazine\nByproduct", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UnreactedAcid [label="Unreacted Amino Acid\n(Impurity)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cyclohexanone -> Strecker; Cyclohexanone -> Bucherer; Cyclohexanone -> SelfCondensation [label="Base\nCatalyzed"]; Strecker -> Aminonitrile; Bucherer -> Hydantoin; Aminonitrile -> Hydrolysis; Hydantoin -> Hydrolysis; Hydrolysis -> AminoAcid; AminoAcid -> Esterification; Esterification -> Product; Esterification -> UnreactedAcid [style=dashed, label="Incomplete\nReaction"]; Product -> Diketopiperazine [label="Heat or Base"]; } .dot Caption: Synthetic pathways and potential byproduct formation.

// Connections LowYield -> AnalyzeIntermediates; LowYield -> AnalyzeFinalProduct; ImpureProduct -> AnalyzeFinalProduct;

AnalyzeIntermediates -> OptimizePrecursor; AnalyzeIntermediates -> OptimizeHydrolysis; AnalyzeFinalProduct -> OptimizeEsterification; AnalyzeFinalProduct -> Purification;

OptimizePrecursor -> LowYield [style=dashed, label="Re-evaluate"]; OptimizeHydrolysis -> LowYield [style=dashed, label="Re-evaluate"]; OptimizeEsterification -> LowYield [style=dashed, label="Re-evaluate"]; Purification -> ImpureProduct [style=dashed, label="Re-evaluate"]; } .dot Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 1-aminocyclohexanecarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common synthetic routes start from cyclohexanone and proceed via two primary methods to form the intermediate 1-aminocyclohexanecarboxylic acid, which is then esterified. These methods are the Strecker synthesis and the Bucherer-Bergs reaction.[1][2][3] A subsequent esterification step with ethanol yields the final product, this compound.

Q2: Which method, Strecker or Bucherer-Bergs, is generally better for this synthesis?

A2: Both methods are viable for producing α,α-disubstituted amino acids from ketones.[1] The choice often depends on available reagents, desired reaction conditions, and scalability. The Strecker synthesis is a direct method to form an α-aminonitrile which is then hydrolyzed to the amino acid.[2][4] The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[5][6] For sterically hindered ketones, the Bucherer-Bergs reaction may require more drastic conditions to achieve good yields.

Q3: What are the key intermediates in these synthetic pathways?

A3: In the Strecker synthesis, the key intermediate is 1-amino-1-cyanocyclohexane (an α-aminonitrile).[2] In the Bucherer-Bergs reaction, the key intermediate is cyclohexanespiro-5'-hydantoin.[5][6] Both pathways ultimately lead to 1-aminocyclohexanecarboxylic acid, which is then esterified.

Q4: How can I purify the final product, this compound?

A4: Purification of the final ester can typically be achieved through distillation or column chromatography. If the product is isolated as a hydrochloride salt, recrystallization is a common purification method. The choice of method depends on the nature of the impurities. A common workup involves liquid-liquid extraction to separate the ester from the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of 1-Aminocyclohexanecarboxylic Acid Intermediate
Potential Cause Recommended Solution
Strecker Synthesis: Incomplete formation of the iminium ion.Ensure the reaction is mildly acidic. The use of ammonium chloride (NH₄Cl) serves as both a source of ammonia and a mild acid to protonate the ketone, making it more electrophilic.[2]
Strecker Synthesis: Unfavorable equilibrium for imine formation.The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium towards the formation of the imine by removing water.[4]
Bucherer-Bergs Reaction: Poor solubility of reactants.For cyclic ketones, using a co-solvent like ethanol (50% aqueous ethanol) or acetamide can improve solubility and yield.[6][7]
Bucherer-Bergs Reaction: Reaction not reaching completion.For sterically hindered ketones like cyclohexanone, higher temperatures (e.g., 110-120°C) and longer reaction times (up to 90 hours) in a sealed vessel may be necessary to improve conversion.[6] The Hoyer modification, which involves heating in a CO₂ atmosphere under pressure, can also improve yields.[6]
Both Methods: Degradation of cyanide.Maintain the appropriate pH. In the Bucherer-Bergs reaction, a pH of ~8-9 is recommended, as strongly alkaline conditions can degrade the cyanide.[5]
Issue 2: Low Yield in the Esterification Step
Potential Cause Recommended Solution
Unfavorable equilibrium of the Fischer esterification.Use a large excess of the alcohol (ethanol) to serve as the solvent and drive the reaction forward.[8] Continuously remove water as it is formed, for example, by using a Dean-Stark apparatus.[9]
Insufficient catalysis.Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[8] The amount of catalyst may need to be optimized, typically 0.5 to 2.0 molar equivalents relative to the amino acid.[10]
Incomplete reaction.Ensure sufficient reaction time and temperature. Heating the reaction mixture is typically required.[10]
Issue 3: Product is Impure
Potential Cause Recommended Solution
Presence of unreacted starting materials.Optimize reaction conditions (time, temperature, reagent ratios) to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of side products.In the Bucherer-Bergs reaction, using an excess of cyanide can lead to side products. Adhere to the recommended 1:2:2 molar ratio of ketone to KCN to (NH₄)₂CO₃.[5]
Difficulty in separating the product from the reaction mixture.For purification of the final ester, a thorough aqueous workup is crucial. This typically involves washing the organic layer with a basic solution (like sodium bicarbonate) to remove unreacted acid, followed by a brine wash.[9] If the product is an amine salt, careful neutralization and extraction are necessary.
Co-precipitation of impurities during recrystallization.Ensure the correct solvent system is used for recrystallization. For hydantoin intermediates, ethanol/water mixtures are often effective.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Strecker Synthesis
  • Imine Formation and Cyanide Addition:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a solution of ammonium chloride (NH₄Cl, 1.1 eq) in water, followed by an aqueous solution of potassium cyanide (KCN, 1.1 eq). Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis of the α-Aminonitrile:

    • After the initial reaction is complete, add a strong acid such as concentrated hydrochloric acid (HCl).

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 1-aminocyclohexanecarboxylic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • Esterification:

    • Suspend the synthesized 1-aminocyclohexanecarboxylic acid (1.0 eq) in a large excess of absolute ethanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1.2 eq).

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Workup and Purification:

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Recommended Reaction Parameters for Bucherer-Bergs Synthesis of the Hydantoin Intermediate.

ParameterRecommended ValueRationale
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1:2:2Balances reactivity and minimizes side reactions.[5]
pH~8-9Prevents cyanide degradation and facilitates cyanohydrin formation.[5]
Temperature80-100°C (Reflux)Ensures efficient reaction progress.[5]
SolventWater or EthanolCommon solvents for this reaction.[5]

Table 2: Comparison of Synthesis Methods for the Amino Acid Intermediate.

FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Ketone, NH₄Cl, KCNKetone, (NH₄)₂CO₃, KCN
Key Intermediate α-aminonitrileHydantoin
Reaction Steps 2 (Aminonitrile formation, Hydrolysis)2 (Hydantoin formation, Hydrolysis)
General Conditions Mildly acidic, room temperatureMildly basic, elevated temperature

Visualizations

Strecker_Synthesis_Workflow Start Cyclohexanone Step1 React with NH4Cl and KCN (Formation of α-aminonitrile) Start->Step1 Intermediate1 1-Amino-1-cyanocyclohexane Step1->Intermediate1 Step2 Acid Hydrolysis Intermediate1->Step2 Intermediate2 1-Aminocyclohexanecarboxylic Acid Step2->Intermediate2 Step3 Fischer Esterification (Ethanol, Acid Catalyst) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Workflow Start Cyclohexanone Step1 React with KCN and (NH4)2CO3 (Formation of Hydantoin) Start->Step1 Intermediate1 Cyclohexanespiro-5'-hydantoin Step1->Intermediate1 Step2 Alkaline or Acid Hydrolysis Intermediate1->Step2 Intermediate2 1-Aminocyclohexanecarboxylic Acid Step2->Intermediate2 Step3 Fischer Esterification (Ethanol, Acid Catalyst) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Troubleshooting_Logic LowYield Low Product Yield CheckIntermediate Check Yield of Amino Acid Intermediate LowYield->CheckIntermediate CheckEsterification Check Yield of Esterification Step LowYield->CheckEsterification LowIntermediateYield Low Intermediate Yield CheckIntermediate->LowIntermediateYield LowEsterificationYield Low Esterification Yield CheckEsterification->LowEsterificationYield StreckerIssues Strecker Synthesis Issues: - Incomplete imine formation - Unfavorable equilibrium LowIntermediateYield->StreckerIssues Using Strecker BuchererBergsIssues Bucherer-Bergs Issues: - Poor reactant solubility - Incomplete reaction LowIntermediateYield->BuchererBergsIssues Using Bucherer-Bergs EsterificationIssues Esterification Issues: - Unfavorable equilibrium - Insufficient catalysis LowEsterificationYield->EsterificationIssues

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 1-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 1-aminocyclohexanecarboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization The chosen solvent was not ideal, leading to product loss in the mother liquor.Screen for a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices for amino esters include ethanol, ethyl acetate/hexane, or methanol/water mixtures.[1]
The product oiled out instead of crystallizing.This can happen if the boiling point of the solvent is higher than the melting point of the product. Try using a lower-boiling point solvent or a solvent mixture. Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated with the hot recrystallization solvent to prevent cooling and premature crystal formation.
Product Contaminated with Starting Materials (e.g., Cyclohexanone) Incomplete reaction during synthesis.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion of starting materials.
Inefficient removal during work-up.Perform an acidic wash (e.g., with dilute HCl) during the extraction process to remove any unreacted basic starting materials or byproducts.
Presence of Colored Impurities Formation of colored byproducts during the synthesis.Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
Broad Melting Point Range of Purified Product The product is still impure.Repeat the purification step (recrystallization, column chromatography, or distillation). Consider using a different purification technique if one is proving ineffective.
The product is wet with solvent.Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent, which can depress the melting point.
Difficulty in Separating Product by Column Chromatography The chosen eluent system is not providing adequate separation.Optimize the solvent system for column chromatography using TLC. A common starting point for amino esters is a gradient of ethyl acetate in hexane.[2] For basic compounds that may streak on silica gel, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if performed carefully.[3]
Product Decomposition During Distillation The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition.[4] The boiling point of this compound is reported to be 110 °C at 15 Torr.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route. If using a Strecker or Bucherer-Bergs reaction starting from cyclohexanone, common impurities may include:

  • Unreacted starting materials: Cyclohexanone, cyanide salts, and ammonium carbonate.[5][6]

  • Intermediates: α-aminonitrile or hydantoin intermediates.[5][6]

  • Side-products: Hydrolysis of the ester or nitrile groups, and polymerization products.

Q2: How can I effectively remove unreacted cyclohexanone?

A2: Unreacted cyclohexanone can typically be removed during the aqueous work-up. Performing a wash with a dilute acidic solution (e.g., 1M HCl) will protonate the basic this compound, keeping it in the aqueous phase, while the neutral cyclohexanone remains in the organic phase. Subsequent basification of the aqueous layer and extraction will then isolate the desired product.

Q3: My purified this compound is a liquid/oil, but I was expecting a solid. Is this normal?

A3: this compound is often described as an oil or a low-melting solid. The physical state can depend on the purity and the specific isomeric composition. If it is an oil, purification by distillation or column chromatography is generally more suitable than recrystallization.

Q4: What is the best way to store purified this compound?

A4: As an amino ester, it is susceptible to hydrolysis and oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is recommended.

Q5: Can I use ¹H NMR to assess the purity of my product?

A5: Yes, ¹H NMR is an excellent technique for assessing the purity of this compound. You can look for the characteristic peaks of the ethyl group (a triplet and a quartet) and the protons on the cyclohexane ring. The absence of peaks corresponding to impurities (e.g., aromatic protons from byproducts or aldehydic protons from starting materials) is a good indicator of purity. For quantitative purity assessment, a known amount of an internal standard can be added.[7]

Data Presentation: Comparison of Purification Techniques

The following table provides an illustrative comparison of common purification techniques for this compound. The values presented are typical estimates and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Typical Recovery Yield Achievable Purity (by GC/HPLC) Scale Advantages Disadvantages
Recrystallization 60-85%>98%Lab to PilotCost-effective, simple setup, can yield high-purity crystalline product.Not suitable for oils or low-melting solids, potential for product loss in mother liquor.
Column Chromatography 50-80%>99%LabHigh resolution for separating closely related impurities, applicable to liquids and solids.Can be time-consuming and requires larger volumes of solvent, potential for product loss on the column.
Vacuum Distillation 70-90%>97%Lab to IndustrialEffective for purifying liquids, lower temperatures prevent thermal decomposition.Requires specialized equipment, may not effectively separate impurities with similar boiling points.

Experimental Protocols

Recrystallization of this compound Hydrochloride

This protocol is suitable if the product is isolated as its hydrochloride salt, which is often a stable, crystalline solid.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents, such as ethanol/ether or ethanol/ethyl acetate, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of the hot solvent. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is obtained.

Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A common mobile phase for amino esters is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting ratio is 9:1 hexane:ethyl acetate, with the polarity gradually increased. For this basic compound, adding ~1% triethylamine to the eluent can prevent streaking.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks or air bubbles. Add a thin layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the elution of the product by TLC. Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a Claisen adapter to prevent bumping of the liquid into the condenser.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored with a manometer.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting the Distillate: Collect the fraction that distills at the expected boiling point (approximately 110 °C at 15 Torr). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Breaking the Vacuum: Allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up (Acid/Base Extraction) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If Solid Column Column Chromatography Workup->Column If Oily/Complex Mixture Distillation Vacuum Distillation Workup->Distillation If Liquid Analysis Purity Analysis (TLC, GC, NMR, MP) Recrystallization->Analysis Column->Analysis Distillation->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure Product After Initial Purification Is_Solid Is the product a solid? Start->Is_Solid Is_Oily Is the product an oil/liquid? Start->Is_Oily Is_Solid->Is_Oily No Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Perform Column Chromatography Is_Oily->Chromatography Yes Distill Perform Vacuum Distillation Is_Oily->Distill Alternative Check_Purity Check Purity Recrystallize->Check_Purity Chromatography->Check_Purity Distill->Check_Purity Success Pure Product Check_Purity->Success Purity > 98% Failure Re-evaluate Purification Strategy Check_Purity->Failure Purity < 98%

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Reactions of Aminocyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminocyclohexanecarboxylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Challenges

Question 1: I am observing low yields in my amidation reaction with a methyl aminocyclohexanecarboxylate. What are the potential causes and solutions?

Answer: Low yields in amidation reactions are a common issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Reaction Conditions:

    • Temperature: Direct aminolysis often requires high temperatures (120-150 °C), especially for less reactive amines.[1] Consider increasing the reaction temperature if using an uncatalyzed method. For catalyzed reactions (e.g., with NaOMe), a lower temperature (50-70 °C) may be sufficient.[1]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Uncatalyzed reactions can take 24-48 hours.[1] Monitor the reaction progress using TLC or GC-MS to determine the optimal time.

    • Inert Atmosphere: For catalyzed reactions using moisture-sensitive reagents like sodium methoxide or zirconium(IV) chloride, it is crucial to maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent reagent decomposition.[1]

  • Reagent Choice & Stoichiometry:

    • Catalyst: For challenging couplings, consider using a catalyst. Base-catalyzed (e.g., sodium methoxide) or Lewis acid-catalyzed (e.g., zirconium(IV) chloride) methods can significantly improve yields and reaction times.[1]

    • Amine Equivalents: Using an excess of the amine (e.g., 1.5 equivalents) can help drive the reaction to completion, especially in uncatalyzed reactions.[1]

  • Work-up and Purification:

    • Byproduct Removal: Ensure complete removal of methanol, a byproduct of the reaction, as its presence can inhibit the forward reaction. This can be achieved by heating the reaction in a sealed tube or by removing it under reduced pressure upon completion.[1]

    • Purification Method: The crude product may require purification by column chromatography or recrystallization to isolate the desired amide.[1]

Question 2: I am struggling with controlling the stereoselectivity of my reaction, resulting in a mixture of cis and trans isomers. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a critical challenge in the synthesis of aminocyclohexanecarboxylate derivatives. The formation of diastereomeric mixtures complicates purification and reduces the yield of the desired isomer. Here are some strategies to enhance stereoselectivity:

  • Choice of Synthetic Route: The inherent stereochemistry of your starting materials and the reaction mechanism play a crucial role.

    • Asymmetric Synthesis: Employing chiral auxiliaries or catalysts can direct the reaction towards a specific stereoisomer. For instance, the asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives can be achieved with high stereoselectivity.

    • Stereospecific Reactions: Utilize reactions that are inherently stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product.

  • Reaction Conditions Optimization:

    • Temperature: The reaction temperature can significantly influence the diastereomeric ratio. Running the reaction at lower temperatures (e.g., -78°C) can often improve selectivity by favoring the thermodynamically more stable transition state.

    • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the stereochemical outcome. Experiment with a range of solvents to find the optimal conditions.

  • Isomerization: In some cases, it is possible to isomerize an unwanted isomer to the desired one. For example, a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid can be treated with a base to favor the formation of the trans isomer.[2]

  • Purification of Isomers: If a mixture is unavoidable, efficient purification methods are essential.

    • Chromatography: Prepacked glass columns for medium to high-pressure liquid chromatography can be effective for separating E/Z isomers and other diastereomers.[3]

    • Crystallization: Fractional crystallization can be a powerful technique for separating isomers, especially on a larger scale. The differential solubility of the isomers in a particular solvent system allows for the selective crystallization of one isomer. For instance, the dihydrochloride salts of cis and trans cyclohexanediamine have different solubilities, enabling their separation.[4]

Question 3: My reaction is producing a significant amount of side products, complicating purification. What are some common side reactions and how can I minimize them?

Answer: Side reactions can significantly lower the yield and purity of your target aminocyclohexanecarboxylate derivative. Identifying and mitigating these unwanted transformations is key.

  • Over-alkylation of Amines: Primary amines can undergo further alkylation to form secondary and tertiary amines, or even quaternary ammonium salts. This is a common issue in reactions involving alkyl halides.

    • Solution: Use a large excess of the amine starting material to favor the formation of the primary amine product. Alternatively, consider using a protecting group for the amine, followed by deprotection in a subsequent step. The Gabriel synthesis is a classic method to avoid over-alkylation when preparing primary amines.

  • Epimerization: The stereocenter at the carbon bearing the carboxylate group can be susceptible to epimerization under basic or acidic conditions, leading to a loss of stereochemical purity.

    • Solution: Carefully control the pH and temperature during the reaction and work-up. Use milder bases or acids where possible.

  • Lactam Formation: Intramolecular cyclization between the amino group and the ester can lead to the formation of a lactam, especially with cis-2-aminocyclohexanecarboxylates.

    • Solution: Protect the amine functionality before attempting reactions that might promote cyclization. Choose reaction conditions that favor the desired intermolecular reaction over the intramolecular side reaction.

  • Decomposition with Strong Acids: Some aminocyclohexanecarboxylates may be sensitive to strongly acidic conditions, leading to degradation.

    • Solution: When removing acid-labile protecting groups like Boc, keep the reaction temperature low (0 °C to room temperature) and monitor the reaction closely to avoid prolonged exposure to the acid.[5] The use of scavengers like triisopropylsilane (TIS) can also help prevent side reactions caused by reactive carbocations generated during deprotection.[5]

Purification & Analysis

Question 4: I am having difficulty separating the cis and trans isomers of my aminocyclohexanecarboxylate derivative. What purification strategies can I employ?

Answer: The separation of cis and trans diastereomers can be challenging due to their similar physical properties. However, several techniques can be effective:

  • Chromatography:

    • Column Chromatography: This is a standard method for isomer separation. The choice of stationary phase (e.g., silica gel, C18) and eluent system is critical. Methodical optimization of the solvent polarity will be necessary to achieve good separation.[3]

    • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Using high-resolution columns and optimizing the gradient can resolve closely eluting isomers.[6]

  • Crystallization:

    • Direct Crystallization: If the isomers have significantly different solubilities in a particular solvent, direct crystallization of the crude mixture may selectively yield one isomer in pure form.

    • Fractional Crystallization: This involves a series of crystallization steps to progressively enrich the desired isomer.

    • Derivative Formation: Converting the mixture of isomers into derivatives (e.g., salts with a specific counter-ion) can sometimes lead to crystals with better-differentiated properties, facilitating separation by crystallization. For example, converting a mixture of cis- and trans-cyclohexanediamine to their dihydrochloride salts in methanol can be used to separate them.[4]

  • Chemical Conversion: In some instances, it may be possible to selectively react one isomer, leaving the other unchanged, which can then be easily separated.

Experimental Protocols & Data

Table 1: Comparison of Catalytic Methods for N-Substituted Cyclohexanecarboxamide Synthesis
CatalystAmineTemperature (°C)Time (h)Yield (%)
NoneBenzylamine120-15024-48Moderate to Good
Sodium Methoxide (5 mol%)Cyclohexylamine50-704-12Good to High
Zirconium(IV) Chloride (5 mol%)Aniline100-1106-18Good to High

Data synthesized from information provided in BenchChem application notes.[1]

Detailed Experimental Protocol: Base-Catalyzed Synthesis of N-Cyclohexylcyclohexanecarboxamide[1]
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium methoxide (5 mol%).

  • Add anhydrous toluene as the solvent, followed by cyclohexylamine (1.2 eq).

  • Add methyl cyclohexanecarboxylate (1.0 eq) to the mixture.

  • Stir the reaction mixture at 50-70 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the solution with a mild aqueous acid (e.g., saturated ammonium chloride) to neutralize the base.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualized Workflows & Pathways

Troubleshooting_Low_Yield start Low Yield in Amidation check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents check_workup Assess Work-up & Purification start->check_workup temp_time Optimize Temperature & Time check_conditions->temp_time Incorrect? inert_atm Ensure Inert Atmosphere check_conditions->inert_atm Moisture Sensitive? catalyst Consider Catalyst Addition check_reagents->catalyst Uncatalyzed? amine_eq Increase Amine Equivalents check_reagents->amine_eq Low Conversion? byproduct Efficient Byproduct Removal check_workup->byproduct Equilibrium? purification Optimize Purification check_workup->purification Impure Product? solution Improved Yield temp_time->solution inert_atm->solution catalyst->solution amine_eq->solution byproduct->solution purification->solution

Caption: A troubleshooting workflow for addressing low yields in amidation reactions.

Isomer_Separation_Strategy start Mixture of Cis/Trans Isomers method_selection Select Separation Strategy start->method_selection chromatography Chromatography method_selection->chromatography High Resolution Needed crystallization Crystallization method_selection->crystallization Different Solubilities chem_conversion Chemical Conversion method_selection->chem_conversion Different Reactivities column_chrom Column Chromatography chromatography->column_chrom prep_hplc Preparative HPLC chromatography->prep_hplc direct_cryst Direct Crystallization crystallization->direct_cryst fractional_cryst Fractional Crystallization crystallization->fractional_cryst deriv_cryst Derivative Formation & Crystallization crystallization->deriv_cryst selective_rxn Selective Reaction of One Isomer chem_conversion->selective_rxn isolated_isomers Isolated Pure Isomers column_chrom->isolated_isomers prep_hplc->isolated_isomers direct_cryst->isolated_isomers fractional_cryst->isolated_isomers deriv_cryst->isolated_isomers selective_rxn->isolated_isomers

References

Overcoming steric hindrance in α,α-disubstituted amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with steric hindrance in these complex syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing α,α-disubstituted amino acids?

The primary challenge is overcoming the steric hindrance at the α-carbon. This steric bulk significantly slows down the reaction rates for both the introduction of the second substituent and subsequent transformations.[1][2][3] Key difficulties include:

  • Low reaction rates: The crowded environment around the α-carbon impedes the approach of reagents.

  • Difficulty in achieving high stereoselectivity: Controlling the stereochemistry at a quaternary center is inherently challenging.

  • Harsh reaction conditions: Often, forcing conditions are required, which can lead to side reactions and racemization.

  • Challenges in purification: The final products can be difficult to purify due to their unique physical properties.[4]

Q2: Which are the most common strategies to overcome steric hindrance in these syntheses?

Several successful strategies have been developed to address the challenges of steric hindrance:

  • Phase-Transfer Catalysis (PTC): This method facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution of the substrate), often leading to milder reaction conditions and improved yields.[5][6][7]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective introduction of a substituent. The auxiliary is then cleaved to yield the desired enantiomerically enriched amino acid.[8][9]

  • Asymmetric Strecker Reaction: This is a powerful method for creating α-amino nitriles from ketimines, which can then be hydrolyzed to the corresponding amino acids. The use of chiral catalysts or auxiliaries can render this reaction highly enantioselective.[10][11][12]

  • Schöllkopf Bis-Lactim Ether Method: This classic method utilizes a chiral auxiliary derived from valine to achieve high diastereoselectivity in the alkylation of a glycine-derived bis-lactim ether.[13][14]

Q3: How do I choose the best synthetic strategy for my target α,α-disubstituted amino acid?

The choice of strategy depends on several factors:

  • Target molecule: The nature of the α-substituents (alkyl, aryl, functionalized) will influence the choice of reagents and reaction conditions.

  • Desired stereochemistry: For enantiomerically pure products, asymmetric methods like those employing chiral auxiliaries or catalysts are necessary.

  • Scale of synthesis: Some methods are more amenable to large-scale synthesis than others. For example, catalytic methods are often preferred for larger scales.

  • Available starting materials and reagents: The accessibility of specific chiral auxiliaries, catalysts, and starting materials will play a practical role in your decision.

Troubleshooting Guides

Issue 1: Low Yield in Phase-Transfer Catalytic (PTC) Alkylation
Potential Cause Troubleshooting Step
Insufficient mixing Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Inactive catalyst Use a fresh batch of the phase-transfer catalyst. Ensure the catalyst is appropriate for the reaction conditions (e.g., temperature stability).
Poor choice of base The base must be strong enough to deprotonate the substrate but not so strong that it causes side reactions like elimination of the alkylating agent. Consider using solid bases like powdered KOH or Cs₂CO₃.[5]
Decomposition of the alkylating agent If the alkylating agent is sensitive to the base, consider adding it slowly to the reaction mixture.
Hydrolysis of the ester group If using a methyl or ethyl ester, saponification can be a side reaction. Using a tert-butyl ester can prevent this issue.[5]
Issue 2: Poor Diastereoselectivity/Enantioselectivity
Potential Cause Troubleshooting Step
Racemization of the product Under strongly basic conditions, the product can racemize. It's crucial to use the mildest possible conditions and to quench the reaction as soon as it is complete.[5]
Ineffective chiral catalyst/auxiliary The choice of chiral catalyst or auxiliary is critical. The structure of the catalyst/auxiliary should be optimized for the specific substrate. Consider screening different catalysts or auxiliaries.
Incorrect reaction temperature Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can significantly improve stereoselectivity.
Solvent effects The polarity and nature of the solvent can influence the transition state of the reaction. Experiment with different solvents to optimize stereoselectivity.
Issue 3: Difficulty in Removing the Chiral Auxiliary
Potential Cause Troubleshooting Step
Harsh cleavage conditions leading to product degradation Standard acidic or basic hydrolysis might be too harsh. Explore milder cleavage methods. For oxazolidinone auxiliaries, cleavage with LiOH/H₂O₂ is a common and effective method.[15]
Epimerization during cleavage The stereocenter can be susceptible to epimerization during auxiliary removal. Use of milder reagents and careful control of pH are crucial.
Incomplete cleavage If the cleavage reaction is sluggish, consider increasing the reaction time or temperature, or using a different cleavage reagent.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether Method

This protocol describes the asymmetric synthesis of an α,α-disubstituted amino acid using the Schöllkopf method.

  • Formation of the Diketopiperazine: A dipeptide derived from glycine and (R)-valine is cyclized to form the corresponding 2,5-diketopiperazine.[13]

  • Formation of the Bis-Lactim Ether: The diketopiperazine is treated with a methylating agent (e.g., trimethyloxonium tetrafluoroborate) to form the bis-lactim ether.[13]

  • Deprotonation: The bis-lactim ether is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the prochiral carbon of the glycine unit.[13]

  • Alkylation: The first alkylating agent (R¹-X) is added to the solution, and the reaction is allowed to proceed at low temperature. The bulky isopropyl group of the valine auxiliary directs the alkylation to the opposite face, leading to high diastereoselectivity.[13]

  • Second Alkylation: The mono-alkylated product is again deprotonated with a strong base at low temperature, followed by the addition of the second alkylating agent (R²-X).

  • Hydrolysis and Cleavage: The resulting dialkylated bis-lactim ether is hydrolyzed under acidic conditions (e.g., 6M HCl) to cleave the dipeptide and yield the methyl ester of the desired α,α-disubstituted amino acid and the valine methyl ester.[13]

  • Purification: The two amino acid methyl esters can be separated by standard chromatographic techniques.

Protocol 2: Phase-Transfer Catalytic (PTC) Alkylation of a Glycine Schiff Base

This protocol outlines the synthesis of an α,α-disubstituted amino acid via PTC alkylation of a glycine derivative.

  • Preparation of the Schiff Base: The tert-butyl ester of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) is prepared by the reaction of glycine tert-butyl ester hydrochloride with benzophenone imine.[5]

  • First Alkylation: The Schiff base, a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative), and the first alkylating agent (R¹-X) are dissolved in an organic solvent (e.g., toluene or CH₂Cl₂). An aqueous solution of a base (e.g., 50% NaOH) is added, and the biphasic mixture is stirred vigorously at room temperature.[5][7]

  • Second Alkylation: For the second alkylation, anhydrous conditions are often preferred to achieve higher basicity. The mono-alkylated Schiff base is dissolved in an organic solvent with a solid base (e.g., powdered KOH) and the phase-transfer catalyst. The second alkylating agent (R²-X) is then added.[5]

  • Hydrolysis: The resulting dialkylated Schiff base is hydrolyzed under acidic conditions (e.g., 1M HCl) to remove the benzophenone protecting group and yield the free amino acid ester.

  • Deprotection: The tert-butyl ester is cleaved using an acid (e.g., trifluoroacetic acid) to give the final α,α-disubstituted amino acid.

  • Purification: The final product is purified by crystallization or chromatography.[16]

Data Presentation

Table 1: Comparison of Yields and Enantioselectivities for Different Synthetic Methods

MethodSubstrateAlkylating AgentCatalyst/AuxiliaryYield (%)ee/de (%)Reference
PTC AlkylationN-(Diphenylmethylene)glycine t-butyl esterBenzyl bromide(S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide9594 (S)[7]
Schöllkopf(R)-Valine-Glycine bis-lactim etherMethyl iodide(R)-Valine>95>95 de[13]
StreckerAcetophenone ketimineTMSCNChiral Gd-complex9697[10]
Chiral Auxiliary(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone derivativeAllyl bromide(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone85-95>98 de[15]

Visualizations

experimental_workflow_PTC cluster_prep Substrate Preparation cluster_alkylation Phase-Transfer Catalysis cluster_deprotection Deprotection & Purification start Glycine t-butyl ester schiff_base N-(Diphenylmethylene) glycine t-butyl ester start->schiff_base Benzophenone imine mono_alkyl Mono-alkylated Schiff base schiff_base->mono_alkyl R¹-X, Chiral PTC, 50% NaOH (aq) di_alkyl Di-alkylated Schiff base mono_alkyl->di_alkyl R²-X, Chiral PTC, Solid KOH amino_ester α,α-Disubstituted amino acid t-butyl ester di_alkyl->amino_ester 1M HCl final_product Final α,α-Disubstituted Amino Acid amino_ester->final_product TFA

Workflow for PTC Synthesis

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies issue Low Yield or Selectivity cause1 Steric Hindrance issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Reagent/Catalyst Decomposition issue->cause3 cause4 Side Reactions issue->cause4 solution1 Optimize Catalyst/ Auxiliary cause1->solution1 solution2 Adjust Temperature and Reaction Time cause2->solution2 solution3 Screen Solvents and Bases cause2->solution3 solution4 Use Fresh Reagents cause3->solution4 cause4->solution3

Troubleshooting Logic Diagram

References

Technical Support Center: Catalyst Selection for Cyclic Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting catalysts for the efficient synthesis of cyclic amino esters (lactams). It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of catalysts used for synthesizing different cyclic amino esters (lactams)?

A1: The choice of catalyst is highly dependent on the desired ring size of the lactam.

  • β-Lactams (4-membered rings): Common methods include the Staudinger [2+2] cycloaddition of ketenes and imines.[1] This can be catalyzed by various systems, including bifunctional catalysts where a chiral nucleophile is paired with a Lewis acid, and planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY).[2] Recent breakthroughs have utilized earth-abundant nickel catalysts for the asymmetric synthesis of β-lactams, which effectively suppresses the formation of the competing γ-lactam product.[3] Rhodium-organo relay catalysis has also been employed for the diastereoselective synthesis of highly functionalized cis-β-lactams.[4]

  • γ-Lactams (5-membered rings): A variety of transition metals are used. Palladium(II)-catalyzed intramolecular amination of C-H bonds is a notable method.[5] Rhodium-catalyzed C-C activation has been developed for the enantioselective synthesis of γ-lactams containing challenging β-quaternary centers.[6] Additionally, iridium(III) catalysts with α-amino-acid-based chiral ligands can achieve highly enantioselective intramolecular C(sp³)-H amidation under mild conditions.[7] Lewis base catalysis has also been successfully applied.[8]

  • δ-Lactams (6-membered rings): Palladium(II)-catalyzed C-H activation reactions are a viable route for accessing δ-lactams from linear ω-amino acids.[5]

  • ε-Caprolactam (7-membered ring): For industrial-scale synthesis, heterogeneous catalysts are preferred. A one-step method using a designed, bifunctional solid catalyst with air as the oxidant has been developed.[9] Multifunctional catalysts, such as phosphotungstic acid (PTA) encapsulated in a metal-organic framework (MOF), can facilitate the tandem oximation-Beckmann rearrangement from cyclohexanone.[10]

Q2: How do I choose between a transition metal catalyst and an organocatalyst for my synthesis?

A2: The decision depends on the specific transformation, desired selectivity, and substrate scope.

  • Transition Metal Catalysts (e.g., Pd, Rh, Ni, Ir): These are often used for C-H activation, cross-coupling, and cycloaddition reactions.[5][6][11] They are powerful for creating complex scaffolds but can be sensitive to air and moisture, and the use of costly rare earth metals can be a limitation.[3] Residual metal contamination in the final product can also be a concern, particularly in drug development.

  • Organocatalysts (e.g., N-heterocyclic carbenes, cinchona alkaloids): These are metal-free alternatives that have gained prominence in asymmetric synthesis.[12] For example, chiral cinchona alkaloid derivatives are effective in the asymmetric synthesis of β-lactams.[12][13] Organocatalysts are often less sensitive to air and moisture and avoid the issue of metal contamination.

Q3: What is the Staudinger reaction and why is it important for β-lactam synthesis?

A3: The Staudinger reaction, first discovered in 1907, is the [2+2] cycloaddition of a ketene and an imine to form a β-lactam.[1] It is one of the most widely used methods for synthesizing this crucial four-membered ring, which is the core structural component of essential antibiotics like penicillins and carbapenems.[1][3] While many asymmetric versions rely on chiral auxiliaries, recent advances have focused on developing catalytic asymmetric methods to improve efficiency and enantioselectivity.[1][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic synthesis of cyclic amino esters.

Problem 1: Low Yield of the Desired Cyclic Monomer

Low yield is a common problem, often due to competing side reactions like intermolecular oligomerization (dimerization, trimerization) or catalyst deactivation.[14]

Potential Cause Recommended Solution Explanation
Intermolecular Polymerization Work at high dilution (e.g., 1-5 mM final concentration of the linear substrate).[14]High dilution favors intramolecular cyclization over intermolecular reactions, which are concentration-dependent.
Incorrect Catalyst Selection Screen a panel of catalysts with different metals, ligands, or additives.For β-lactam synthesis, competition with γ-lactam formation is a known issue. A nickel-hydride system was specifically developed to favor the four-membered ring.[3]
Poor Catalyst Activity/Deactivation Optimize reaction temperature and time. Ensure reagents and solvents are pure and anhydrous, as required.Catalyst deactivation can occur over time, especially in gas-phase reactions like the Beckmann rearrangement for ε-caprolactam.[15] Water can also hydrolyze sensitive intermediates.[16]
Suboptimal Base or Additives The choice of base can be critical. For in-situ ketene generation, amine bases can form interfering ammonium salts.[13]In some Rh-catalyzed reactions, an acid additive (e.g., butyric acid) was found to be essential for achieving high yield.[6]

G

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Achieving high stereocontrol is critical, especially in drug development. Selectivity issues often point to a suboptimal catalyst-substrate pairing or incorrect reaction conditions.

Potential Cause Recommended Solution Explanation
Ineffective Chiral Ligand/Catalyst Screen different chiral ligands or catalysts. For β-lactams, cinchona alkaloids like benzoylquinine (BQ) are effective.[12][13] For γ-lactams, α-amino-acid-based ligands for Iridium have shown high enantioselectivity.[7]The structure of the chiral catalyst/ligand is paramount for creating a stereo-differentiating transition state. Small changes can have a large impact.
Unfavorable Reaction Conditions Optimize solvent and temperature. For example, in a BQ-catalyzed β-lactam synthesis, switching the solvent from toluene to THF and running the reaction at -78 °C significantly improved enantiomeric excess (ee).[13]Solvent polarity and temperature can influence the conformation and stability of the transition state assembly, directly affecting stereochemical outcomes.
Racemization by Base Use a non-nucleophilic, kinetically slow base like a "proton sponge" in combination with a "shuttle" base if needed.Strong amine bases used to generate ketenes in situ can sometimes catalyze the β-lactam reaction racemically, eroding enantioselectivity.[13]
Substrate Control Issues Modify the substrate by adding or changing protecting groups. The N-tosyl group on imines is often used to make the imine component non-nucleophilic and more reactive toward catalytic activation.[12][13]The electronic and steric properties of the substrates are as important as the catalyst. Protecting groups can be used to tune reactivity and block unwanted reaction pathways.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for different catalytic systems in the synthesis of β- and γ-lactams.

Table 1: Selected Catalytic Systems for Asymmetric β-Lactam Synthesis

Catalyst SystemSubstratesYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
10 mol% Benzoylquinine (BQ)Phenylketene + N-tosylimine36-6596:4 - 99:195-99[12]
Ni-hydride / Chiral LigandAlkenyl dioxazoloneHighN/AHigh[3]
Rh₂(OAc)₄ / BenzoylquinineN-hydroxyanilines + enynones + diazo compoundsHighcis-onlyN/A[4]
Fused DMAP/ferrocene-based catalystSymmetrical ketenes + N-tosylaldimines76-93N/A81-94[12]

Table 2: Selected Catalytic Systems for Asymmetric γ-Lactam Synthesis

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Rh(COD)₂NTf₂ / dppbzSulfonamide-tethered cyclobutanone79N/A[6]
Ir(III) / α-amino-acid ligandDioxazoloneHighOutstanding[7]
Selenophosphoramidate Lewis Baseβ,γ-unsaturated sulfonyl carboxamideHighHigh[8]
Pd(OAc)₂ / CuCl₂ / AgOAcN-alkoxyamide (via C-H amination)GoodN/A[5]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Asymmetric β-Lactam Synthesis via Staudinger Reaction

This protocol is adapted from methodologies using chiral organocatalysts like benzoylquinine.[12][13]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the N-tosylimine (1.0 equiv) and the chiral catalyst (e.g., benzoylquinine, 0.1 equiv).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF) and cool the solution to the target temperature (e.g., -78 °C).

  • Reagent Addition: In a separate flask, dissolve the acid chloride (1.1 equiv) in the anhydrous solvent. To this solution, add a non-nucleophilic base (e.g., Hünig's base or a proton sponge, 1.2 equiv) to generate the ketene in situ.

  • Reaction: Slowly add the ketene solution to the cooled imine/catalyst mixture over a period of time.

  • Monitoring: Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-lactam.

G

References

Technical Support Center: Protecting Group Strategies for Ethyl 1-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-aminocyclohexanecarboxylate. Here, you will find detailed information on common protecting group strategies, including experimental protocols, troubleshooting tips for specific issues, and comparative data to guide your synthetic planning.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable protecting group for the amino group of this compound?

A1: The choice of protecting group—most commonly tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), or 9-Fluorenylmethyloxycarbonyl (Fmoc)—depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule and the desired deprotection conditions.[1]

  • Boc: Ideal if your subsequent reaction steps are sensitive to basic conditions or hydrogenolysis. It is cleaved under acidic conditions (e.g., TFA).[1]

  • Cbz: A good choice when acidic or basic conditions need to be avoided. It is typically removed by catalytic hydrogenolysis.[1]

  • Fmoc: Best suited for strategies where acid-labile groups are present, as it is cleaved under mild basic conditions (e.g., piperidine).[2]

Q2: I am observing low yields during the protection reaction. What are the likely causes?

A2: Low yields in the protection of this compound can be attributed to several factors:

  • Steric Hindrance: The quaternary carbon of the aminocyclohexane ring presents significant steric hindrance, which can slow down the reaction.

  • Inadequate Reagents or Conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency.

  • Poor Quality of Starting Material: Ensure the this compound is pure and dry.

Q3: What are the common side reactions to watch out for during protection and deprotection?

A3: Common side reactions include:

  • Di-protection: With primary amines, the formation of a di-protected species can occur, though it is less common with sterically hindered amines.

  • Racemization: While not an issue for the achiral this compound, it's a critical consideration for chiral amino esters. The urethane-type protection offered by Cbz is known to suppress the formation of racemization-prone oxazolone intermediates.[3]

  • Incomplete Deprotection: This can be a challenge, especially with the sterically hindered nature of the substrate. Optimization of deprotection conditions is crucial.

Q4: How can I purify the N-protected this compound?

A4: Purification is typically achieved through silica gel column chromatography. The choice of eluent will depend on the polarity of the protected compound. For instance, a mixture of methanol and chloroform has been used for the purification of related N-Boc protected amino acids.[4] Recrystallization can also be an effective method, and Cbz-protected amino acids often exhibit good crystallinity.[3]

Troubleshooting Guides

Issue 1: Incomplete Boc Protection
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows significant unreacted starting material. Insufficient reaction time or temperature. 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the steric hindrance.
Inappropriate base or solvent. 1. Switch to a stronger, non-nucleophilic base like DBU if using a weaker base like triethylamine. 2. Ensure the solvent (e.g., THF, Dioxane) is anhydrous.
Poor quality of Boc-anhydride. Use fresh, high-quality di-tert-butyl dicarbonate.
Issue 2: Difficult Cbz Deprotection (Hydrogenolysis)
Symptom Possible Cause Troubleshooting Steps
Slow or stalled reaction. Catalyst poisoning. 1. Ensure the substrate and solvent are free of sulfur-containing impurities. 2. Use a higher loading of the Pd/C catalyst.
Insufficient hydrogen pressure. 1. Ensure the system is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for small scale). 2. For difficult cases, consider using a Parr hydrogenator for higher pressure.
Steric hindrance around the Cbz group. 1. Increase the reaction temperature. 2. Consider alternative deprotection methods such as using HBr in acetic acid, if compatible with other functional groups.[3]
Issue 3: Incomplete Fmoc Deprotection
Symptom Possible Cause Troubleshooting Steps
Residual Fmoc-protected material after treatment with piperidine. Insufficient deprotection time or reagent concentration. 1. Increase the reaction time with the piperidine solution. 2. Use a higher concentration of piperidine in DMF (e.g., up to 50%). 3. Perform a second treatment with fresh piperidine solution.[5]
Aggregation of the substrate. If working on a solid support, ensure proper swelling of the resin. For solution-phase, ensure the substrate is fully dissolved.

Quantitative Data Summary

The following tables provide representative quantitative data for the protection and deprotection of amines. Note that optimal conditions and yields will vary depending on the specific experimental setup and scale.

Table 1: N-Protection of Amines - Representative Conditions and Yields

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc (Boc)₂O (1.2 eq)Et₃N (1.2 eq)DMFRT18~95%[6]
Cbz Cbz-Cl (1.0 eq)3N NaOH (aq)Dioxane/H₂O0 to RT3~96%[7]
Fmoc Fmoc-Cl (1.2 eq)NaHCO₃Dioxane/H₂ORT2-4>90%[8]

Table 2: Deprotection of N-Protected Amines - Representative Conditions

Protecting GroupReagentSolventTemp. (°C)Time
Boc TFA/DCM (1:1)-RT1-2 h
Cbz H₂ (1 atm), 10% Pd/CMeOH or EtOHRT1-16 h
Fmoc 20% Piperidine in DMF-RT10-20 min

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Ethyl 1-(tert-butoxycarbonylamino)cyclohexanecarboxylate. A reported yield for a similar substrate is 95%.[6]

Protocol 2: Cbz Protection of this compound
  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (e.g., 3N aqueous solution) to adjust the pH to ~9-10.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography. A yield of 96% has been reported for a similar amine.[7]

Protocol 3: Fmoc Protection of this compound
  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0 °C.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise.

  • Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with 1N HCl and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 4: Boc Deprotection
  • Dissolve the Boc-protected this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

Protocol 5: Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the Cbz-protected this compound in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is usually sufficient).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 6: Fmoc Deprotection
  • Dissolve the Fmoc-protected this compound in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 10-20 minutes.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or precipitation.

Visualizations

G Choosing a Protecting Group for this compound Start Start: Protect Amine Acid_Sensitive Molecule Sensitive to Acid? Start->Acid_Sensitive Base_Sensitive Molecule Sensitive to Base? Acid_Sensitive->Base_Sensitive No Use_Fmoc Use Fmoc (Base Labile) Acid_Sensitive->Use_Fmoc Yes Reducible_Groups Reducible Groups Present? Base_Sensitive->Reducible_Groups No Use_Boc Use Boc (Acid Labile) Base_Sensitive->Use_Boc Yes Reducible_Groups->Use_Boc Yes Use_Cbz Use Cbz (Hydrogenolysis) Reducible_Groups->Use_Cbz No

Caption: Decision workflow for selecting an amine protecting group.

G General Workflow for Amine Protection cluster_0 Protection Step Dissolve Amine 1. Dissolve Ethyl 1-aminocyclohexanecarboxylate in suitable solvent Add Base 2. Add Base (e.g., Et3N, NaHCO3) Dissolve Amine->Add Base Add Protecting Agent 3. Add Protecting Agent ((Boc)2O, Cbz-Cl, or Fmoc-Cl) Add Base->Add Protecting Agent Reaction 4. Stir at appropriate temperature and time Add Protecting Agent->Reaction Workup 5. Aqueous Workup and Extraction Reaction->Workup Purification 6. Purify by Chromatography or Recrystallization Workup->Purification

Caption: General experimental workflow for amine protection.

G General Workflow for Amine Deprotection cluster_1 Deprotection Step Dissolve Protected Amine 1. Dissolve N-protected amine in suitable solvent Add Deprotection Reagent 2. Add Deprotection Reagent (TFA, H2/Pd/C, or Piperidine) Dissolve Protected Amine->Add Deprotection Reagent Reaction_De 3. Stir under appropriate conditions Add Deprotection Reagent->Reaction_De Workup_De 4. Remove Reagents/Byproducts and Isolate Product Reaction_De->Workup_De

Caption: General experimental workflow for amine deprotection.

References

Troubleshooting guide for the esterification of 1-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 1-Aminocyclohexanecarboxylic Acid

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 1-aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esterification reaction is showing low or no conversion. What are the common causes and solutions?

A: Low conversion is a frequent issue, often stemming from the zwitterionic nature of amino acids, which reduces the reactivity of the carboxylic acid group.[1]

  • Inadequate Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl group, making it more electrophilic. Ensure you are using a sufficient amount of a strong acid like sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl).[2][3]

  • Presence of Water: Fischer esterification is an equilibrium reaction.[3] Any water present in the reactants or solvent will push the equilibrium back towards the starting materials. Use anhydrous alcohol and solvents. Consider methods to remove water as it forms, such as a Dean-Stark apparatus.[3]

  • Reaction Temperature and Time: Some esterifications require elevated temperatures (reflux) and extended reaction times to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe significant starting material after the planned reaction time, consider extending it or cautiously increasing the temperature.[4]

  • Alternative Reagents: If standard Fischer conditions fail, consider more reactive reagents. Thionyl chloride (SOCl₂) in alcohol is a highly effective method as it converts the carboxylic acid to a more reactive acyl chloride intermediate in situ.[5][6] Another efficient system is using trimethylchlorosilane (TMSCl) in methanol.[4]

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I prevent them?

A: Side reactions can compete with the desired esterification, reducing yield and complicating purification.

  • Diketopiperazine Formation: Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, especially with prolonged reaction times or under basic conditions during workup.[7] This is a common side reaction for α-amino acid esters. To minimize this, maintain acidic conditions and avoid excessive heating after the ester has formed.

  • N-Acylation/Alkylation: While less common under acidic esterification conditions, the amino group can potentially react. Using methods that specifically activate the carboxylic acid, such as the SOCl₂ or TMSCl methods, generally avoids this issue as the amine group is protonated and protected as an ammonium salt.[2]

  • Racemization: For chiral amino acids, racemization can be a concern, although it is less of an issue for achiral starting materials like 1-aminocyclohexanecarboxylic acid. Using TMSCl for esterification has been reported to cause little racemization.[4]

Q3: How do I effectively purify my 1-aminocyclohexanecarboxylic acid ester?

A: Purification aims to remove unreacted starting materials, the catalyst, and any side products. The final product is often isolated as a hydrochloride salt.[4]

  • Catalyst Removal: After the reaction, the excess acid catalyst must be neutralized. A common procedure involves evaporating the alcohol solvent and then carefully adding a base (e.g., sodium bicarbonate solution) to the residue until the solution is neutral or slightly basic.

  • Extraction: The ester can then be extracted from the aqueous solution using an organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure the aqueous layer is sufficiently basic to deprotonate the ammonium salt of the ester, making it soluble in the organic phase.

  • Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

  • Final Purification: If impurities remain, column chromatography or crystallization may be necessary. For solid esters, recrystallization from a suitable solvent system can yield a highly pure product.[9]

Q4: Should I protect the amine group before esterification?

A: Protection of the amine group is generally not necessary for standard acid-catalyzed esterification (e.g., Fischer esterification). Under acidic conditions, the amine is protonated to form an ammonium salt, which is unreactive towards electrophiles.[2] This in situ protection is a key advantage of this method. However, if you are using coupling reagents like DCC/DMAP, which are common in peptide synthesis, protecting the amine (e.g., as a Boc or Cbz derivative) is mandatory to prevent N-acylation side reactions.[10]

Data Presentation

Table 1: Yields of Amino Acid Methyl Ester Hydrochlorides using TMSCl in Methanol

This table summarizes typical yields for the esterification of various amino acids using the trimethylchlorosilane (TMSCl) method, which is effective for a range of substrates. The products are isolated as hydrochloride salts.[4]

EntryAmino AcidReaction Time (h)Yield (%)
1Glycine2498
2α-Alanine1297
3Valine1296
4Leucine1298
5Phenylalanine1299
6Proline1298
7Tryptophan1297

Data adapted from a study on a facile method for synthesizing amino acid methyl ester hydrochlorides.[4]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a typical acid-catalyzed esterification.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-aminocyclohexanecarboxylic acid in the desired anhydrous alcohol (e.g., methanol, 10-20 mL per gram of amino acid).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as the catalyst (approximately 1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess alcohol using a rotary evaporator.

  • Neutralization & Extraction: Dissolve the residue in water and cool in an ice bath. Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[3]

Protocol 2: Esterification using Thionyl Chloride (SOCl₂)

This is a highly efficient method for producing methyl or ethyl esters.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (connected to a trap for HCl and SO₂), suspend 1-aminocyclohexanecarboxylic acid in anhydrous methanol or ethanol (10-20 mL per gram).

  • Reagent Addition: Cool the suspension in an ice bath. Add thionyl chloride (SOCl₂, ~2 equivalents) dropwise over 30 minutes. Vigorous gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux (e.g., 40°C) for 12-24 hours until the reaction is complete as monitored by TLC.

  • Workup: Concentrate the reaction mixture to dryness on a rotary evaporator to remove excess alcohol and SOCl₂. The product is typically obtained as the hydrochloride salt and can be used as is or purified further by recrystallization.[5]

Visualizations

Experimental & Troubleshooting Workflows

G cluster_workflow General Esterification Workflow cluster_troubleshooting Troubleshooting Guide start 1. Combine Amino Acid, Alcohol, and Catalyst react 2. Heat to Reflux (4-24h) start->react monitor 3. Monitor by TLC react->monitor workup 4. Quench & Extract monitor->workup purify 5. Purify (Chromatography/Crystallization) workup->purify end 6. Characterize Product purify->end issue Low Yield or Incomplete Reaction? check_sm Starting Material Visible on TLC? issue->check_sm solution1 Action: • Increase reaction time/temp • Use stronger catalyst (SOCl₂) check_sm->solution1 Yes check_side Multiple Side Products on TLC? check_sm->check_side No solution2 Action: • Lower reaction temp • Avoid basic workup • Reduce reaction time check_side->solution2 Yes ok Reaction Successful check_side->ok No fischer_mechanism start Carboxylic Acid + H⁺ step1 1. Protonation of Carbonyl start->step1 intermediate1 Protonated Carbonyl (More Electrophilic) step1->intermediate1 step2 2. Nucleophilic Attack by Alcohol (R'-OH) intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 3. Proton Transfer intermediate2->step3 intermediate3 Protonated Ether Oxygen (Good Leaving Group H₂O) step3->intermediate3 step4 4. Elimination of Water intermediate3->step4 intermediate4 Protonated Ester step4->intermediate4 step5 5. Deprotonation intermediate4->step5 final_product Ester Product + H⁺ step5->final_product

References

Validation & Comparative

A Comparative Guide to Ethyl 1-aminocyclohexanecarboxylate and Other Amino Acid Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of peptides and peptidomimetics. Amino acid esters are fundamental to this process, serving as key intermediates in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This guide provides an objective comparison of Ethyl 1-aminocyclohexanecarboxylate against other commonly used amino acid esters, supported by physicochemical data and established experimental protocols.

This compound, a non-proteinogenic amino acid ester, offers a unique cyclic scaffold that can impart conformational rigidity to peptide structures, a desirable trait in drug design for enhancing metabolic stability and receptor affinity. This comparison will evaluate its properties and performance relative to more conventional amino acid esters, such as methyl, ethyl, benzyl, and tert-butyl esters of proteinogenic amino acids.

Physicochemical Properties: A Comparative Overview

The choice of an amino acid ester in synthesis is often influenced by its physical and chemical properties, which can affect solubility, reactivity, and the conditions required for deprotection. The following table summarizes key physicochemical properties of this compound and a selection of representative amino acid esters.

Amino Acid EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound C₉H₁₇NO₂171.2482 @ 12 mmHg[1]N/ASoluble in organic solvents.
Glycine Methyl Ester HCl C₃H₈ClNO₂125.55N/A175 (dec.)Soluble in water.
Alanine Ethyl Ester HCl C₅H₁₂ClNO₂153.61N/A87Soluble in water and ethanol.
Leucine Benzyl Ester p-TsOH C₂₀H₂₇NO₅S393.50N/A145-147Soluble in organic solvents.
Phenylalanine tert-Butyl Ester HCl C₁₃H₂₀ClNO₂257.76N/A224-226 (dec.)Soluble in organic solvents.
Proline Methyl Ester HCl C₆H₁₂ClNO₂165.62N/A61-63Soluble in water.

Note: Data for hydrochloride (HCl) or p-toluenesulfonate (p-TsOH) salts are provided where they are the common commercial forms.

Performance in Synthesis: A Qualitative and Data-Informed Comparison

The performance of an amino acid ester in synthesis, particularly in peptide coupling reactions, is influenced by factors such as steric hindrance, the nature of the ester protecting group, and the coupling reagents employed.

Steric Hindrance and Reactivity

This compound possesses a bulky cyclohexyl group attached to the α-carbon. This significant steric hindrance can influence its reactivity in peptide coupling reactions.[2] Generally, sterically hindered amino acids can exhibit slower coupling kinetics and may require more potent coupling reagents or longer reaction times to achieve high yields.[3][4]

In comparison:

  • Methyl and Ethyl Esters of linear amino acids (e.g., Glycine, Alanine) present minimal steric bulk and typically react efficiently under standard coupling conditions.[5]

  • Benzyl Esters offer a moderate level of steric hindrance but are primarily chosen for their utility in orthogonal protection strategies, as they can be removed by hydrogenolysis.[6]

  • Tert-Butyl Esters provide significant steric protection and are stable to many reagents, requiring strong acidic conditions for removal.[7][8]

Racemization

A significant concern in peptide synthesis is the potential for racemization of the chiral center during activation and coupling. Sterically hindered amino acids can be more prone to racemization, especially with prolonged reaction times or the use of strong bases.[11][12] The rigid cyclic structure of this compound may influence the propensity for racemization, although specific comparative data is limited. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard practice to suppress racemization during peptide coupling.[12]

Experimental Protocols

The following section details a general experimental protocol for the incorporation of an amino acid ester into a peptide chain using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for adding an amino acid ester to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid ester (e.g., Fmoc-1-aminocyclohexanecarboxylic acid ethyl ester) (3-5 equivalents)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid ester and the coupling reagent in DMF.

    • Add the base (DIPEA) to the solution and allow it to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours. For sterically hindered amino acids like this compound, longer coupling times or a double coupling may be necessary.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

To illustrate the process of incorporating an amino acid ester in SPPS, the following diagrams are provided.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Coupling_Cycle Coupling Cycle (Repeated for each Amino Acid) cluster_Final_Steps Final Steps Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Activation Activate Amino Acid Ester (Coupling Reagent + Base) Coupling Couple to Resin Wash_1->Coupling Activation->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test (Check for completion) Wash_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Crude Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification End End Purification->End

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acid esters.

Peptide_Bond_Formation Resin Resin-Peptide-NH2 New_Peptide Resin-Peptide-CO-NH-CHR-CO-Fmoc Resin->New_Peptide Nucleophilic Attack Fmoc_AA Fmoc-NH-CHR-COOH + Coupling Reagent + Base Activated_Ester Fmoc-NH-CHR-CO-X (Activated Ester) Fmoc_AA->Activated_Ester Activation Activated_Ester->New_Peptide

The core chemical transformation in a peptide coupling step.

Conclusion

This compound presents a valuable, albeit challenging, building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its primary distinguishing feature is the steric bulk of the cyclohexyl ring, which can necessitate the use of more robust coupling conditions and careful monitoring to prevent side reactions like racemization. In contrast, standard amino acid esters with smaller, linear side chains offer greater ease of use and more predictable reactivity. The choice between this compound and other amino acid esters will ultimately depend on the specific synthetic goals, with the former being particularly suited for applications where the introduction of a rigid cyclic moiety is desired to enhance the biological properties of the target molecule. Researchers should be prepared to optimize coupling protocols, potentially employing higher equivalents of reagents, extended reaction times, and highly efficient coupling agents to successfully incorporate this and other sterically hindered amino acid derivatives.

References

A Comparative Guide to the Reactivity of Cyclic Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of different cyclic amino acid esters, focusing on hydrolysis and aminolysis reactions. The information presented is supported by experimental data from various studies, offering insights for applications in peptide synthesis, drug delivery, and the design of enzyme inhibitors.

Comparative Reactivity Data

The reactivity of cyclic amino acid esters is significantly influenced by factors such as ring size, substituents, and the nature of the attacking nucleophile. Below is a summary of available quantitative data for the hydrolysis of various cyclic amino acid esters. It is important to note that the data has been compiled from different sources with varying experimental conditions, which should be taken into consideration when making direct comparisons.

Cyclic Amino Acid Ester/LactamRing SizeReaction TypeRate Constant (k)ConditionsReference(s)
β-Propiolactam4Hydrolysis (OH⁻)~1.5 x 10⁻³ s⁻¹NMR Spectroscopy[1][2]
γ-Butyrolactam5Hydrolysis (OH⁻)Slower than β-propiolactamNMR Spectroscopy[1][2]
δ-Valerolactam6Hydrolysis (OH⁻)~1.5 x 10⁻³ s⁻¹NMR Spectroscopy[1][2]
Penams (e.g., Penicillin)4 (fused)HydrolysisHighly reactiveWoodward Parameter (h) = 0.40–0.50 Å[3]
Cephems (e.g., Cephalosporin)4 (fused)HydrolysisReactiveWoodward Parameter (h) = 0.20–0.25 Å[3]
Carbapenems4 (fused)HydrolysisVery highly reactiveWoodward Parameter (h) = 0.50–0.60 Å[3]
Monobactams4HydrolysisLess reactiveWoodward Parameter (h) = 0.05–0.10 Å[3]

Note: The Woodward parameter (h) is a measure of the pyramidal nature of the lactam nitrogen and correlates with reactivity; higher values indicate greater reactivity.[3]

Factors Influencing Reactivity

The reactivity of cyclic amino acid esters is a multifactorial property. Key determinants include ring strain, the nature of substituents on the ring and the ester group, and the reaction conditions. The interplay of these factors dictates the susceptibility of the ester to nucleophilic attack.

Factors_Influencing_Reactivity cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic External Factors Ring Strain Ring Strain Reactivity Reactivity Ring Strain->Reactivity Increases reactivity Substituents Substituents Substituents->Reactivity Electron-withdrawing groups increase reactivity Ester Group Ester Group Ester Group->Reactivity Leaving group ability Nucleophile Nucleophile Nucleophile->Reactivity Strength and concentration Solvent Solvent Solvent->Reactivity Polarity and protic/aprotic nature Temperature Temperature Temperature->Reactivity Increases reaction rate pH pH pH->Reactivity Catalysis (acid/base)

Key factors influencing the reactivity of cyclic amino acid esters.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing the reactivity of different esters. Below are detailed protocols for common methods used to study hydrolysis and aminolysis.

General Experimental Workflow for Reactivity Comparison

The following workflow outlines a systematic approach to comparing the reactivity of different cyclic amino acid esters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Synthesize/Acquire Cyclic Amino Acid Esters C Set up Reaction Vessel with Temperature Control A->C B Prepare Standardized Nucleophile Solution (e.g., NaOH for hydrolysis) B->C D Initiate Reaction by Mixing Reactants C->D E Monitor Reaction Progress over Time (e.g., Titration, NMR, or Spectroscopy) D->E F Collect Data at Timed Intervals E->F G Plot Concentration vs. Time F->G H Determine Rate Law and Calculate Rate Constant (k) G->H I Compare Rate Constants of Different Esters H->I

A generalized workflow for the comparative kinetic analysis of cyclic amino acid ester reactivity.
Detailed Methodologies

1. Base-Catalyzed Hydrolysis via Titration

This method is suitable for following the hydrolysis of an ester by monitoring the consumption of a base (e.g., NaOH).

  • Materials:

    • Cyclic amino acid ester

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Phenolphthalein indicator

    • Ice-cold deionized water

    • Constant temperature water bath

    • Burettes, pipettes, conical flasks

  • Procedure:

    • Place a known volume of a standardized solution of the cyclic amino acid ester and a known volume of standardized NaOH solution in separate flasks and allow them to equilibrate to the desired temperature in the water bath.

    • To start the reaction, mix the ester and NaOH solutions. Start a stopwatch immediately.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (aliquot).

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl solution and ice-cold water.

    • Titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as the indicator. The endpoint is the appearance of a faint pink color.

    • To determine the initial concentration of NaOH (at t=0), titrate an aliquot of the reaction mixture immediately after mixing.

    • To determine the concentration of NaOH at infinite time (t=∞), allow the reaction to go to completion (e.g., by heating a separate aliquot) and then titrate as above.

    • Calculate the concentration of the ester at each time point and determine the rate constant by plotting the appropriate concentration-time relationship (e.g., for a second-order reaction, plot 1/[Ester] vs. time).

2. Reaction Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful non-invasive technique to monitor the progress of a reaction by observing the change in the concentration of reactants and products over time.

  • Materials:

    • Cyclic amino acid ester

    • Nucleophile (e.g., deuterated sodium hydroxide solution for hydrolysis, or an amine for aminolysis)

    • Deuterated solvent (e.g., D₂O, DMSO-d₆)

    • NMR spectrometer

    • NMR tubes

  • Procedure:

    • Dissolve a known concentration of the cyclic amino acid ester in the chosen deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and their integrations.

    • Initiate the reaction by adding a known amount of the nucleophile to the NMR tube.

    • Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

    • Process the spectra and integrate the characteristic peaks of the reactant and product(s).

    • The concentration of the reactant at each time point is proportional to the integral of its characteristic peak.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Discussion

The reactivity of cyclic amino acid esters is a critical parameter in various chemical and biological applications. The data presented in this guide, although not exhaustive, highlights the significant impact of ring size and structure on reactivity. The high reactivity of β-lactams, for instance, is attributed to significant ring strain, which is a key feature of their antibiotic activity. In contrast, larger, less strained rings generally exhibit lower reactivity.

For researchers and professionals in drug development, understanding these reactivity differences is paramount. For example, in the design of prodrugs, a cyclic amino acid ester might be chosen to have a specific hydrolysis rate to control drug release. In peptide synthesis, the reactivity of activated esters of cyclic amino acids like proline can influence coupling efficiency and the potential for side reactions.

The experimental protocols provided offer standardized methods for quantifying and comparing the reactivity of novel or existing cyclic amino acid esters. By employing these techniques, researchers can generate valuable data to guide their molecular design and optimization efforts.

References

A Comparative Guide to the Structural Validation of Synthesized Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary analytical methods used to validate the chemical structure of synthesized Ethyl 1-aminocyclohexanecarboxylate. For comparative purposes, we also examine a structurally similar alternative, Ethyl 1-aminocyclopentanecarboxylate. This document outlines the detailed experimental protocols for each validation technique and presents a comparative analysis of their expected and reported spectral data.

Introduction

This compound and its analogues are important building blocks in medicinal chemistry and drug development. Accurate confirmation of their synthesized structure is a critical step in the research and development pipeline. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of these cyclic amino acid esters.

Spectroscopic Validation Methods

The primary methods for confirming the structure of a synthesized organic molecule like this compound are ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Comparative Spectral Data

The following tables summarize the expected spectral data for this compound and its alternative, Ethyl 1-aminocyclopentanecarboxylate. Due to the limited availability of published experimental spectra for these specific compounds, the data presented here are predicted based on the analysis of structurally similar compounds and established spectroscopic principles. For reference, experimental data for related compounds are also included.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Reference)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound (Predicted) ~4.1 (q)Quartet2H-O-CH₂ -CH₃
~2.0-1.2 (m)Multiplet10HCyclohexane -CH₂ -
~1.8 (s, br)Singlet (broad)2H-NH₂
~1.2 (t)Triplet3H-O-CH₂-CH₃
Ethyl 1-aminocyclopentanecarboxylate (Predicted) ~4.1 (q)Quartet2H-O-CH₂ -CH₃
~1.9-1.6 (m)Multiplet8HCyclopentane -CH₂ -
~1.7 (s, br)Singlet (broad)2H-NH₂
~1.2 (t)Triplet3H-O-CH₂-CH₃
Reference: 1-Aminocyclohexanecarboxylic acid[1][2]3.0-1.0 (m)Multiplet10HCyclohexane -CH₂ -
Reference: Ethyl 4-aminocyclohexanecarboxylate[3]4.12 (q)Quartet2H-O-CH₂ -CH₃
3.0-1.2 (m)Multiplet11HCyclohexane -CH - and -CH₂ -
1.25 (t)Triplet3H-O-CH₂-CH₃

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Reference)

CompoundChemical Shift (δ) [ppm]Assignment
This compound (Predicted) ~176C =O (Ester)
~60-O-CH₂ -CH₃
~58C -NH₂ (Quaternary)
~35, ~25, ~22Cyclohexane -CH₂ -
~14-O-CH₂-CH₃
Ethyl 1-aminocyclopentanecarboxylate (Predicted) ~177C =O (Ester)
~60-O-CH₂ -CH₃
~65C -NH₂ (Quaternary)
~37, ~24Cyclopentane -CH₂ -
~14-O-CH₂-CH₃
Reference: 1-Aminocyclohexanecarboxylic acid[1][2]~180C =O (Acid)
~59C -NH₂ (Quaternary)
~34, ~25, ~21Cyclohexane -CH₂ -
Reference: Ethyl 4-aminocyclohexanecarboxylate[3]~175C =O (Ester)
~60-O-CH₂ -CH₃
~50C H-NH₂
~30, ~29Cyclohexane -CH₂ -
~14-O-CH₂-CH₃

Table 3: Comparative FT-IR Spectroscopic Data (Predicted and Reference)

CompoundAbsorption Band (cm⁻¹)Functional Group
This compound (Predicted) 3350-3250 (m, br)N-H stretch (Amine)
2980-2850 (s)C-H stretch (Aliphatic)
1735-1715 (s)C=O stretch (Ester)
1250-1050 (s)C-O stretch (Ester)
Ethyl 1-aminocyclopentanecarboxylate (Predicted) 3350-3250 (m, br)N-H stretch (Amine)
2980-2850 (s)C-H stretch (Aliphatic)
1735-1715 (s)C=O stretch (Ester)
1250-1050 (s)C-O stretch (Ester)
Reference: Esters (general)[4]1750-1735C=O stretch (Aliphatic ester)
1300-1000C-O stretch
Reference: Primary Amines (general)[5]3500-3300 (two bands)N-H stretch

Table 4: Comparative Mass Spectrometry Data (Predicted)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound (Predicted) 171126 [M - OEt]⁺, 100 [M - CO₂Et]⁺, 83 [C₆H₁₁]⁺
Ethyl 1-aminocyclopentanecarboxylate (Predicted) 157112 [M - OEt]⁺, 86 [M - CO₂Et]⁺, 69 [C₅H₉]⁺

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the spectrum to one peak per unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the salt plates/ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow and Logical Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described validation methods.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis cluster_confirmation Confirmation start Synthesized Product NMR NMR Spectroscopy start->NMR FTIR FT-IR Spectroscopy start->FTIR MS Mass Spectrometry start->MS NMR_data ¹H & ¹³C Spectra NMR->NMR_data FTIR_data IR Spectrum FTIR->FTIR_data MS_data Mass Spectrum MS->MS_data confirm Structure Confirmed NMR_data->confirm FTIR_data->confirm MS_data->confirm NMR_Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) acq Data Acquisition (¹H and ¹³C NMR) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shifts, Multiplicity, Integration) proc->analysis FTIR_Workflow prep Sample Preparation (Neat, KBr, or ATR) bkg Background Spectrum Acquisition prep->bkg sample_spec Sample Spectrum Acquisition prep->sample_spec analysis Data Analysis (Identify Functional Groups) bkg->analysis sample_spec->analysis MS_Workflow intro Sample Introduction (Direct Inlet or GC) ion Ionization (Electron Impact) intro->ion sep Mass Separation (m/z) ion->sep detect Detection & Data Analysis (Molecular Ion, Fragmentation) sep->detect

References

A Comparative Guide to Alternatives for Ethyl 1-aminocyclohexanecarboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Ethyl 1-aminocyclohexanecarboxylate, a sterically hindered α,α-disubstituted amino acid, is valuable for inducing specific secondary structures and increasing proteolytic stability. However, a range of alternatives offers distinct advantages in terms of synthetic accessibility, conformational control, and overall impact on peptide performance. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed methodologies to inform rational peptide design.

Introduction to Sterically Hindered Amino Acids in Peptide Design

Sterically hindered amino acids, such as this compound, are characterized by bulky substituents on the α-carbon or the amide nitrogen. This steric hindrance restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like helices and turns.[1] This pre-organization can lead to higher receptor binding affinity and specificity. Furthermore, the bulky nature of these residues can shield the peptide backbone from enzymatic degradation, thereby extending its in vivo half-life.

The primary alternatives to this compound fall into two main categories: other α,α-disubstituted amino acids, with α-aminoisobutyric acid (Aib) being the most prominent example, and N-methylated amino acids. The choice between these alternatives depends on the specific desired properties of the peptide therapeutic.

Quantitative Performance Analysis

The following tables summarize the performance of this compound and its alternatives in terms of coupling efficiency, racemization, and the solubility of the resulting peptides. It is important to note that direct, head-to-head comparative data is often sequence and condition-dependent. The data presented here is a synthesis of reported values and known trends from various studies to provide a representative overview.

Table 1: Comparison of Coupling Efficiency

Amino Acid TypeRepresentative Amino AcidTypical Coupling ReagentCoupling Time (Double Coupling)Estimated Yield (%)Reference
α,α-disubstituted (Cyclic) This compoundHATU/DIPEA2 x 60 min85-95[2]
α,α-disubstituted (Acyclic) α-Aminoisobutyric acid (Aib)HATU/DIPEA2 x 60 min90-98[3]
N-methylated Amino Acid N-Methyl-AlanineHATU/DIPEA2 x 60 min80-90[4][5]

Table 2: Comparison of Racemization Levels

Amino Acid TypeRepresentative Amino AcidCoupling ConditionEstimated Racemization (%)Reference
α,α-disubstituted (Cyclic) This compoundHATU/DIPEA< 1%[1]
α,α-disubstituted (Acyclic) α-Aminoisobutyric acid (Aib)HATU/DIPEA< 1%[1]
N-methylated Amino Acid N-Methyl-PhenylalanineHBTU/HOBt2-5%[2]

Note: α,α-disubstituted amino acids are generally resistant to racemization due to the absence of an α-hydrogen.

Table 3: Impact on Peptide Solubility

Amino Acid TypeRepresentative Amino AcidGeneral Impact on Solubility of a Hydrophobic PeptideExample ObservationReference
α,α-disubstituted (Cyclic) This compoundCan decrease solubility due to rigid, hydrophobic structure.Peptides with high content of cyclic aliphatic residues often require organic co-solvents.[6]
α,α-disubstituted (Acyclic) α-Aminoisobutyric acid (Aib)Can decrease solubility, but effect is sequence dependent.Aib-rich peptides can exhibit reduced solubility in aqueous buffers.[7]
N-methylated Amino Acid N-Methyl-AlanineGenerally increases aqueous solubility.N-methylation disrupts backbone hydrogen bonding, which can reduce aggregation and improve interaction with water.[8][9][8][9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Sterically Hindered Amino Acids

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a sterically hindered amino acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the sterically hindered analog)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. For sterically hindered amino acids, a double coupling is recommended. After the first coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

    • After the final coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol describes a method to determine the percentage of racemization of an amino acid residue within a synthetic peptide.

Materials:

  • Crude synthetic peptide

  • Chiral HPLC column (e.g., Chirobiotic V2)

  • HPLC system with a UV detector

  • Mobile phase: A suitable mixture of solvents such as ethanol, methanol, and acetic acid in hexane, to be optimized for the specific peptide.

  • Reference standard of the desired diastereomer (if available).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the peptide sample onto the column.

    • Run the HPLC with an isocratic or gradient elution as optimized for the separation of the diastereomers.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the desired peptide and its epimer.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of epimer peak / (Area of desired peptide peak + Area of epimer peak)] x 100

Protocol 3: Determination of Peptide Solubility

This protocol provides a general method for determining the aqueous solubility of a synthetic peptide.

Materials:

  • Lyophilized peptide

  • Purified water or a relevant buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration determination

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the lyophilized peptide (e.g., 1-2 mg) into a microcentrifuge tube.

  • Solubilization:

    • Add a small, precise volume of water or buffer to the tube to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex the tube for 1-2 minutes.

    • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Equilibration and Separation:

    • Allow the solution to equilibrate at room temperature for at least one hour.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved peptide.

  • Concentration Measurement:

    • Carefully collect the supernatant.

    • Determine the concentration of the peptide in the supernatant using a suitable method. A common method is to measure the UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or at 220 nm for the peptide bond, using a standard curve if necessary. Alternatively, an HPLC-based quantification method can be used.

  • Solubility Calculation: The determined concentration of the peptide in the supernatant represents its solubility in the tested solvent.

Mandatory Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Double for Hindered AA) Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization_Mechanism cluster_0 Peptide Elongation Activated_AA Activated Amino Acid (L-configuration) Enolization Enolization (Base-catalyzed) Activated_AA->Enolization Planar_Intermediate Planar Enolate Intermediate Enolization->Planar_Intermediate Protonation Protonation Planar_Intermediate->Protonation L_Peptide Desired Peptide (L-configuration) Protonation->L_Peptide Re-protonation from original face D_Peptide Epimerized Peptide (D-configuration) Protonation->D_Peptide Protonation from opposite face

Figure 2. Mechanism of racemization during peptide coupling.

Alternatives_Comparison cluster_alternatives Primary Alternatives cluster_properties Key Performance Metrics Ethyl_AC6C This compound Coupling Coupling Efficiency Ethyl_AC6C->Coupling Racemization Racemization Resistance Ethyl_AC6C->Racemization Solubility Impact on Solubility Ethyl_AC6C->Solubility Conformation Conformational Constraint Ethyl_AC6C->Conformation Aib α-Aminoisobutyric acid (Aib) (Acyclic α,α-disubstituted) Aib->Coupling Aib->Racemization Aib->Solubility Aib->Conformation N_Me_AA N-Methylated Amino Acids N_Me_AA->Coupling N_Me_AA->Racemization N_Me_AA->Solubility N_Me_AA->Conformation

Figure 3. Comparison of key performance metrics for this compound and its alternatives.

Conclusion

The choice of a sterically hindered amino acid in peptide synthesis is a critical decision that influences not only the ease of synthesis but also the final therapeutic properties of the peptide. While this compound is a valuable tool for imposing conformational constraints, alternatives such as α-aminoisobutyric acid (Aib) and N-methylated amino acids offer a broader range of options to fine-tune peptide characteristics. Aib is an excellent choice for maximizing helical propensity and proteolytic stability with high coupling efficiency. N-methylated amino acids provide a powerful strategy for enhancing aqueous solubility and membrane permeability, albeit with potentially lower coupling yields and a higher risk of racemization. A thorough understanding of the trade-offs in coupling efficiency, racemization, and solubility associated with each class of sterically hindered amino acid is paramount for the successful design and development of novel peptide-based therapeutics.

References

Comparative Analysis of the Biological Activities of Ethyl 1-Aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 1-aminocyclohexanecarboxylate scaffold has emerged as a versatile backbone for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticonvulsant, antimicrobial, and anticancer properties of various derivatives, supported by experimental data and detailed methodologies to aid in further research and development.

Anticonvulsant Activity

Derivatives of this compound have shown significant promise as anticonvulsant agents. The primary screening models for this activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which identify compounds effective against generalized tonic-clonic seizures and myoclonic seizures, respectively.

Quantitative Comparison of Anticonvulsant Activity
CompoundTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e)MES (mice)16.7110.76.6[1]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e)MES (rats)3.0> 250> 83.3[1]
Ethyl 1-(2-(4-methylphenyl)hydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate (6m)MES (mice)9.8332.233.9[2]
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)MES (mice)49.6--[3]
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)scPTZ (mice)67.4--[3]
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)6 Hz (32 mA) (mice)31.3--[3]
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)6 Hz (44 mA) (mice)63.2--[3]

ED50: Median Effective Dose; TD50: Median Toxic Dose. A higher Protective Index indicates a more favorable safety profile.

Experimental Protocols: Anticonvulsant Screening

The standard methodologies for evaluating anticonvulsant activity involve animal models.

Maximal Electroshock (MES) Test:

  • Male albino mice/rats are used.

  • The test compound is administered intraperitoneally (i.p.).

  • After a set time, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint of protection.

  • The ED50 is determined from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

  • The test compound is administered i.p. to mice.

  • After a suitable period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered the endpoint.

  • The ED50 is calculated based on the percentage of protected animals at various doses.

Neurotoxicity Screening (Rotarod Test):

  • Mice are trained to remain on an accelerating rotarod (e.g., 10 rpm).

  • The test compound is administered i.p.

  • At various time intervals after administration, the inability of the animal to maintain equilibrium on the rod for a predetermined time (e.g., 1 minute) is recorded as an indication of neurotoxicity.

  • The TD50 is determined from the dose at which 50% of the animals fail the test.

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_data Data Analysis Synthesis Synthesize Derivatives MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous PTZ (scPTZ) Test Synthesis->scPTZ Rotarod Rotarod Neurotoxicity Test Synthesis->Rotarod ED50 Calculate ED50 MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Rotarod->TD50 PI Determine Protective Index (PI) ED50->PI TD50->PI

Caption: Workflow for anticonvulsant drug screening.

Antimicrobial Activity

Several this compound derivatives and related cyclohexane compounds have been evaluated for their efficacy against a range of bacterial and fungal pathogens. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Comparison of Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Compound 2a (Amidrazone derivative)Mycobacterium smegmatis64[4]
Compound 2b (Amidrazone derivative)Yersinia enterocolitica64[4]
Compound 2c (Amidrazone derivative)Staphylococcus aureus64[4]
Compound 2c (Amidrazone derivative)Mycobacterium smegmatis64[4]
Compound 8a (Hexanoic acid-based fatty amide carboxylated quinolone)Staphylococcus aureus MTCC 963.9[5]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3 )Pseudomonas aeruginosa MDR110[6]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols: Antimicrobial Susceptibility Testing

Agar Well/Disk Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium.

  • Wells are punched into the agar, or sterile paper discs impregnated with the test compound at a specific concentration are placed on the surface.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around the well/disc is measured. A larger zone indicates greater antimicrobial activity.

Broth Microdilution Method (for MIC Determination):

  • Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the test microorganism is added to each well.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Compound Prepare Compound Dilutions Inoculation Inoculate Microtiter Plate Compound->Inoculation Inoculum Prepare Standardized Inoculum Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC Apoptosis_Signaling_Pathway Compound Compound 6a / 8a p53 p53 Upregulation Compound->p53 Caspase8 Caspase-8 Activation (Extrinsic Pathway) Compound->Caspase8 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation (Intrinsic Pathway) Bax->Caspase9 Increased Bax/Bcl-2 ratio Bcl2 Bcl-2 Downregulation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative analysis of catalysts for aminocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminocyclohexanecarboxylates, key structural motifs in numerous pharmaceuticals and bioactive molecules, is a critical endeavor in organic chemistry. The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide provides a comparative analysis of four major catalytic systems: Rhodium-based catalysts, Palladium-based catalysts, Organocatalysts, and Biocatalysts, for the synthesis of aminocyclohexanecarboxylates and their derivatives. The performance of these catalysts is evaluated based on experimental data from various studies, and detailed experimental protocols are provided.

At a Glance: Catalyst Performance Comparison

The following table summarizes the key performance indicators for different catalytic systems in the synthesis of aminocyclohexanecarboxylates and related compounds. It is important to note that direct comparative studies under identical conditions are limited, and the data is compiled from various sources.

Catalyst SystemCatalyst ExampleSubstrateProductYield (%)Stereoselectivity (ee/dr)Key AdvantagesKey Disadvantages
Rhodium-based 10% Rh-0.1% Pd on Carbon[1]p-Aminobenzoic acidcis/trans-4-Aminocyclohexanecarboxylic acid68-71Not specified (mixture of diastereomers)High efficiency in hydrogenation of aromatic rings.Often requires high pressure and temperature; may have lower stereoselectivity without chiral ligands.
Rh-(R,R)-f-spiroPhos[2]Allylic sulfoneChiral β-ester sulfoneHigh92-99.9% eeExcellent enantioselectivity in asymmetric hydrogenation.Cost of chiral phosphine ligands can be high.
Palladium-based Pd(DMSO)2(TFA)2[3]Alkene with tethered sulfonamideSix-membered N-heterocycleUp to 71Not applicableEffective for intramolecular amination of alkenes.Sensitivity to air and moisture; potential for side reactions.
Pd/C[4][5]Cyclohexanone and anilineN-Cyclohexylaniline and DiphenylamineGoodNot applicableReadily available and effective for reductive amination.Can lead to a mixture of products; requires careful optimization.
Organocatalyst Chiral Diphenylprolinol TMS Ether[6]α,β-Unsaturated aldehyde and bromomalonateChiral cyclopropaneHigh90-98% ee, >30:1 drMetal-free, environmentally benign, high stereoselectivity.Higher catalyst loading may be required compared to metal catalysts.
1,2-Diaminocyclohexane-based catalyst[7]trans-β-Nitroolefin and acetoneMichael adductGoodHighReadily available and effective for Michael additions.Substrate scope can be limited.
Biocatalyst Transaminase (ω-TA)[8][9]KetoneChiral amineHigh>99% eeExceptional stereoselectivity, mild reaction conditions (aqueous media).Limited substrate scope, potential for product inhibition, may require cofactor regeneration.
Aspartate aminotransferase[10]α-Keto acidGlutamate analogueGoodHighHigh specificity for certain substrates.Narrower substrate range compared to some chemical catalysts.

Experimental Protocols

Rhodium-Catalyzed Hydrogenation for 4-Aminocyclohexanecarboxylic Acid Synthesis[1]

This protocol describes the synthesis of a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid via the hydrogenation of p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid (0.20 mole)

  • Water (200 ml)

  • 10% Rhodium-0.1% Palladium on carbon catalyst (2 g)

  • Hydrogen gas

  • Dimethylformamide

  • Methanol

Procedure:

  • A mixture of p-aminobenzoic acid, water, and the Rh-Pd/C catalyst is placed in a pressure bottle.

  • The mixture is hydrogenated at 50 p.s.i. until 0.6 mole of hydrogen has been absorbed.

  • The reaction mixture is then filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure until crystal formation begins.

  • The mixture is diluted with 200 ml of dimethylformamide and cooled to 5°C.

  • The resulting crystals are filtered, washed with dimethylformamide and then methanol, and dried to yield the product.

Palladium-Catalyzed Intramolecular Amination of Alkenes[3]

This protocol outlines the synthesis of six-membered N-heterocycles using a Pd(II) catalyst.

Materials:

  • Alkene substrate with a tethered sulfonamide

  • Pd(DMSO)2(TFA)2 catalyst

  • Solvent (e.g., Toluene)

  • Oxygen (or air)

Procedure:

  • The alkene substrate and the Pd(DMSO)2(TFA)2 catalyst are dissolved in the solvent in a reaction vessel.

  • The vessel is pressurized with oxygen or air.

  • The reaction mixture is stirred at a specified temperature for a designated time.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Organocatalytic Asymmetric Michael Addition[6]

This protocol describes the synthesis of chiral cyclopropanes via a cascade Michael-alkylation reaction.

Materials:

  • α,β-Unsaturated aldehyde

  • Bromomalonate

  • Chiral diphenylprolinol TMS ether (organocatalyst)

  • Base (e.g., 2,6-lutidine)

  • Solvent (e.g., CH2Cl2)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde and bromomalonate in the solvent, the chiral diphenylprolinol TMS ether catalyst is added.

  • The base is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature until completion, monitored by TLC.

  • The reaction mixture is then quenched and worked up.

  • The crude product is purified by flash column chromatography to yield the chiral cyclopropane.

Biocatalytic Transamination for Chiral Amine Synthesis[9]

This protocol provides a general procedure for the asymmetric synthesis of a chiral amine from a ketone using a transaminase.

Materials:

  • Ketone substrate

  • Transaminase (ω-TA) enzyme

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

Procedure:

  • The ketone substrate is dissolved in the buffer solution.

  • The transaminase enzyme, PLP cofactor, and the amine donor are added to the solution.

  • The reaction mixture is incubated at a specific temperature (e.g., 30°C) with gentle agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Once the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration).

  • The product is extracted from the aqueous phase with an organic solvent.

  • The organic extracts are dried and concentrated to yield the chiral amine product.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a general reaction pathway and a typical experimental workflow.

Reaction_Pathway cluster_starting Starting Materials cluster_catalysis Catalytic Cycle Substrate_A Substrate A (e.g., Unsaturated Ester) Catalyst Catalyst (Rh, Pd, Organo, or Bio) Substrate_A->Catalyst Activation Substrate_B Substrate B (e.g., Amine Source) Substrate_B->Catalyst Intermediate Reactive Intermediate Catalyst->Intermediate Forms Product Aminocyclohexanecarboxylate Derivative Intermediate->Product Product Formation Product->Catalyst Regenerates

Caption: General catalytic pathway for aminocyclohexanecarboxylate synthesis.

Experimental_Workflow Start Reaction Setup: - Substrates - Catalyst - Solvent Reaction Controlled Reaction Conditions: - Temperature - Time - Atmosphere Start->Reaction Monitoring Reaction Monitoring: - TLC - GC/HPLC Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Reaction Workup: - Quenching - Extraction Monitoring->Workup Reaction complete Purification Purification: - Column Chromatography - Crystallization Workup->Purification Analysis Product Analysis: - NMR - MS - Chiral HPLC (for stereoselectivity) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for catalyst screening and optimization.

Comparative Analysis

Rhodium-based catalysts are highly effective for the hydrogenation of aromatic precursors to yield aminocyclohexanecarboxylates.[1] They are robust and can be used on a large scale. However, achieving high stereoselectivity often requires the use of expensive chiral phosphine ligands.

Palladium-based catalysts offer a versatile approach, particularly for C-N bond formation through cross-coupling reactions and intramolecular aminations.[3][4][5][11] The development of sophisticated ligands has significantly broadened their applicability and functional group tolerance. Catalyst deactivation and sensitivity to reaction conditions can be challenges.

Organocatalysts have emerged as a powerful, metal-free alternative, offering excellent stereoselectivity in many cases.[6][7] They are generally less sensitive to air and moisture than metal catalysts. A potential drawback is that higher catalyst loadings are sometimes necessary.

Biocatalysts , such as transaminases, provide unparalleled stereoselectivity under mild, aqueous conditions, making them an environmentally friendly option.[8][9][10] The substrate scope can be a limitation, although protein engineering is rapidly expanding the range of accessible molecules. Reaction equilibria and the need for cofactor regeneration are also important considerations.

Conclusion

The optimal catalyst for the synthesis of a specific aminocyclohexanecarboxylate derivative depends on several factors, including the desired stereochemistry, the scale of the reaction, cost considerations, and the available starting materials. For rapid access to racemic or diastereomeric mixtures via hydrogenation, rhodium catalysts are a strong choice. For stereoselective C-N bond formation, palladium catalysts with chiral ligands, organocatalysts, and biocatalysts all offer powerful solutions, each with its own set of advantages and challenges. This guide provides a foundation for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of Aminocyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between cis and trans isomers of aminocyclohexanecarboxylates. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

The stereochemical configuration of a molecule can profoundly influence its biological activity and physicochemical properties. For cyclic structures like aminocyclohexanecarboxylates, the seemingly subtle difference between a cis and a trans arrangement of substituents can lead to significant variations in their interaction with biological targets. Consequently, the unambiguous identification of each isomer is a critical step in chemical synthesis and drug development. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the three-dimensional structure of these molecules. This guide delves into the characteristic spectroscopic fingerprints of cis and trans aminocyclohexanecarboxylates, with a focus on their ethyl esters as exemplary compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the cis and trans isomers of ethyl 4-aminocyclohexanecarboxylate, highlighting the critical differences that enable their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of substituted cyclohexanes. The spatial orientation of the protons and carbons within the cyclohexane ring leads to distinct chemical shifts and proton-proton coupling constants.

Table 1: ¹H NMR Spectral Data for Ethyl 4-Aminocyclohexanecarboxylate Isomers

Proton Assignmentcis-Isomer (ppm)trans-Isomer (ppm)Key Distinguishing Features
H1 (CH-COOEt)~2.45 (tt)~2.18 (tt)The axial H1 proton in the cis-isomer is typically deshielded and appears at a lower field compared to the equatorial H1 proton in the trans-isomer.
H4 (CH-NH₂)~3.10 (tt)~2.65 (tt)Similar to H1, the axial H4 proton in the cis-isomer is deshielded relative to the equatorial H4 proton in the trans-isomer.
Cyclohexane Ring (H2, H3, H5, H6)1.40-2.00 (m)1.20-2.10 (m)The pattern of the cyclohexane ring protons is more complex in the cis-isomer due to a mix of axial and equatorial protons.
-OCH₂CH₃4.12 (q)4.10 (q)The chemical shift of the ethyl ester protons is less affected by the stereochemistry of the ring.
-OCH₂CH₃1.25 (t)1.23 (t)The chemical shift of the ethyl ester protons is less affected by the stereochemistry of the ring.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicity is denoted as (tt) for triplet of triplets and (m) for multiplet, (q) for quartet, and (t) for triplet.

A crucial parameter for differentiation is the proton-proton coupling constant (³J). In the chair conformation of the cyclohexane ring:

  • trans Isomer: The amino and carboxylate groups are typically in a diaxial or diequatorial orientation. In the more stable diequatorial conformation, the methine protons (H1 and H4) are axial. This leads to large axial-axial (³Jax-ax) coupling constants, typically in the range of 10-13 Hz.

  • cis Isomer: One substituent is axial and the other is equatorial. This results in smaller axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) coupling constants, generally in the range of 2-5 Hz.

Table 2: ¹³C NMR Spectral Data for Ethyl 4-Aminocyclohexanecarboxylate Isomers

Carbon Assignmentcis-Isomer (ppm)trans-Isomer (ppm)Key Distinguishing Features
C1 (CH-COOEt)~42.5~43.0The chemical shift of C1 is sensitive to the orientation of the carboxylate group.
C4 (CH-NH₂)~49.0~50.5The chemical shift of C4 is influenced by the stereochemistry of the amino group.
Cyclohexane Ring (C2, C3, C5, C6)~28.0-32.0~29.0-34.0The carbon signals of the cyclohexane ring in the trans-isomer are generally found at a slightly lower field.
C=O~175.0~175.5The carbonyl carbon chemical shift shows minimal variation between the isomers.
-OCH₂CH₃~60.5~60.3The chemical shifts of the ethyl ester carbons are not significantly different.
-OCH₂CH₃~14.2~14.3The chemical shifts of the ethyl ester carbons are not significantly different.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the spectra of cis and trans isomers are often similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.

Table 3: Key IR Absorption Bands for Ethyl 4-Aminocyclohexanecarboxylate Isomers (cm⁻¹)

Vibrational Modecis-Isomertrans-IsomerKey Distinguishing Features
N-H Stretch (amine)3350-3250 (m, br)3350-3250 (m, br)Typically a broad absorption with two bands for a primary amine.
C-H Stretch (alkane)2950-2850 (s)2950-2850 (s)Strong absorptions characteristic of the cyclohexane ring.
C=O Stretch (ester)~1730 (s)~1730 (s)A strong, sharp peak indicative of the ester carbonyl group.
C-N Stretch (amine)~1200-1020 (m)~1200-1020 (m)Moderate absorption.
C-O Stretch (ester)~1250-1150 (s)~1250-1150 (s)Strong absorption.
Fingerprint RegionMultiple bandsMultiple bandsDifferences in the pattern and position of bands in the 1400-900 cm⁻¹ region can be used to distinguish the isomers. The trans-isomer, often having higher symmetry, may show a simpler spectrum in this region.

Note: Intensities are denoted as (s) for strong, (m) for medium, and (br) for broad.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak (M⁺) will be identical for both cis and trans isomers, differences in their stereochemistry can sometimes lead to variations in the relative abundances of fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation for Ethyl Aminocyclohexanecarboxylates

Fragment (m/z)Proposed StructureKey Distinguishing Features
171[M]⁺Molecular ion peak, confirming the molecular weight.
126[M - OEt]⁺Loss of the ethoxy group.
98[M - COOEt]⁺Loss of the ethoxycarbonyl group.
84[Cyclohexene-NH₂]⁺Retro-Diels-Alder type fragmentation.
56[C₄H₈]⁺Further fragmentation of the cyclohexane ring.

The relative intensities of these fragment ions may differ between the cis and trans isomers due to differences in their conformational stability and the energetics of fragmentation pathways. However, these differences can be subtle and may require careful analysis and comparison with reference spectra.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and instrument setup.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the ethyl aminocyclohexanecarboxylate isomer for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the solution is homogeneous. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.

  • Instrument Parameters (300 MHz Spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters (FTIR Spectrometer):

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) via direct infusion or through a liquid chromatograph (LC-MS).

  • Instrument Parameters:

    • EI-MS:

      • Ionization energy: 70 eV.

      • Mass range: m/z 40-400.

    • ESI-MS:

      • Operate in positive ion mode.

      • Optimize spray voltage and capillary temperature for the specific instrument.

      • Mass range: m/z 50-500.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison of cis and trans isomers of aminocyclohexanecarboxylates.

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of cis/trans Mixture Separation Chromatographic Separation Synthesis->Separation Cis_Isomer Pure cis-Isomer Separation->Cis_Isomer Trans_Isomer Pure trans-Isomer Separation->Trans_Isomer NMR NMR Spectroscopy (¹H & ¹³C) Cis_Isomer->NMR Sample IR IR Spectroscopy Cis_Isomer->IR Sample MS Mass Spectrometry Cis_Isomer->MS Sample Trans_Isomer->NMR Sample Trans_Isomer->IR Sample Trans_Isomer->MS Sample NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Fragmentation Patterns (m/z) MS->MS_Data Comparison Comparative Analysis & Isomer Identification NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison of aminocyclohexanecarboxylate isomers.

logical_relationship cluster_isomers Isomers cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Cis cis-Isomer (ax, eq or eq, ax) NMR_Features Distinct δ and J values Cis->NMR_Features IR_Features Fingerprint Region Differences Cis->IR_Features MS_Features Relative Fragment Ion Abundances Cis->MS_Features Trans trans-Isomer (eq, eq or ax, ax) Trans->NMR_Features Trans->IR_Features Trans->MS_Features J_Coupling ³J_ax-ax (large) vs ³J_ax-eq, ³J_eq-eq (small) NMR_Features->J_Coupling Identification Unambiguous Isomer Identification J_Coupling->Identification IR_Features->Identification MS_Features->Identification

Caption: Logical relationship of spectroscopic data for isomer identification.

Assessing the Purity of Ethyl 1-aminocyclohexanecarboxylate: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like Ethyl 1-aminocyclohexanecarboxylate is a critical step. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for this purpose. This guide provides a comparative analysis of various HPLC methods for assessing both the chemical and enantiomeric purity of this compound, supported by experimental protocols and data.

Two primary modes of HPLC are commonly employed for the analysis of amino acid esters: Reversed-Phase (RP) and Normal-Phase (NP) chromatography. Additionally, due to the chiral nature of this compound, Chiral HPLC is essential for determining its enantiomeric purity.

Comparison of HPLC Methods for Achiral Purity Assessment

Both Reversed-Phase and Normal-Phase HPLC can be utilized to determine the chemical purity of this compound by separating it from potential impurities. The choice between these methods often depends on the polarity of the impurities and the desired selectivity.

Table 1: Comparison of Reversed-Phase and Normal-Phase HPLC Performance

ParameterReversed-Phase HPLCNormal-Phase HPLC
Principle Separation based on hydrophobicity with a non-polar stationary phase and a polar mobile phase.[1]Separation based on polarity using a polar stationary phase and a non-polar mobile phase.[2][3]
Typical Column C18, C8Silica, Cyano (CN), Amino (NH2)[2][4]
Mobile Phase Acetonitrile/Water, Methanol/Water with buffers (e.g., ammonium formate)Hexane/Isopropanol, Hexane/Ethanol[3][5]
Resolution Good for non-polar to moderately polar compounds.Excellent for polar compounds and isomers.[6]
Analysis Time Typically 10-20 minutesCan be longer due to column equilibration times.[6]
Sensitivity (LOD) ~0.01%~0.01%
Common Impurities Detected Starting materials, less polar by-productsPolar by-products, unreacted reagents
Chiral HPLC for Enantiomeric Purity

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, accurately quantifying the enantiomeric excess is crucial. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for separating and quantifying enantiomers.[7][8][9] Polysaccharide-based CSPs are particularly effective for the enantiomeric resolution of amino acid esters.[10]

Table 2: Performance of Chiral HPLC Method

ParameterChiral HPLC
Principle Enantiomers form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times.[8]
Typical Column Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Typically Normal-Phase (e.g., Hexane/Isopropanol)[10]
Resolution (α) > 1.5 for baseline separation
Analysis Time 15-30 minutes
Sensitivity (LOD for minor enantiomer) ~0.05%

Experimental Protocols

Detailed methodologies for the key HPLC experiments are provided below.

Reversed-Phase HPLC for Achiral Purity
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Normal-Phase HPLC for Achiral Purity
  • Column: Silica, 4.6 x 250 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) Hexane:Isopropanol

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Chiral HPLC for Enantiomeric Purity
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm

  • Mobile Phase: 90:10 (v/v) Hexane:Isopropanol with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow and a logical relationship for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity / Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection cluster_analysis_type Analysis Goal cluster_methods HPLC Method Selection Goal Purity Assessment of this compound Chemical_Purity Chemical Purity Goal->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity Goal->Enantiomeric_Purity RP_HPLC Reversed-Phase HPLC Chemical_Purity->RP_HPLC General Screening NP_HPLC Normal-Phase HPLC Chemical_Purity->NP_HPLC Polar Impurities Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC

Caption: Logical diagram for selecting the appropriate HPLC method.

By selecting the appropriate HPLC method based on the specific analytical goal—be it general chemical purity or precise enantiomeric composition—researchers can confidently and accurately assess the quality of this compound.

References

A Comparative Guide to the Performance of Ethyl 1-Aminocyclohexanecarboxylate in Spirooxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of Ethyl 1-aminocyclohexanecarboxylate in the synthesis of spirooxindoles, a class of compounds with significant interest in medicinal chemistry. Through a comparative lens, this document benchmarks its reactivity against other commonly used cyclic amino esters, offering valuable insights for reaction optimization and the strategic selection of building blocks in drug discovery and development.

Executive Summary

The synthesis of complex heterocyclic scaffolds, such as spirooxindoles, is a cornerstone of modern medicinal chemistry. The three-component 1,3-dipolar cycloaddition reaction, involving an isatin, an α-amino acid, and a dipolarophile, has emerged as a powerful and atom-economical method for constructing these intricate architectures. This compound serves as a key precursor for the in situ generation of azomethine ylides, the reactive 1,3-dipole in this transformation. This guide presents a data-driven comparison of this compound with other cyclic amino esters, focusing on reaction yields and times to aid researchers in making informed decisions for their synthetic strategies.

Performance Benchmarking: this compound vs. Alternatives

The efficiency of the three-component reaction to form dispirooxindoles is influenced by the choice of the amino acid, which dictates the structure of the intermediate azomethine ylide. Below is a comparative summary of the performance of this compound against other cyclic amino acids in the synthesis of a representative dispirooxindole.

Reaction Scheme:

Table 1: Performance Comparison of Various Cyclic Amino Esters in the Synthesis of Dispirooxindoles

Amino Acid PrecursorDipolarophileSolventReaction Time (h)Yield (%)Reference
This compound (E)-3-(2-oxo-2-phenylethylidene)indolin-2-oneMethanol885[1]
L-Proline(E)-3-(2-oxo-2-phenylethylidene)indolin-2-oneMethanol692[1]
L-Thioproline(E)-3-(2-oxo-2-phenylethylidene)indolin-2-oneMethanol595[1]
Sarcosine (N-methylglycine)(E)-3-(2-oxo-2-phenylethylidene)indolin-2-oneMethanol1082[1]

Note: The data presented is compiled from studies on similar reaction systems. Direct head-to-head comparative studies under identical conditions are limited in the literature.

Experimental Protocols

The following is a detailed experimental protocol for a typical three-component synthesis of a dispirooxindole derivative, representative of the reactions benchmarked in this guide.

General Procedure for the Synthesis of Dispiro[cyclohexane-1,2'-pyrrolo[1,2-a]indole-3',3''-indoline] Derivatives:

A mixture of isatin (1.0 mmol), this compound (1.2 mmol), and the dipolarophile (e.g., (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one) (1.0 mmol) in methanol (20 mL) is refluxed for the time indicated in the comparative data table. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to afford the desired dispirooxindole product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizing the Reaction Pathway

To illustrate the key steps in the synthesis of dispirooxindoles, the following diagrams outline the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Mixing Mixing in Methanol Isatin->Mixing AminoEster This compound AminoEster->Mixing Dipolarophile Dipolarophile Dipolarophile->Mixing Reflux Reflux Mixing->Reflux Heat Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Dispirooxindole Product Drying->Product

Experimental workflow for dispirooxindole synthesis.

reaction_mechanism cluster_step1 Step 1: Azomethine Ylide Formation cluster_step2 Step 2: [3+2] Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide AminoEster This compound AminoEster->Ylide - H2O, - CO2Et Cycloadduct Cycloadduct (Spiro-pyrrolidine ring) Ylide->Cycloadduct Dipolarophile Dipolarophile Dipolarophile->Cycloadduct Product Dispirooxindole Cycloadduct->Product Rearrangement (if any)

Proposed mechanism for the 1,3-dipolar cycloaddition.

Conclusion

This compound demonstrates good to excellent performance in the three-component synthesis of dispirooxindoles, affording high yields in reasonable reaction times. While other cyclic amino esters such as L-proline and L-thioproline may offer slightly higher yields and faster reaction kinetics in some cases, this compound remains a valuable and efficient building block for the generation of molecular complexity. The choice of amino acid will ultimately depend on the desired substitution pattern of the final spirooxindole and the specific requirements of the synthetic target. This guide provides a foundational dataset to assist researchers in navigating these choices and accelerating their drug discovery efforts.

References

Constraining Peptides: A Comparative Guide to the Efficacy of Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide therapeutics, the conformational rigidity of a peptide is a critical determinant of its biological activity, stability, and bioavailability. Constrained peptides, which are locked into specific three-dimensional structures, often exhibit superior pharmacological profiles compared to their more flexible linear counterparts. A variety of chemical strategies have been developed to induce and maintain these bioactive conformations. This guide provides a comparative analysis of the efficacy of incorporating 1-aminocyclohexanecarboxylic acid (A6c), for which Ethyl 1-aminocyclohexanecarboxylate serves as a common synthetic precursor, in producing constrained peptides. Its performance is evaluated against other prevalent constraining methodologies, supported by experimental data.

Introduction to Peptide Constraints

The inherent flexibility of linear peptides often leads to poor receptor affinity and susceptibility to proteolytic degradation. By introducing structural constraints, the peptide's conformational entropy is reduced, which can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity and stability. Common methods to achieve this include the formation of lactam bridges, disulfide bonds, and hydrocarbon stapling. An alternative approach involves the incorporation of non-natural, sterically hindered amino acids, such as 1-aminocyclohexanecarboxylic acid (A6c), which restrict the rotational freedom of the peptide backbone.

Comparative Analysis of Constraining Methodologies

The efficacy of different peptide constraining strategies can be evaluated based on their impact on secondary structure formation (e.g., α-helicity), biological activity, and proteolytic stability. The following tables summarize available quantitative data for peptides constrained by the incorporation of A6c and other common methods.

Table 1: Comparison of Helicity in Constrained Peptides

Constraining MethodPeptide Sequence/System% Helicity (Technique)Reference/Notes
1-Aminocyclohexanecarboxylic Acid (A6c) Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amideVaries with environment (CD)Helical conformers observed in membrane mimetics like SDS and DPC micelles.[1]
Hydrocarbon Stapling Stapled BID BH3 peptide71-91% (CD)Significant increase from 14-20% in the unfolded linear peptide.[2]
Hydrocarbon Stapling P21S8 (MERS-CoV fusion inhibitor)53.7% (CD)Increased from a random coil in the linear precursor.[3]
Lactam Bridge (i, i+4) 2EK (14-residue peptide)>99% (CD)In benign conditions (phosphate buffer).[4]
Lactam Bridge (i, i+4) Ala-based 14-residue peptide~100% (CD)Monomeric and highly helical.[5]
Disulfide Bond Tigerinin-1R-L4Increased helicity in 50% TFE (CD)Compared to the linear analogue.

Table 2: Comparison of Biological Activity in Constrained Peptides

Constraining MethodPeptide/TargetActivity Metric (Value)Reference/Notes
1-Aminocyclohexanecarboxylic Acid (A6c) Antimicrobial Peptide vs. S. aureusMIC: 10.9 - 43 µMActive against a range of drug-resistant bacteria.[1]
1-Aminocyclohexanecarboxylic Acid (A6c) Antimicrobial Peptide vs. A. baumanniiMIC: 10.9 - 43 µMDemonstrates broad-spectrum activity.[1]
Hydrocarbon Stapling Stapled p53 peptide vs. hDM2Ki: Varies (nM range)Affinity is highly dependent on the linker and staple position.
Lactam Bridge SRC2-LP1 vs. Estrogen ReceptorIC50: 78 nM14-fold more active than the wild-type unconstrained peptide.[6]
Disulfide Bond Conotoxins vs. Ion ChannelsIC50/EC50: Varies (nM to µM range)Widely used in neurotoxins with high potency.
Cyclic Peptide (General) [W4R4] vs. MRSAMIC: ~3 µg/mLDemonstrates potent antimicrobial activity.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating 1-Aminocyclohexanecarboxylic Acid

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing 1-aminocyclohexanecarboxylic acid (A6c).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-A6c-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-A6c-OH:

    • Follow the same procedure as in step 3, using Fmoc-A6c-OH. Due to the steric hindrance of A6c, a longer coupling time or a more potent coupling reagent like HATU may be necessary. Double coupling is recommended.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for A6c) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) FinalDeprotect->Cleave Purify Purify (RP-HPLC) Cleave->Purify FinalPeptide Constrained Peptide Purify->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a constrained peptide.

Peptide_Constraint cluster_linear Linear Peptide (High Flexibility) cluster_constrained Constrained Peptide (Reduced Flexibility) A1 A1 B1 B1 A1->B1 C1 C1 B1->C1 D1 D1 C1->D1 E1 E1 D1->E1 A2 A2 B2 B2 A2->B2 D2 D2 C2_A6c A6c B2->C2_A6c E2 E2 C2_A6c->D2 D2->E2

Caption: Incorporation of A6c reduces the conformational flexibility of a peptide chain.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-aminocyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Ethyl 1-aminocyclohexanecarboxylate (CAS No. 1664-34-2), a chemical intermediate used in pharmaceutical research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with a Warning signal word. The primary precautionary statement is P261 , which advises to "Avoid breathing dust/fume/gas/mist/vapors/spray"[1].

Immediate actions in case of exposure:

  • Inhalation: Move the individual to fresh air and seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator is necessary if working in an area with inadequate ventilation or when there is a risk of generating aerosols or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name, "this compound," the CAS number "1664-34-2," and the appropriate hazard warning pictogram.

Step 2: Storage of Chemical Waste

  • Satellite Accumulation Area: The waste container should be kept in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Ensure the container is kept tightly closed except when adding waste.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate spills.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Complete all required waste disposal forms as per your institution's and local regulatory agency's procedures.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated B Wear Full PPE A->B C Collect in Labeled, Leak-Proof Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed D->E F Use Secondary Containment D->F G Contact EHS for Pickup F->G H Complete Waste Disposal Documentation G->H I Licensed Hazardous Waste Disposal Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific safety protocols and your local and national regulations for complete compliance.

References

Essential Safety and Operational Guide for Handling Ethyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyl 1-aminocyclohexanecarboxylate. The following procedures are based on best practices for handling similar chemical compounds. It is imperative to obtain and review the specific Safety Data Sheet (SDS) for this compound from your supplier before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationCitation
Eye and Face Protection Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3][4]
Hand Protection Wear appropriate protective gloves. For splashes, gloves made of Chloroprene rubber (≥ 0.5 mm) are recommended, although the breakthrough time may be short (< 10 minutes). It is crucial to consult the glove manufacturer's specific chemical resistance data.[5]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387.[1][2]

Operational Plan: Handling and Storage

Safe Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area. Eyewash stations and safety showers must be in close proximity to the workstation.[1]

  • Personal Hygiene: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1][3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and explosion-proof equipment.[1][4][6]

  • Static Discharge: Take precautionary measures against static discharges. All metal parts of the equipment must be grounded.[1][6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4][6]

  • Store away from heat, sparks, and flame.[1][4][6]

  • Incompatible materials to avoid include acids, bases, and oxidizing agents.[2]

Disposal Plan

Spill Containment and Cleanup:

  • Ventilation and Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[1][4]

  • Containment: Absorb the spill with an inert absorbent material such as sand or diatomite.[5][6]

  • Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]

  • Environmental Protection: Prevent the product from entering drains, surface water, or the sanitary sewer system.[1][6]

Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[1]

  • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Chemical Weigh/Measure Chemical in Ventilated Hood Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Chemical Waste Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Standard laboratory workflow for safe chemical handling.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-aminocyclohexanecarboxylate

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